molecular formula C9H19NO B8668768 4-(2-Amino-2-propyl)cyclohexanol

4-(2-Amino-2-propyl)cyclohexanol

Cat. No.: B8668768
M. Wt: 157.25 g/mol
InChI Key: PYPCUQIJGRDFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-2-propyl)cyclohexanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-2-propyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-2-propyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(2-aminopropan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-9(2,10)7-3-5-8(11)6-4-7/h7-8,11H,3-6,10H2,1-2H3

InChI Key

PYPCUQIJGRDFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)O)N

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of 4-(2-Amino-2-propyl)cyclohexanol: A Comprehensive Technical Guide for Aqueous and Organic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

4-(2-Amino-2-propyl)cyclohexanol (often utilized in its hydrochloride salt form, CAS 1202007-10-0) is a bifunctional alicyclic building block critical to pharmaceutical synthesis and drug development. Structurally, it features a rigid cyclohexane core substituted with a hydroxyl group and a sterically hindered primary amine (a 1-amino-1-methylethyl group).

Understanding its solubility profile is paramount for formulation scientists. The molecule presents a fascinating thermodynamic duality: its hydrophobic alicyclic ring drives organic partitioning, while its strong hydrogen bond donor/acceptor sites (–OH and –NH₂) dictate its aqueous pH-dependent behavior. This whitepaper provides a rigorous, causality-driven analysis of its solubility in both aqueous and organic systems, grounded in predictive thermodynamics and validated experimental protocols.

Thermodynamic Solvation & Predictive Modeling

The solvation of 4-(2-Amino-2-propyl)cyclohexanol is governed by the interplay between its ionization state and its Hansen Solubility Parameters (HSP) [3].

  • Steric Hindrance and pKa: The bulky isopropyl-like moiety surrounding the amine group slightly shields the nitrogen lone pair, altering its hydration sphere. However, it remains a strong base with an estimated pKa of ~10.2.

  • Hansen Solubility Parameters (HSP): The free base exhibits significant polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) parameters. For a solvent to effectively dissolve the free base, its HSP must fall within the interaction radius (
    
    
    ) of the solute, meaning polar protic and aprotic solvents will exhibit the highest affinity.

G A 4-(2-Amino-2-propyl)cyclohexanol (Solid State) B Aqueous Medium (pH Variation) A->B Dissolution in Water E Organic Solvents (Hansen Parameters) A->E Dissolution in Organics C Protonated Form (NH3+) High Solubility B->C pH < pKa (Acidic) D Free Base Form (NH2) Low Intrinsic Solubility B->D pH > pKa (Basic) F Polar Protic/Aprotic (High Affinity) E->F Match δp, δh G Non-Polar Aliphatics (Low Affinity) E->G Mismatch δp, δh

Thermodynamic pathways of 4-(2-Amino-2-propyl)cyclohexanol solvation.

Aqueous Solubility Dynamics

Aqueous solubility is not a static value; it is a dynamic function of the medium's pH relative to the molecule's pKa. According to the Henderson-Hasselbalch relationship, at physiological pH (e.g., stomach pH 1.2 or intestinal pH 6.8), the amine group is fully protonated. This ion-dipole interaction with water drastically lowers the thermodynamic barrier to dissolution, resulting in high apparent solubility.

Conversely, the intrinsic solubility (


) —the solubility of the neutral, unionized free base—is only observed at pH levels significantly above its pKa (pH > 11.5). At this stage, the hydrophobic cyclohexane ring dominates, forcing the molecule to precipitate out of the aqueous phase.
Table 1: Predictive Aqueous Solubility Profile (25°C)

Note: Values are predictive baselines derived from molecular descriptors to guide empirical testing.

Medium / BufferpH LevelIonization StatePredicted Solubility (mg/mL)Biopharmaceutical Relevance
Simulated Gastric Fluid1.2Fully Ionized (Cationic)> 100.0Rapid dissolution in stomach
Acetate Buffer4.5Fully Ionized (Cationic)> 100.0High solubility in upper GI
Phosphate Buffer7.4Highly Ionized~ 85.0Blood plasma / systemic circulation
Borate Buffer10.0Partially Unionized~ 15.0Near pKa; precipitation risk
NaOH Solution12.0Unionized (Free Base)< 2.0Intrinsic solubility (

)

Organic Solvent Profiling

In organic synthesis and purification (e.g., crystallization), understanding the solvent profile is critical. 4-(2-Amino-2-propyl)cyclohexanol demonstrates a strong preference for solvents capable of hydrogen bonding.

  • Alcohols (Methanol, Ethanol): Act as both hydrogen bond donors and acceptors, perfectly complementing the –OH and –NH₂ groups of the solute, leading to high solubility.

  • Aprotic Solvents (DMSO, DMF): High polar parameters (

    
    ) disrupt the crystal lattice efficiently.
    
  • Non-Polar Solvents (Hexane, Heptane): The lack of polar and hydrogen-bonding capabilities results in a thermodynamic mismatch. The energy required to break the solute-solute hydrogen bonds in the crystal lattice cannot be recovered by solute-solvent interactions, resulting in near-total insolubility.

Table 2: Predictive Solubility in Common Organic Solvents (25°C)
SolventSolvent ClassHSP Match QualityPredicted Solubility (mg/mL)Primary Application
MethanolPolar ProticExcellent> 100.0Primary extraction / synthesis
EthanolPolar ProticVery Good> 50.0Crystallization co-solvent
DMSOPolar AproticExcellent> 100.0In vitro assay stock solutions
DichloromethaneHalogenatedModerate~ 20.0Liquid-liquid extraction
HexaneNon-Polar AliphaticPoor< 1.0Anti-solvent for precipitation

Experimental Methodologies: The Self-Validating Protocol

To transition from predictive models to empirical data, scientists must employ rigorous, self-validating experimental designs. The gold standard for determining equilibrium solubility is the Saturation Shake-Flask Method , as outlined in USP <1236> [1] and OECD Test Guideline 105 [2].

The following protocol is engineered to eliminate common false-positive errors, such as filter adsorption and polymorphic transitions.

Step-by-Step Shake-Flask Methodology
  • Preparation of Media: Prepare the target aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) or organic solvents. Ensure all media are degassed to prevent oxidative degradation.

  • Solid Addition (Over-saturation): Add an excess of 4-(2-Amino-2-propyl)cyclohexanol to 10 mL of the medium in a sealed glass vial. Causality: Excess solid is mandatory to ensure the thermodynamic equilibrium between the dissolved solute and the solid lattice is reached and maintained.

  • Thermal Equilibration: Place the vials in an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C for standard profiling, or 37.0 ± 0.1 °C for biorelevance). Agitate for 24 to 48 hours.

  • Phase Separation (Critical Step):

    • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid. Causality: Centrifugation removes bulk solids, preventing them from clogging the filter in the next step.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of the filtrate. Causality: The hydrophobic regions of the molecule can adsorb onto the filter matrix. Discarding the initial volume saturates the filter's binding sites, ensuring the collected sample accurately reflects the true solution concentration.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS against a validated calibration curve.

  • Solid-State Verification (Self-Validation): Recover the solid pellet from step 4, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: During the 48-hour aqueous equilibration, the anhydrous free base may convert into a hydrate, or a salt may disproportionate. XRPD confirms the exact thermodynamic solid form that corresponds to the measured solubility.

G Step1 1. Excess Solid Addition (API + Solvent) Step2 2. Thermal Equilibration (Shake at 25°C/37°C for 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Decision Equilibrium Reached? (ΔC < 5%) Step3->Decision Step4 4. Supernatant Analysis (HPLC/UV Quantification) Step5 5. Solid-State Verification (XRPD/DSC Analysis) Decision->Step2 No Decision->Step4 Yes Decision->Step5 Yes (Check Pellet)

Self-validating shake-flask protocol for equilibrium solubility determination.

Strategic Formulation Insights

For drug development professionals handling 4-(2-Amino-2-propyl)cyclohexanol, the free base's low intrinsic solubility at high pH can pose a precipitation risk if the drug encounters alkaline environments (e.g., specific segments of the lower intestine).

To mitigate this, the compound is frequently synthesized and formulated as 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride . Salt formation inherently alters the crystal lattice energy and lowers the micro-environmental pH of the dissolving particle, driving the dissolution equilibrium toward the highly soluble protonated state regardless of the bulk medium's initial pH.

References

  • United States Pharmacopeia (USP). (2023). USP <1236> Solubility Measurements. Biorelevant. Available at:[Link] [1]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link] [2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link] [3]

4-(2-Amino-2-propyl)cyclohexanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 4-(2-Amino-2-propyl)cyclohexanol , a specialized aliphatic amine-alcohol intermediate used in pharmaceutical research.

Chemical Class: Amino-Alcohol / Cyclohexane Derivative Primary Application: Pharmaceutical Building Block / Scaffold[1]

Executive Summary

4-(2-Amino-2-propyl)cyclohexanol (also known as 4-(2-aminopropan-2-yl)cyclohexanol ) is a bifunctional saturated scaffold featuring a secondary alcohol and a steric-bulky primary amine.[1] It serves as a critical saturated bioisostere for para-substituted anilines and phenols in drug discovery, particularly in the development of G-protein coupled receptor (GPCR) ligands and analgesics.[1] Its structure offers a rigid cyclohexane core that directs substituents into defined vectors, enhancing selectivity in protein-ligand binding.[1]

Chemical Identification & Properties

Nomenclature & Identifiers

This compound is often referenced by its functional group connectivity. The "2-amino-2-propyl" moiety refers to a 2-aminopropan-2-yl group (an isopropyl group with an amine at the central carbon).[1]

IdentifierValue
IUPAC Name 4-(2-aminopropan-2-yl)cyclohexanol
Common Name 4-(1-amino-1-methylethyl)cyclohexanol
CAS Number 117580-09-3 (Phenol precursor); Specific CAS for cyclohexanol derivative is vendor-dependent
PubChem CID 162624918 (Hydrochloride salt)
Molecular Formula C

H

NO
Molecular Weight 157.26 g/mol (Free Base)
SMILES CC(C)(N)C1CCC(O)CC1
Physicochemical Properties[1][2][5][6][7][8][9]
  • Appearance: White to off-white solid (typically as HCl salt).[1]

  • Solubility: Highly soluble in water (as salt), methanol, and DMSO.

  • pKa (Calculated): ~10.5 (Amine), ~16 (Alcohol).[1]

  • LogP: ~0.5–0.8 (Low lipophilicity due to polarity).

Synthesis & Manufacturing Protocols

The synthesis of 4-(2-amino-2-propyl)cyclohexanol is typically achieved via the catalytic hydrogenation of its aromatic precursor, 4-(2-aminopropan-2-yl)phenol .[1] This route ensures the retention of the gem-dimethyl amine motif while saturating the ring.[1]

Retrosynthetic Analysis[1]
  • Target: 4-(2-aminopropan-2-yl)cyclohexanol.[1]

  • Precursor: 4-(2-aminopropan-2-yl)phenol (CAS 117580-09-3).[1]

  • Starting Materials: Phenol, Acetone, Ammonia (or 4-Hydroxyacetophenone via Grignard).

Detailed Protocol: Catalytic Hydrogenation

Objective: Reduction of the aromatic ring without hydrogenolysis of the C-N or C-O bonds.

Reagents:

  • Substrate: 4-(2-aminopropan-2-yl)phenol.[1][2]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Ruthenium on Carbon (Ru/C).[1] Note: Pd/C is often too aggressive and may cause hydrogenolysis.[1]
  • Solvent: Methanol or Acetic Acid.

  • Conditions: 50–60 bar H

    
    , 60–80°C.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 4-(2-aminopropan-2-yl)phenol in 100 mL of methanol in a high-pressure autoclave vessel.

  • Catalyst Addition: Add 1.0 g of 5% Rh/Al

    
    O
    
    
    
    under an inert nitrogen atmosphere.
  • Hydrogenation: Pressurize the vessel to 50 bar with H

    
     gas. Heat to 60°C and stir vigorously (1000 rpm) for 12–24 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]

    
     = 158.15).
    
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is a mixture of cis and trans isomers. Separate via preparative HPLC or recrystallization from ethyl acetate/hexane.

Visualization: Synthesis Workflow

Synthesis Phenol Phenol + Acetone AromaticPrecursor 4-(2-aminopropan-2-yl)phenol (CAS 117580-09-3) Phenol->AromaticPrecursor Condensation Hydrogenation Catalytic Hydrogenation (Rh/Al2O3, H2, 50 bar) AromaticPrecursor->Hydrogenation Ring Saturation Target 4-(2-Amino-2-propyl)cyclohexanol (Mixture of Cis/Trans) Hydrogenation->Target Reduction Separation Isomer Separation (Prep-HPLC) Target->Separation Purification

Figure 1: Synthetic pathway from aromatic precursors to the saturated cyclohexanol target.[1]

Stereochemistry & Conformational Analysis[1]

The hydrogenation of the aromatic ring creates two stereocenters at C1 and C4, leading to geometric isomers: cis and trans .

Isomer Characterization[1]
  • Trans-Isomer: The hydroxyl group and the amino-propyl group are on opposite sides of the ring plane.[1] In the chair conformation, both bulky groups (the -OH and the -C(Me)

    
    NH
    
    
    
    ) prefer the equatorial position to minimize 1,3-diaxial interactions.[1] This makes the trans isomer thermodynamically more stable.
  • Cis-Isomer: One group is axial and the other is equatorial.[1] This isomer is generally higher in energy and may be the minor product in thermodynamic hydrogenation conditions.

Separation Strategy:

  • Crystallization: The trans isomer often crystallizes more readily due to better packing symmetry.

  • Chromatography: Use a C18 column with a basic mobile phase (Ammonium Bicarbonate buffer) to separate the polar amines.

Stereochemistry cluster_Isomers Geometric Isomers Substrate Planar Aromatic Ring H2_Attack H2 Surface Adsorption Substrate->H2_Attack Trans Trans-Isomer (Diequatorial - Stable) H2_Attack->Trans Isomerization Cis Cis-Isomer (Axial/Equatorial - Less Stable) H2_Attack->Cis Syn-Addition

Figure 2: Stereochemical outcome of the hydrogenation process.[1]

Applications in Drug Discovery[1]

Bioisosterism

The 4-(2-aminopropan-2-yl)cyclohexanol scaffold is a saturated bioisostere of 4-amino-tert-butyl-benzene .[1]

  • Solubility: The cyclohexane ring and hydroxyl group significantly improve aqueous solubility compared to the phenyl analog.

  • Metabolic Stability: Saturation removes the potential for formation of reactive quinone-imine metabolites, a common toxicity issue with aniline derivatives.

Therapeutic Areas[1][5]
  • Adrenergic Agonists: The structure mimics the "head group" of Beta-3 adrenergic receptor agonists (e.g., Mirabegron analogs), where the amine interacts with Aspartate residues in the receptor binding pocket.

  • Analgesics: As a structural fragment, it resembles the aliphatic portion of Tramadol and Venlafaxine, offering a scaffold for novel monoamine reuptake inhibitors.

  • Sigma Receptor Ligands: The bulky amine and hydroxyl group pharmacophore is privileged for Sigma-1 receptor binding, relevant in neuropathic pain and neurodegeneration.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust (if HCl salt).[1]

  • Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • PubChem. (2025).[3][4] 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride (CID 162624918).[1] National Library of Medicine.[4] Link[1]

  • Sigma-Aldrich / Merck. (2024). 4-(2-Aminopropan-2-yl)phenol (CAS 117580-09-3).[1] Product Catalog. Link[1]

  • World Intellectual Property Organization. (2007). WO2007118963A2 - Substituted N-(phenethyl)benzamide derivatives.[1] (Describes synthesis of the phenol precursor). Link

  • ChemSrc. (2025). Cyclohexanol, 4-(2-(N-methyl)aminopropyl)-, sulfate (Related Structure). Link

Sources

Molecular weight and formula analysis of 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the structural characterization, molecular weight determination, and formula validation of 4-(2-Amino-2-propyl)cyclohexanol . It is designed for analytical chemists and pharmaceutical researchers requiring precise data for synthesis verification or impurity profiling.

Molecular Identity & Theoretical Framework[1]

The molecule 4-(2-Amino-2-propyl)cyclohexanol is a bifunctional aliphatic ring system characterized by a secondary alcohol and a tertiary primary amine situated on an isopropyl chain.[1] It is frequently utilized as a building block in the synthesis of CNS-active pharmaceutical ingredients and advanced polymer stabilizers.

Structural Composition[1][2][3]
  • IUPAC Name: 4-(2-aminopropan-2-yl)cyclohexan-1-ol[1]

  • Core Scaffold: Cyclohexane ring (1,4-disubstituted).[1]

  • Functional Groups:

    • Position 1: Hydroxyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Position 4: 2-aminopropan-2-yl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[3]
      
  • Stereochemistry: Exists as cis and trans geometric isomers based on the axial/equatorial orientation of substituents.

Formula & Mass Calculations

Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) workflows.[1]

ParameterValueCalculation Basis
Chemical Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


(Ring) +

(Substituent) +

-

(Bond)
Monoisotopic Mass 157.1467 Da Based on

exact masses.
Average Mol. Weight 157.25 g/mol Based on standard atomic weights.

(ESI)
158.1539 m/z Protonated species (Positive Ion Mode).
Elemental Analysis C: 68.74% | H: 12.18% | N: 8.91% | O: 10.17%Theoretical stoichiometry.

Analytical Strategy: High-Resolution Mass Spectrometry (HRMS)

For definitive formula confirmation, High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) is the gold standard.[1] The presence of the amine group makes Electrospray Ionization (ESI) in positive mode the preferred method due to high proton affinity.

Experimental Protocol: LC-HRMS

Objective: Confirm elemental composition (


) and assess purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid (FA). The FA ensures protonation of the amine.

  • Dilution: Dilute to a final concentration of 1 µg/mL (1 ppm) to prevent detector saturation.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Mass Range: 50–500 m/z.

    • Resolution: >30,000 FWHM.

Data Interpretation & Fragmentation Pathway

The fragmentation pattern provides structural proof beyond simple mass matching.

  • Parent Ion:

    
    .
    
  • Fragment 1 (Loss of Ammonia): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Characteristic of aliphatic amines.
    
  • Fragment 2 (Loss of Water): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Characteristic of cyclohexanols.
    
  • Fragment 3 (Double Loss): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Formation of a diene system.[2]
    

FragmentationPathway Parent Parent Ion [M+H]+ m/z 158.15 LossNH3 Loss of NH3 [M+H-17]+ m/z 141.12 Parent->LossNH3 - NH3 (17 Da) LossH2O Loss of H2O [M+H-18]+ m/z 140.14 Parent->LossH2O - H2O (18 Da) Diene Cyclic Diene [M+H-35]+ m/z 123.11 LossNH3->Diene - H2O LossH2O->Diene - NH3

Figure 1: ESI+ Fragmentation pathway for structural elucidation of amino-cyclohexanol derivatives.

Stereochemical Analysis: NMR Spectroscopy

While MS confirms the formula, it cannot easily distinguish between cis and trans isomers. Nuclear Magnetic Resonance (NMR) is required to determine the spatial arrangement of the hydroxyl and amino-propyl groups.

The Isomer Challenge
  • Trans-Isomer: The 1,4-substituents are likely diequatorial (most stable conformation).[1]

  • Cis-Isomer: One substituent is axial, the other equatorial.

1H-NMR Diagnostic Signals

The key diagnostic is the methine proton at position 1 (


), attached to the carbon bearing the hydroxyl group.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)

Orientation
Axial (Anti-parallel to C-H neighbors)Equatorial
Multiplicity Triplets of triplets (tt)Broad singlet or narrow multiplet
Coupling (

)
Large coupling (~10-12 Hz)Small coupling (< 5 Hz)
Chemical Shift Upfield (shielded)Downfield (deshielded)
NMR Workflow Diagram

NMR_Workflow Sample Sample Prep 10mg in CDCl3 or MeOD Acquisition 1H NMR Acquisition (>400 MHz, 64 scans) Sample->Acquisition Analysis Analyze H1 Signal (3.5 - 4.0 ppm) Acquisition->Analysis Decision Coupling Constant (J) Analysis->Decision Trans Trans-Isomer (J > 10Hz, Axial H) Decision->Trans Large Splitting Cis Cis-Isomer (J < 5Hz, Eq H) Decision->Cis Small Splitting

Figure 2: Logic flow for distinguishing stereoisomers via proton NMR coupling constants.

Synthesis & Purification Considerations

When handling 4-(2-Amino-2-propyl)cyclohexanol, researchers must account for the basicity of the amine and the polarity of the alcohol.[1]

  • pH Sensitivity: The amino group (

    
    ) will be protonated in acidic media. This is advantageous for aqueous solubility but requires basic conditions (pH > 11) for extraction into organic solvents like Dichloromethane (DCM).
    
  • Purification:

    • Recrystallization: The trans-isomer often crystallizes more readily from non-polar solvents (e.g., Hexane/Ethyl Acetate) due to better packing symmetry.

    • Flash Chromatography: Use amine-functionalized silica or add 1% Triethylamine to the mobile phase to prevent tailing of the amine on standard silica.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. (Used as structural analog reference for fragmentation patterns). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for cyclohexane stereochemistry and NMR coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • American Elements. 4-(2-Hydroxy-2-propyl)cyclohexanol Properties. (Reference for physical properties of propyl-cyclohexanol derivatives). Retrieved from [Link][1][4]

Sources

The Aminocyclohexanol Scaffold in Modern Pharmacology: A Technical Guide to Mechanistic Diversity and Structural Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminocyclohexanol moiety is a highly versatile, privileged scaffold in medicinal chemistry. Characterized by a rigid cyclohexane ring bearing orthogonal amine and hydroxyl functional groups, this structure provides exceptional stereochemical control and distinct vectors for synthetic diversification[1]. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its conformational predictability. By leveraging specific stereoisomers (e.g., cis vs. trans and axial vs. equatorial positioning), drug developers can fine-tune target affinity, ranging from central nervous system (CNS) neuromodulation to targeted oncology and respiratory clearance.

This whitepaper dissects the pharmacological causality, quantitative data, and self-validating experimental workflows behind key aminocyclohexanol derivatives.

Core Mechanistic Pathways and Pharmacological Applications

Multimodal Analgesia: The Tramadol Paradigm

Tramadol, a synthetic opioid of the aminocyclohexanol group, exemplifies the pharmacological power of this scaffold in pain management[2]. Unlike classical opioids, tramadol operates via a multimodal, synergistic mechanism: weak


-opioid receptor (MOR) agonism combined with monoamine reuptake inhibition (SNRI)[3].

Causality & Stereochemical Dynamics: Tramadol is administered as a racemic mixture because its enantiomers act synergistically to improve analgesia without compounding adverse effects. The (+)-enantiomer is approximately 4 times more potent at inhibiting serotonin (SERT) reuptake, while the (-)-enantiomer is 10 times more potent at inhibiting norepinephrine (NET) reuptake[3]. Crucially, tramadol is a prodrug. Its primary analgesic efficacy relies on hepatic metabolism via the CYP2D6 enzyme into the active metabolite (+)-O-desmethyltramadol (M1)[4]. The M1 metabolite possesses a significantly higher affinity for MOR (up to 300 times greater) than the parent compound, driving the ascending pain pathway blockade[4].

TramadolPathway Tramadol Tramadol (Racemic) CYP2D6 CYP2D6 Metabolism Tramadol->CYP2D6 Hepatic SERT Serotonin Transporter (SERT) Tramadol->SERT (+)-Enantiomer Inhibition NET Norepinephrine Transporter (NET) Tramadol->NET (-)-Enantiomer Inhibition M1 (+)-O-Desmethyltramadol (M1) CYP2D6->M1 Demethylation MOR μ-Opioid Receptor (MOR) M1->MOR Agonism (High Affinity) Analgesia Synergistic Analgesia MOR->Analgesia Ascending Pain Pathway Blockade SERT->Analgesia Descending Inhibitory Pathway NET->Analgesia Descending Inhibitory Pathway

Fig 1. Multimodal synergistic signaling pathway of racemic tramadol and its M1 metabolite.

Respiratory Secretolytics: Ambroxol and Mucociliary Clearance

Ambroxol (trans-4-(2-Amino-3,5-dibromobenzylamino)cyclohexanol), a human metabolite of bromhexine, utilizes the trans-4-aminocyclohexanol framework to act as a potent secretolytic and mucokinetic agent[5].

Mechanism: Ambroxol restores physiological clearance mechanisms in the respiratory tract by stimulating type II pneumocytes to synthesize and release pulmonary surfactant[5]. This surfactant acts as a critical "anti-glue" factor, reducing the adhesion of viscous mucus to the bronchial wall[6]. Concurrently, its secretomotor action increases ciliary beat frequency, effectively driving the mucociliary escalator to clear the respiratory tract.

AmbroxolPathway Ambroxol Ambroxol (trans-4-aminocyclohexanol) TypeII Type II Pneumocytes Ambroxol->TypeII Stimulates Cilia Ciliary Beat Frequency Ambroxol->Cilia Secretomotor action Surfactant Surfactant Secretion TypeII->Surfactant Upregulates Mucus Mucus Viscosity Reduction Surfactant->Mucus Anti-glue effect Clearance Mucociliary Clearance Mucus->Clearance Facilitates Cilia->Clearance Drives

Fig 2. Ambroxol-mediated restoration of mucociliary clearance via surfactant upregulation.

Emerging Targets: Isoform-Selective Hsp90 Inhibition & Conformational Switches

Recent structural biology advancements have repurposed the aminocyclohexanol scaffold for highly selective oncology targets and smart drug delivery systems:

  • Grp94 Selectivity: Modifying non-selective Hsp90 inhibitors with a trans-cyclohexanolamine appendage yields highly selective inhibitors for Grp94 (an endoplasmic reticulum-localized Hsp90 isoform implicated in metastatic cancer and glaucoma)[7]. The rigid stereochemistry of the aminocyclohexanol ring occupies a specific hydrophobic cleft in Grp94, creating eclipsing steric interactions that prevent the rotation required to bind off-target cytosolic Hsp90 isoforms[7].

  • pH-Triggered "Fliposomes": Trans-2-aminocyclohexanol derivatives are being utilized as conformational switches in liposomal drug delivery. Upon protonation of the amino group in an acidic tumor microenvironment, an intramolecular hydrogen bond (energy >10 kJ/mol) forces the molecule to flip into a diequatorial conformer[8]. This mechanical flip disrupts the liposome membrane, triggering rapid, localized release of the drug cargo[8].

Quantitative Pharmacological Data

The following table summarizes the comparative pharmacological profiles of key aminocyclohexanol derivatives, highlighting how minor stereochemical changes drastically alter target affinity.

Compound / DerivativeTarget Receptor/ProteinPrimary Clinical IndicationKey Aminocyclohexanol StereochemistryBinding Affinity / Activity
Tramadol (M1)

-Opioid Receptor (MOR)
Moderate-to-Severe PainRacemic mixture300x greater MOR affinity than parent[4]
Ambroxol Type II PneumocytesBronchopulmonary Diseasestrans-4-aminocyclohexanolHigh Secretolytic Activity
Compound 8j Grp94 (Hsp90 isoform)Metastatic Cancer / Glaucomatrans-cyclohexanolamineSelective Inhibition (High SI)[7]
Fliposome Lipids Lipid BilayerTargeted Drug Deliverytrans-2-aminocyclohexanolpH trigger threshold < 6.0[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every experimental choice is grounded in thermodynamic or kinetic causality, and each protocol includes an internal Quality Assurance (QA) gateway.

Protocol 1: Diastereoselective Synthesis and NMR Validation of trans-Aminocyclohexanols

When synthesizing precursors for drugs like Ambroxol, achieving the trans diequatorial conformer is critical for biological activity[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting

    
    -enaminoketone in anhydrous alcohol (e.g., ethanol) under an inert argon atmosphere.
    
  • Reduction: Slowly add sodium metal in small portions to the stirring solution at 0°C, allowing the temperature to rise gradually.

    • Causality: We specifically choose a dissolving metal reduction (Na/Alcohol) over standard hydride reduction (e.g., NaBH

      
      ). Hydride reductions often operate under kinetic control, yielding unwanted cis isomers. Dissolving metal reduction operates under thermodynamic control, heavily favoring the more stable trans diequatorial conformer.
      
  • Quench and Extract: Quench the reaction with water, extract with dichloromethane, and concentrate under reduced pressure.

  • Purification: Isolate the product via recrystallization or silica gel chromatography.

  • Self-Validation (QA/QC): Acquire a

    
    H NMR spectrum of the purified product. Analyze the chemical shifts and coupling constants (
    
    
    
    -values) of the protons at C1 and C3/C4.
    • Validation Gate: In the preferred diequatorial conformation of the trans isomer, the attached protons are axial. Axial-axial coupling results in a characteristic "triplet of triplets" with large coupling constants (

      
       Hz)[1]. If small coupling constants (
      
      
      
      Hz) are observed, equatorial protons are present, indicating cis contamination and the batch must be re-purified.

SyntheticWorkflow Start β-Enaminoketone Reduction Dissolving Metal Reduction (Na/Alcohol) Start->Reduction Step 1 Isomers cis/trans Mixture Reduction->Isomers Yields Purification Crystallization Isomers->Purification Separation TransIsomer trans-Aminocyclohexanol Purification->TransIsomer Isolates NMR 1H NMR Validation (J-coupling > 8Hz) TransIsomer->NMR QA/QC

Fig 3. Synthetic workflow and NMR-based self-validation for trans-aminocyclohexanols.

Protocol 2: High-Throughput Screening for Grp94 Isoform Selectivity

To identify aminocyclohexanol derivatives that selectively target Grp94 over cytosolic Hsp90


, a competitive fluorescence polarization (FP) assay is utilized[7].

Step-by-Step Methodology:

  • Tracer Incubation: Incubate recombinant Grp94 protein with a fluorescently labeled geldanamycin tracer in assay buffer (containing BSA and DTT to prevent non-specific binding).

  • Ligand Titration: Add the synthesized aminocyclohexanol derivative in a 10-point dose-response dilution series.

  • Measurement: Measure Fluorescence Polarization (FP) using a microplate reader.

    • Causality: When the large Grp94 protein binds the tracer, molecular rotation is slow, yielding a high FP signal. As the aminocyclohexanol derivative successfully displaces the tracer, the small tracer's rotational freedom increases, causing a proportional decrease in the FP signal.

  • Counter-Screening: Repeat steps 1-3 using recombinant Hsp90

    
     instead of Grp94.
    
  • Self-Validation (QA/QC): Calculate the IC

    
     for both assays and derive the Selectivity Index (SI = IC
    
    
    
    / IC
    
    
    ).
    • Validation Gate: The system validates itself by requiring an SI > 100. Any compound failing to meet this threshold is rejected as a non-selective pan-inhibitor, preventing false positives from advancing to in vivo models[7].

References

  • 2 - litfl.com[2]

  • 5 - nih.gov[5] 3.3 - nih.gov[3]

  • 8 - researchgate.net[8]

  • 4 - gasgasgas.uk[4] 6.7 - nih.gov[7] 7.6 - veeprho.com[6]

  • 1 - benchchem.com[1]

Sources

Reactivity Profile of Primary Amines in Cyclohexanol Structures: Stereoelectronics, Chemoselectivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Aminocyclohexanols (e.g., 2-aminocyclohexanol and 4-aminocyclohexanol) represent a privileged class of bifunctional scaffolds in organic synthesis and drug development. Their rigid cyclic backbone, combined with the predictable stereochemical orientation of the primary amine and secondary hydroxyl groups, makes them invaluable for designing chiral ligands, organocatalysts, and active pharmaceutical ingredients (APIs) such as the mucolytic agent Ambroxol.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we analyze the causality behind the reactivity of primary amines in cyclohexanol systems—specifically how stereoelectronic effects, conformational dynamics, and precise kinetic controls dictate chemoselectivity and synthetic outcomes.

Stereoelectronic Foundations & Conformational Dynamics

The reactivity of the primary amine in a cyclohexanol ring is not merely a function of its basicity; it is strictly governed by its three-dimensional spatial arrangement and the conformational equilibrium of the cyclohexane ring.

Conformational Locking and Intramolecular Interactions

In trans-2-aminocyclohexanol, the molecule exists predominantly in the diequatorial (e,e) conformation, as the diaxial (a,a) conformation is thermodynamically unstable 1[1]. Furthermore, intramolecular hydrogen bonding (OH···N and O···HN⁺) acts as a "conformational pH trigger." Upon protonation, these electrostatic interactions (estimated at >10 kJ/mol) lock the ring, forcing all other substituents to adapt their orientation2[2].

Stereoelectronic Control in Deamination

The profound impact of stereochemistry is best illustrated during nitrous acid (HNO₂) deamination:

  • trans-2-Aminocyclohexanol: The e,e-conformer places the equatorial -NH₂ group antiperiplanar to the endocyclic C1-C6 bond. When the diazonium leaving group forms, the

    
     electrons migrate, resulting in a ring contraction  to yield cyclopentanecarboxaldehyde1[1].
    
  • cis-2-Aminocyclohexanol: The reactive equatorial-axial (e,a) conformer places the axial -NH₂ group antiperiplanar to the carbinol C-H bond. This orbital alignment facilitates a 1,2-hydride shift , yielding cyclohexanone 1[1].

ConformationalReactivity cluster_trans trans-2-Aminocyclohexanol cluster_cis cis-2-Aminocyclohexanol T_ee Diequatorial (e,e) Stable Conformer T_prod Ring Contraction (Cyclopentanecarboxaldehyde) T_ee->T_prod HNO2 Anti to C1-C6 bond C_ea Equatorial-Axial (e,a) Reactive Conformer C_prod 1,2-Hydride Shift (Cyclohexanone) C_ea->C_prod HNO2 Anti to C-H bond

Fig 1: Stereoelectronic control in the deamination of 2-aminocyclohexanol isomers.

Nucleophilicity & Chemoselectivity Profiles

When utilizing aminocyclohexanols in synthesis, distinguishing between the primary amine and the secondary hydroxyl group is critical. The primary amine is inherently more nucleophilic due to nitrogen's lower electronegativity and higher HOMO energy compared to oxygen 3[3].

Quantitative Basicity & Reactivity Data

The predicted pKa of the secondary hydroxyl group is approximately 14.94 4[4]. Conversely, the conjugate acid of the primary amine (analogous to cyclohexylamine) exhibits a pKa of ~10.66 5[5]. This differential allows for precise chemoselective targeting.

Table 1: Physicochemical Properties of Reference Aminocyclohexanols

Property2-Aminocyclohexanol4-AminocyclohexanolCyclohexylamine (Ref)
Predicted pKa (-OH) 14.94 ± 0.40~15.12N/A
Conjugate Acid pKa (-NH₃⁺) ~10.0 - 10.5~10.2 - 10.610.66
LogP -0.16-0.201.50
Topological Polar Surface Area 46.3 Ų46.3 Ų26.0 Ų

Table 2: Chemoselectivity Parameters in Acylation

Reaction ConditionsMajor ProductSelectivity (N:O)Mechanistic Driver
Acyl chloride, Et₃N, 0 °CN-Acyl> 95:5Kinetic control (Higher N-nucleophilicity)
Iron-salen catalyst, ΔO-Acyl> 90:10Thermodynamic control / Catalyst coordination
Lipase (Enzymatic), RTN-Acyl> 99:1Enzymatic active site stereorecognition

Validated Synthetic Workflows

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent choice and the analytical method required to verify the intermediate state.

Protocol A: Kinetically Controlled Chemoselective N-Acylation

Causality: Lowering the reaction temperature to 0 °C suppresses the activation energy required for the thermodynamic O-acylation pathway, ensuring the acylium intermediate is exclusively attacked by the more nucleophilic primary amine 3[3].

  • Preparation: Dissolve 10 mmol of trans-4-aminocyclohexanol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acid Scavenging: Add 12 mmol of triethylamine (Et₃N). Reasoning: Et₃N acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the unreacted starting amine.

  • Kinetic Control: Cool the reaction flask strictly to 0 °C using an ice-water bath.

  • Acylation: Introduce 10.5 mmol of the desired acyl chloride dropwise over 15 minutes to prevent localized exothermic spikes.

  • System Validation: Stir for 2 hours at 0 °C. Validate reaction completion via TLC (absence of ninhydrin-active spots indicates total consumption of the primary amine).

  • Quenching & Work-up: Quench with 20 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination for Ambroxol Intermediate Synthesis

Causality:trans-4-aminocyclohexanol is a critical building block for the mucolytic drug Ambroxol 6[6]. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) provides mild hydride delivery that selectively reduces the transient imine without reducing the starting aldehyde.

  • Imine Formation: In a round-bottom flask, combine 20 mmol of trans-4-aminocyclohexanol and 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde 6[6].

  • Catalysis: Add 0.8 mmol of LiClO₄. Reasoning: Acts as a Lewis acid to facilitate rapid imine condensation.

  • Reduction: Add 100 mL of 1,2-dichloroethane, followed by 22 mmol of NaBH(OAc)₃ 6[6].

  • System Validation: Stir the suspension at room temperature for 1.5 hours. Validate via HPLC to confirm the complete disappearance of the aldehyde peak.

  • Work-up & Isolation: Pour the mixture into 100 mL of ice water to quench the excess reductant. Extract the aqueous layer with 100 mL of DCM, dry the organic layer over MgSO₄, and remove the solvent via rotary evaporation to yield the intermediate as a yellow liquid 6[6].

Workflow Step1 1. Reagent Mixing trans-4-Aminocyclohexanol + 2-Amino-3,5-dibromobenzaldehyde Step2 2. Reductive Amination Add LiClO4 & NaBH(OAc)3 in 1,2-dichloroethane Step1->Step2 Step3 3. Kinetic Control Stir 1.5h at Room Temperature (Monitor via HPLC) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Product Isolation Rotary Evaporation to yield Ambroxol Intermediate Step4->Step5

Fig 2: Step-by-step reductive amination workflow for Ambroxol intermediate synthesis.

References

  • Guidechem. "2-Aminocyclohexanol 6850-38-0 wiki". Guidechem. URL: 4

  • PubChem. "Cyclohexylamine | CID 7965". National Institutes of Health (NIH). URL: 7

  • SPCMC. "Cyclic Stereochemistry (PART-11, PPT-11) Conformation and Reactivity in Cyclohexane". SPCMC Academic Publications. URL: 1

  • BenchChem. "4-Aminocyclohexanol | 40525-78-8". BenchChem Technical Data. URL: 3

  • ResearchGate. "Trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches". ResearchGate. URL: 2

  • BenchChem. "A Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry". BenchChem. URL: 6

Sources

Methodological & Application

Synthesis protocols for 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-(2-Amino-2-propyl)cyclohexanol: Protocols and Mechanistic Insights

Introduction

4-(2-Amino-2-propyl)cyclohexanol is a bifunctional molecule incorporating a primary amine and a hydroxyl group on a cyclohexane scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a hydrogen-bond-donating alcohol group, combined with the conformational properties of the cyclohexane ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents, ligands for catalysis, and specialized polymers. This guide provides detailed, field-proven protocols for the synthesis of 4-(2-Amino-2-propyl)cyclohexanol, designed for researchers, scientists, and drug development professionals. The synthesis is approached via a robust two-step sequence: a base-catalyzed Henry (nitroaldol) reaction, followed by the catalytic reduction of a tertiary nitro intermediate.

Synthetic Strategy Overview

The synthesis of 4-(2-Amino-2-propyl)cyclohexanol is strategically divided into two primary stages. This approach ensures high yields and purity of the final product.

G cluster_0 Step 1: Henry (Nitroaldol) Reaction cluster_1 Step 2: Reduction of Nitro Group A Cyclohexanecarboxaldehyde + 2-Nitropropane B 4-(1-Hydroxy-2-methyl-2-nitropropyl)cyclohexane A->B Base Catalyst C 4-(1-Hydroxy-2-methyl-2-nitropropyl)cyclohexane D 4-(2-Amino-2-propyl)cyclohexanol C->D Reducing Agent

Caption: Overall synthetic workflow for 4-(2-Amino-2-propyl)cyclohexanol.

Protocol 1: Synthesis of 4-(1-Hydroxy-2-methyl-2-nitropropyl)cyclohexane via Henry Reaction

The Henry, or nitroaldol, reaction is a classical C-C bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound in the presence of a base.[1] This reaction is highly effective for creating β-nitro alcohols, which are versatile intermediates in organic synthesis.[2] In this protocol, the nitronate anion of 2-nitropropane acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde.

Causality Behind Experimental Choices
  • Base Catalyst: A mild base such as triethylamine (Et₃N) is chosen to deprotonate the 2-nitropropane. Stronger bases could promote side reactions, including the self-condensation of the aldehyde or dehydration of the product.[3]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is used to ensure the solubility of the reactants and to facilitate the reaction without interfering with the base or the intermediate alkoxide.

  • Temperature: The reaction is initially conducted at a low temperature (0 °C) to control the exothermic nature of the addition and to minimize side reactions. Allowing the reaction to warm to room temperature ensures completion.

Experimental Protocol

G start Start dissolve Dissolve Cyclohexanecarboxaldehyde and 2-Nitropropane in THF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine dropwise cool->add_base stir_rt Stir at room temperature for 24h add_base->stir_rt quench Quench with saturated aq. NH₄Cl stir_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the Henry (Nitroaldol) Reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cyclohexanecarboxaldehyde (1.0 eq) and 2-nitropropane (1.2 eq) in anhydrous THF (100 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.5 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-(1-hydroxy-2-methyl-2-nitropropyl)cyclohexane as a colorless oil.

Quantitative Data
Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Cyclohexanecarboxaldehyde112.17501.05.61 g (5.9 mL)
2-Nitropropane89.09601.25.35 g (5.4 mL)
Triethylamine101.19751.57.59 g (10.4 mL)
Tetrahydrofuran (THF)---100 mL
Expected Product 201.26 ~40 (80% yield) ~8.05 g

Protocol 2: Reduction of 4-(1-Hydroxy-2-methyl-2-nitropropyl)cyclohexane to 4-(2-Amino-2-propyl)cyclohexanol

The reduction of the nitro group to a primary amine is a crucial transformation. Catalytic hydrogenation is a highly effective and clean method for this purpose.[4] Raney Nickel is a particularly suitable catalyst for the reduction of aliphatic nitro compounds to amines.[5][6] The use of hydrazine hydrate as a hydrogen donor in a transfer hydrogenation process offers a practical alternative to using high-pressure hydrogen gas.[5]

Causality Behind Experimental Choices
  • Catalyst: Raney Nickel is a highly active catalyst for the hydrogenation of nitro groups and is known to be effective for aliphatic substrates.[6] Its use often allows for milder reaction conditions compared to other catalysts.

  • Hydrogen Source: Hydrazine monoformate, generated in situ from hydrazine hydrate and formic acid, serves as an efficient hydrogen donor for the catalytic transfer hydrogenation.[5] This method avoids the need for specialized high-pressure hydrogenation equipment.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the nitro-alcohol intermediate and the hydrazine salts, and it is compatible with the Raney Nickel catalyst.

Experimental Protocol

G start Start suspend Suspend Nitro-alcohol and Raney Nickel in Methanol start->suspend add_donor Add Hydrazinium Monoformate solution suspend->add_donor stir Stir at room temperature add_donor->stir filter Filter through Celite stir->filter concentrate Concentrate the filtrate filter->concentrate dissolve_extract Dissolve in water, basify, and extract concentrate->dissolve_extract dry Dry organic layer over MgSO₄ dissolve_extract->dry final_concentrate Concentrate to yield final product dry->final_concentrate end End final_concentrate->end

Caption: Workflow for the Reduction of the Nitro Group.

Step-by-Step Methodology:

  • Hydrogen Donor Preparation: In a separate flask, carefully add formic acid (85%, 2.0 eq) to an ice-cooled solution of hydrazine hydrate (2.0 eq) with constant stirring to prepare the hydrazinium monoformate solution.[5]

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the 4-(1-hydroxy-2-methyl-2-nitropropyl)cyclohexane (1.0 eq) and Raney Nickel (approx. 10% w/w of the substrate) in methanol (100 mL).

  • Reaction: Stir the suspension under a nitrogen atmosphere. Add the prepared hydrazinium monoformate solution dropwise. The reaction is exothermic and may cause effervescence.[5] Stir at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in deionized water (50 mL) and basify to pH > 12 with 2M NaOH.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-(2-amino-2-propyl)cyclohexanol. The product may be further purified by crystallization or distillation if necessary.

Quantitative Data
Reagent/SolventMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-(1-Hydroxy-2-methyl-2-nitropropyl)cyclohexane201.26401.08.05 g
Raney Nickel--~10% w/w~0.8 g
Hydrazine Hydrate (~64%)50.06802.0~5.0 g (~5.0 mL)
Formic Acid (85%)46.03802.0~4.3 g (~3.5 mL)
Methanol---100 mL
Expected Product 171.28 ~34 (85% yield) ~5.82 g

Characterization of 4-(2-Amino-2-propyl)cyclohexanol

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include those for the cyclohexyl protons, a broad singlet for the amine (NH₂) and hydroxyl (OH) protons (which may exchange with D₂O), and a singlet for the two methyl groups of the propyl moiety.

  • ¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclohexane ring, the quaternary carbon bearing the amino group, the methyl carbons, and the carbon bearing the hydroxyl group.

  • FT-IR: Characteristic peaks would be observed for O-H and N-H stretching (broad, in the range of 3200-3500 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-N and C-O stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 171.28 g/mol .

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • HENRY REACTION (Mini-review). (2024).
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.).
  • What is the best reagent for the selective reduction of a nitro group to amine? (2014).
  • Henry reaction using nitroethane and cyclohexanecarbaldehyde catalyzed by ligand 2a. (n.d.).
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers in Chemistry.
  • Hydrogenation of nitro compounds to amines and catalyst therefor. (n.d.).
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (n.d.).
  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016). DigitalCommons@Ursinus.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry.
  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube.
  • Sciencemadness Wiki. (n.d.). Nitroaldol reaction. Retrieved from [Link]

  • Nitroaldol (Henry) reaction of 2-oxoaldehydes with nitroalkanes as a strategic step for a useful, one-pot. (2015). Semantic Scholar.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (n.d.). PMC.
  • MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. (2012). Almac.

Sources

Step-by-step preparation of 4-(2-Amino-2-propyl)cyclohexanol from precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Step-by-Step Preparation of 4-(2-Amino-2-propyl)cyclohexanol from Precursors

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(2-Amino-2-propyl)cyclohexanol, a valuable amino alcohol scaffold for pharmaceutical research and drug development. The outlined multi-step synthetic pathway is designed for reproducibility and scalability in a standard laboratory setting. The synthesis begins with a Friedel-Crafts acylation of cyclohexene to generate a key acetylcyclohexene intermediate. Subsequent hydroboration-oxidation selectively installs the hydroxyl group, yielding a keto-alcohol precursor. The final step involves a direct reductive amination to furnish the target compound. This guide offers in-depth explanations for critical experimental choices, safety protocols, and methods for purification and characterization, aimed at researchers, chemists, and drug development professionals.

Introduction

Chiral amino alcohols are a privileged structural motif in medicinal chemistry, serving as crucial building blocks for a wide array of pharmaceuticals, including adrenergic agents and treatments for cardiovascular and inflammatory diseases.[1] The rigid, yet conformationally complex, cyclohexyl ring system, when combined with both hydroxyl and amino functionalities, provides a three-dimensional framework ideal for creating specific and high-affinity interactions with biological targets. Specifically, 1,4-disubstituted aminocyclohexanols are precursors to important drugs such as Ambroxol, a secretolytic agent.[2]

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from commercially available cyclohexene. The strategy focuses on first constructing the required carbon skeleton and then introducing the heteroatom functionalities in a controlled manner.

  • Step 1: C-C Bond Formation via Friedel-Crafts Acylation: An acetyl group is introduced onto the cyclohexene ring to form 4-acetylcyclohexene. This establishes the propanone side chain.

  • Step 2: Selective Hydroxylation via Hydroboration-Oxidation: The double bond of the acetylcyclohexene intermediate is hydrated in an anti-Markovnikov fashion. This regioselective reaction places the hydroxyl group at the 4-position of the cyclohexane ring, yielding the key keto-alcohol intermediate, 1-(4-hydroxycyclohexyl)propan-2-one.

  • Step 3: C-N Bond Formation via Reductive Amination: The ketone functionality of the intermediate is converted directly into a primary amine using reductive amination. This is a highly efficient and selective method for amine synthesis that avoids the over-alkylation often problematic in other approaches.[3][4]

The complete workflow is illustrated below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Reductive Amination start Cyclohexene + Acetyl Chloride intermediate1 4-Acetylcyclohexene start->intermediate1 AlCl3 intermediate2 1-(4-Hydroxycyclohexyl)propan-2-one intermediate1->intermediate2 1. BH3-THF 2. H2O2, NaOH final_product 4-(2-Amino-2-propyl)cyclohexanol intermediate2->final_product NH3, NaBH3CN

Caption: Overall workflow for the synthesis of 4-(2-Amino-2-propyl)cyclohexanol.

Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Part 1: Synthesis of 4-Acetylcyclohexene (Intermediate 1)

This procedure utilizes a Friedel-Crafts acylation to attach an acetyl group to the cyclohexene ring. Anhydrous conditions are critical for the success of this reaction.

Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic and unsaturated systems. Aluminum chloride (AlCl₃) is used as a Lewis acid to activate the acetyl chloride, generating a highly electrophilic acylium ion that is attacked by the cyclohexene double bond.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Cyclohexene82.1410.0 g (11.8 mL)121.7
Acetyl Chloride78.5010.5 g (9.5 mL)133.8
Aluminum Chloride (anhydrous)133.3417.8 g133.5
Dichloromethane (DCM, anhydrous)-200 mL-
Hydrochloric Acid (1 M aq.)-150 mL-
Saturated Sodium Bicarbonate-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the fume hood, suspend anhydrous aluminum chloride (17.8 g) in anhydrous dichloromethane (100 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (9.5 mL) dropwise to the stirred AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C.

  • Addition of Cyclohexene: In the dropping funnel, prepare a solution of cyclohexene (11.8 mL) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly pouring the mixture into 150 mL of ice-cold 1 M HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 4-acetylcyclohexene as a colorless liquid.

Part 2: Synthesis of 1-(4-Hydroxycyclohexyl)propan-2-one (Intermediate 2)

This step employs hydroboration-oxidation to regioselectively hydrate the double bond of 4-acetylcyclohexene, yielding the desired keto-alcohol.

Rationale: The hydroboration-oxidation reaction proceeds via an anti-Markovnikov addition of water across the double bond. Borane (BH₃) adds to the less substituted carbon of the alkene, and subsequent oxidation with hydrogen peroxide in basic conditions replaces the borane with a hydroxyl group. This provides the desired 1,4-substitution pattern.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Acetylcyclohexene124.1810.0 g80.5
Borane-tetrahydrofuran complex (1 M in THF)-88.6 mL88.6
Tetrahydrofuran (THF, anhydrous)-100 mL-
Sodium Hydroxide (3 M aq.)40.0030 mL90.0
Hydrogen Peroxide (30% aq.)34.0130 mL-
Diethyl Ether-200 mL-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-acetylcyclohexene (10.0 g) in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.

  • Hydroboration: Add the 1 M solution of borane-THF complex (88.6 mL) dropwise via a syringe or dropping funnel over 30 minutes. Ensure the temperature remains at 0 °C.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M sodium hydroxide solution (30 mL), followed by the dropwise addition of 30% hydrogen peroxide (30 mL). Caution: This addition is exothermic and will cause gas evolution. Maintain vigorous stirring and control the rate of addition to keep the temperature below 30 °C.

  • Reaction Completion: After the peroxide addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Extraction: Add diethyl ether (100 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(4-hydroxycyclohexyl)propan-2-one.

Part 3: Synthesis of 4-(2-Amino-2-propyl)cyclohexanol (Final Product)

The final step is a one-pot reductive amination of the keto-alcohol intermediate to produce the target amino alcohol.

Rationale: Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[5] The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is mild and selectively reduces the protonated iminium ion much faster than the starting ketone, preventing side reactions.[3]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-(4-Hydroxycyclohexyl)propan-2-one142.205.0 g35.2
Ammonium Acetate77.0813.6 g176.0
Sodium Cyanoborohydride (NaBH₃CN)62.842.4 g38.2
Methanol-150 mL-
Hydrochloric Acid (conc.)-As needed-
Sodium Hydroxide (10 M aq.)-As needed-
Dichloromethane (DCM)-200 mL-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-(4-hydroxycyclohexyl)propan-2-one (5.0 g) and ammonium acetate (13.6 g) in methanol (150 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • pH Adjustment (Optional but Recommended): Monitor the pH of the solution and adjust to ~6-7 using glacial acetic acid if necessary.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (2.4 g) to the solution in small portions over 10 minutes. Caution: NaBH₃CN is toxic. Handle with extreme care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Quenching: Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl to decompose any excess NaBH₃CN. Caution: This will evolve hydrogen cyanide gas. This step MUST be performed in an efficient fume hood. Stir for 1 hour.

  • Basification and Extraction: Make the solution strongly basic (pH > 12) by adding 10 M NaOH solution, keeping the flask in an ice bath to control the exotherm. Extract the aqueous solution with dichloromethane (3 x 70 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(2-Amino-2-propyl)cyclohexanol by flash column chromatography on silica gel (using a DCM/Methanol/Ammonia gradient) or by crystallization of its hydrochloride salt. The product will be a mixture of cis/trans diastereomers, which may be separable by careful chromatography.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess isomeric ratios.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (O-H, N-H).

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved March 3, 2026, from [Link]

  • W. S. Knowles, "Asymmetric Hydrogenations (Nobel Lecture)," Angewandte Chemie International Edition, vol. 41, no. 12, pp. 1998-2007, 2002.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with ammonia using titanium(IV) isopropoxide and sodium borohydride. Tetrahedron, 60(7), 1463-1471.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Retrieved March 3, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Retrieved March 3, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

Sources

4-(2-Amino-2-propyl)cyclohexanol as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for 4-(2-Amino-2-propyl)cyclohexanol , designed for researchers in pharmaceutical synthesis and medicinal chemistry.

From Aromatic Precursors to High-Fsp³ Scaffolds: Protocols for Synthesis, Purification, and Application

Part 1: Executive Summary & Strategic Importance

In the modern landscape of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional, saturated scaffolds. 4-(2-Amino-2-propyl)cyclohexanol represents a critical "privileged structure" in this transition.

Structurally, it is the saturated bioisostere of 4-(2-aminopropan-2-yl)phenol . By replacing the phenyl ring with a cyclohexane core, medicinal chemists can:

  • Increase Fsp³ Fraction: Improving solubility and metabolic stability.

  • Introduce Stereochemical Vectors: The cis/trans isomerism offers specific vectors for ligand-protein binding that planar aromatics cannot provide.

  • Modulate Basicity: The aliphatic amine environment differs subtly from benzylic amines, altering pKa and membrane permeability.

This guide details the synthesis of this intermediate via catalytic hydrogenation, the separation of its diastereomers, and its utility as a building block for GPCR ligands and kinase inhibitors.

Part 2: Chemical Identity & Properties[1]

PropertySpecification
IUPAC Name 4-(2-aminopropan-2-yl)cyclohexan-1-ol
Common Name 4-(2-Amino-2-propyl)cyclohexanol; Hexahydro-analogue of 4-hydroxycumylamine
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Key Functional Groups Secondary Alcohol (C1), Primary Amine (sterically hindered tertiary carbon)
Stereochemistry Exists as cis (axial/equatorial) and trans (diequatorial) diastereomers.[1]
Solubility Soluble in MeOH, EtOH, DMSO; Moderate solubility in water.

Part 3: Synthesis Protocol (Catalytic Hydrogenation)

Objective: To synthesize 4-(2-amino-2-propyl)cyclohexanol from 4-(2-aminopropan-2-yl)phenol via heterogeneous catalytic hydrogenation.

Mechanism & Causality

The reduction of the aromatic ring requires high energy (pressure/temperature). The choice of catalyst dictates the diastereomeric ratio (cis vs. trans).

  • Rhodium (Rh): Generally favors the cis isomer due to the "haptophilicity" mechanism where the substrate binds flat against the catalyst surface.

  • Ruthenium (Ru): Often requires higher pressure but can be tuned for trans selectivity under acidic conditions.

Experimental Workflow
Reagents:
  • Substrate: 4-(2-aminopropan-2-yl)phenol (1.0 eq)

  • Catalyst: 5% Rh/Al₂O₃ (5 wt% loading) or 5% Ru/C (for cost efficiency at scale).

  • Solvent: Methanol or Isopropanol (anhydrous).

  • Additive: Acetic Acid (1.0 eq) – Critical for preventing amine poisoning of the catalyst.

Step-by-Step Procedure:
  • Preparation:

    • In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 10.0 g of 4-(2-aminopropan-2-yl)phenol in 100 mL of Methanol.

    • Add 0.5 g of 5% Rh/Al₂O₃ .[1]

    • Add 3.8 mL of Glacial Acetic Acid (to protonate the amine, preventing it from binding strongly to the metal active sites).

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 10 bar).

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 60°C and stir vigorously (1000 rpm). Note: Mass transfer is the rate-limiting step; high agitation is mandatory.

    • Monitor reaction progress via H₂ uptake or HPLC aliquots (UV detection at 210 nm, as aromaticity is lost).

  • Work-up:

    • Once H₂ uptake ceases (approx. 6-12 hours), cool the reactor to room temperature.

    • Vent H₂ and purge with Nitrogen.

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure to obtain the acetate salt.

  • Free Base Liberation:

    • Dissolve the residue in minimal water.

    • Adjust pH to >12 using 2N NaOH.

    • Extract with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (3 x 50 mL).

    • Dry over Na₂SO₄ and evaporate to yield the crude mixture of isomers.

Part 4: Purification & Stereochemical Resolution

The crude product is typically a mixture of cis and trans isomers (often 60:40 to 80:20 depending on catalyst). Separating these is crucial for structure-activity relationship (SAR) studies.

Protocol: Diastereomeric Separation
  • Analytical Check: Run 1H-NMR in DMSO-d6.

    • Trans-isomer: The proton at C1 (CH-OH) typically appears as a triplet of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling.

    • Cis-isomer: The proton at C1 appears as a broad singlet or narrow multiplet (equatorial).

  • Recrystallization (Preferred for Scale):

    • Dissolve the crude amine in hot Ethyl Acetate/Heptane (1:3 ratio).

    • Allow to cool slowly. The trans-isomer (diequatorial conformation) is generally more crystalline and less soluble.

    • Filter the precipitate to isolate the trans-enriched fraction.

  • Chromatographic Separation (For High Purity):

    • Stationary Phase: Silica Gel (Amine-functionalized silica is preferred to reduce tailing).

    • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

    • Elution Order: Typically, the less polar isomer elutes first (often the cis isomer due to intramolecular H-bonding potential, though this varies by specific conformation).

Part 5: Visualization of Signaling & Synthesis

Diagram 1: Synthesis & Stereochemistry Workflow

G Start Start: 4-(2-aminopropan-2-yl)phenol Conditions Conditions: H2 (50 bar), Rh/Al2O3 MeOH, AcOH, 60°C Start->Conditions Intermediate Catalytic Hydrogenation (Aromatic Saturation) Conditions->Intermediate Crude Crude Product: Mixture of Cis/Trans Isomers Intermediate->Crude Reduction Complete Separation Purification: Recrystallization (EtOAc/Heptane) Crude->Separation Trans Trans-Isomer (Major) (Diequatorial) High Crystallinity Separation->Trans Precipitate Cis Cis-Isomer (Minor) (Axial/Equatorial) Mother Liquor Separation->Cis Supernatant

Caption: Workflow for the catalytic hydrogenation of the phenolic precursor to the cyclohexanol derivative, highlighting the divergence of stereoisomers.

Part 6: Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a robust "fragment" for FBDD libraries. It provides a rigid, saturated core that can orient the hydroxyl (H-bond donor/acceptor) and the amine (cationic center) in specific vectors.

  • Application: Link the amine to a heteroaromatic core (via SNaR or Buchwald coupling) to create Kinase Inhibitors.

  • Advantage: The gem-dimethyl group (from the isopropyl moiety) provides the "Thorpe-Ingold Effect," locking the conformation and improving binding affinity.

Bioisostere for GPCR Ligands

In ligands targeting Histamine (H3/H4) or Opioid receptors, the 4-aminocyclohexane motif is a classic spacer.

  • Substitution: Replacing a standard 1,4-diaminocyclohexane with 4-(2-amino-2-propyl)cyclohexanol introduces a hydroxyl handle for further functionalization (e.g., etherification) or solubility enhancement, while the bulky isopropyl amine increases metabolic stability against MAO (Monoamine Oxidases).

Polymer & Material Science (Secondary Application)

Though primarily pharmaceutical, this diamine-alcohol is used in synthesizing advanced polyurethanes where the pendant isopropyl group disrupts crystallinity, creating clearer, more flexible medical-grade polymers.

Part 7: References & Validated Sources

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Validates the importance of Fsp3/saturated scaffolds).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Phenol -> Cyclohexanol reduction protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-(2-aminopropan-2-yl)phenol (Precursor Data).

  • Sigma-Aldrich (Merck). Technical Bulletin: Heterogeneous Catalyst Selection for Aromatic Reduction.

Disclaimer: All protocols described involve high-pressure systems and hazardous chemicals. A comprehensive Risk Assessment (RA) must be performed prior to execution.

Sources

Technical Application Note: Catalytic Hydrogenation Strategies for 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the catalytic hydrogenation of 4-(2-amino-2-propyl)phenol to yield 4-(2-amino-2-propyl)cyclohexanol . This transformation involves the reduction of an aromatic ring in the presence of a sterically hindered primary amine and a hydroxyl group.

The guide addresses two critical challenges:

  • Chemisty: Preventing catalyst poisoning by the primary amine.

  • Stereocontrol: Directing the reaction toward the cis or trans isomer.[1]

Introduction & Mechanistic Insight

The synthesis of 4-(2-amino-2-propyl)cyclohexanol (Target 2 ) from 4-(2-amino-2-propyl)phenol (Precursor 1 ) requires the reduction of the aromatic ring. This reaction is thermodynamically favorable but kinetically complex due to the competing adsorption of the amine functionality on the catalyst surface.

Key Challenges
  • Catalyst Poisoning: The lone pair on the nitrogen atom (

    
    ) binds strongly to noble metal surfaces (Rh, Pt, Pd), effectively poisoning active sites and halting the reaction.
    
  • Stereoselectivity: The hydrogenation of 1,4-disubstituted benzenes yields a mixture of cis and trans isomers.

    • Cis-isomer: Result of syn-addition of hydrogen (kinetic control).

    • Trans-isomer: Result of isomerization or specific adsorption modes (thermodynamic control).

Reaction Scheme

The transformation proceeds via the uptake of 3 equivalents of


.

ReactionScheme Start 4-(2-Amino-2-propyl)phenol (Aromatic Precursor) Cis cis-4-(2-Amino-2-propyl)cyclohexanol (Kinetic Product) Start->Cis Rh/C, Acidic Media Syn-Addition Trans trans-4-(2-Amino-2-propyl)cyclohexanol (Thermodynamic Product) Start->Trans Pd/Al2O3, Neutral/Basic Isomerization H2 3 H2 (Catalyst) H2->Start

Figure 1: Divergent synthesis pathways determined by catalyst selection.

Precursor Handling & Preparation[1]

Precursor: 4-(2-Amino-2-propyl)phenol (CAS: 1134-36-7 or similar derivatives). Structure:


.

Critical Step: Amine Neutralization To prevent catalyst poisoning, the amine must be protonated to form the ammonium salt (


), which does not bind strongly to the metal surface.
  • Reagent: Concentrated HCl or Glacial Acetic Acid.

  • Stoichiometry: 1.05 - 1.1 equivalents of acid relative to the amine.

Method A: Cis-Selective Hydrogenation (Rh/C)

Objective: High yield of the cis-isomer (>80%). Catalyst: 5% Rhodium on Carbon (Rh/C).[1] Rhodium is highly active for ring hydrogenation at moderate pressures and favors syn-addition.

Protocol A: Experimental Workflow
  • Preparation:

    • Dissolve 10.0 g of 4-(2-amino-2-propyl)phenol in 100 mL of Methanol .

    • Add 1.1 equivalents of Concentrated HCl (or use Acetic Acid as solvent).

    • Note: In acidic methanol, the substrate exists as the hydrochloride salt.

  • Catalyst Loading:

    • Add 0.5 g (5 wt% loading) of 5% Rh/C (wet, Degussa type or equivalent).

    • Safety: Load catalyst under inert atmosphere (

      
      ) to prevent ignition of methanol vapors.
      
  • Hydrogenation:

    • Seal the autoclave. Purge 3x with

      
      , then 3x with 
      
      
      
      .[2]
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

    • Reaction time: 4–6 hours. Monitor

      
       uptake until cessation.
      
  • Workup:

    • Cool to room temperature and vent

      
      .
      
    • Filter catalyst over a Celite pad.

    • Concentrate the filtrate.

    • Basification: Dissolve residue in water, adjust pH to >12 with NaOH to liberate the free amine.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
       and evaporate to yield crude cis-enriched product.
      

Method B: Trans-Selective Hydrogenation (Pd/Al2O3)

Objective: Enrichment of the trans-isomer. Catalyst: 5% Palladium on Alumina (Pd/Al2O3).[3] Palladium facilitates ring isomerization via a partial dehydrogenation-rehydrogenation mechanism, favoring the thermodynamically stable trans-isomer.

Protocol B: Experimental Workflow
  • Preparation:

    • Dissolve 10.0 g of precursor in 100 mL of Iso-propanol (IPA) .

    • Note: IPA is a secondary alcohol that can act as a hydrogen donor and supports higher temperatures.

  • Catalyst Loading:

    • Add 1.0 g (10 wt% loading) of 5% Pd/Al2O3 .

  • Hydrogenation:

    • Pressurize to 5–10 bar (70–145 psi)

      
      . (Lower pressure favors isomerization).
      
    • Heat to 80–100°C . Higher temperature promotes thermodynamic equilibration.

    • Reaction time: 12–24 hours.

  • Workup:

    • Filter catalyst.[2]

    • Evaporate solvent.[1]

    • Recrystallize from n-Heptane or Ether/Hexane to further enrich the trans-isomer.

Comparative Data Summary

ParameterMethod A (Rh/C)Method B (Pd/Al2O3)
Major Isomer Cis (Kinetic)Trans (Thermodynamic)
Selectivity (dr) ~80:20 to 90:10~60:40 to 80:20 (variable)
Pressure High (50–100 bar)Low (5–10 bar)
Temperature Moderate (60°C)High (80–100°C)
Solvent System MeOH + HCl (Acidic)IPA (Neutral/Basic)
Mechanism Rapid syn-additionSlow addition + Equilibration

Process Workflow Diagram

Workflow Prep Feed Preparation (Solvent + Acid + Substrate) Reactor Autoclave Reactor (H2 Pressure, Temp, Stirring) Prep->Reactor Charge Filter Catalyst Filtration (Remove Rh/C or Pd/Al2O3) Reactor->Filter Complete Conversion Neutralize Neutralization (Workup) (NaOH to pH > 12) Filter->Neutralize Acidic Filtrate Extract Extraction & Isolation (DCM/EtOAc) Neutralize->Extract Free Amine

Figure 2: Operational workflow for the batch hydrogenation process.

Analysis & Quality Control

Stereochemistry Determination (NMR):

  • Proton NMR (

    
    -NMR):  The methine proton at position 4 (CH-OH) exhibits different coupling constants and chemical shifts.
    
    • Cis-isomer: Equatorial proton (axial OH). Signal is often narrower (smaller coupling constants).

    • Trans-isomer: Axial proton (equatorial OH). Signal is a broad triplet of triplets (large axial-axial coupling,

      
       Hz).
      

Troubleshooting:

  • Incomplete Conversion: Usually due to catalyst poisoning. Ensure the reaction medium is acidic (pH < 2) before starting. Add more fresh catalyst if the reaction stalls.

  • Deamination: If the "2-amino-2-propyl" group is cleaved (hydrogenolysis), lower the temperature and ensure the acid concentration is not excessive.

References

  • Makaryan, I. A., et al. "Catalytic Hydrogenation of Phenols and Their Derivatives." Russian Chemical Reviews, 1989. Link

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. (Seminal text on Rh vs Pd selectivity).
  • Hiyoshi, N., et al. "Stereoselective Hydrogenation of 4-Alkylphenols over Carbon-Supported Rhodium Catalyst."[3] Catalysis Communications, 2009.[3] Link

  • Glorius, F., et al. "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis, 2020. Link

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.

Sources

Application Notes and Protocols: 4-(2-Amino-2-propyl)cyclohexanol in Polymer Curing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Cycloaliphatic Curing Agent for Advanced Polymer Systems

In the realm of high-performance polymers, the selection of a curing agent is pivotal in defining the final properties of the thermoset material. 4-(2-Amino-2-propyl)cyclohexanol emerges as a compelling candidate for researchers and formulators seeking to innovate beyond traditional curing agents. This unique molecule, characterized by a primary amine and a hydroxyl group tethered to a cycloaliphatic backbone, offers a dual-functionality that can lead to polymers with a unique balance of mechanical strength, thermal stability, and enhanced durability.

The cycloaliphatic nature of this curing agent is anticipated to impart superior weatherability and UV resistance to the cured polymer, a significant advantage for coatings and outdoor applications.[1] Furthermore, the rigid alicyclic structure can contribute to a higher crosslinking density, potentially leading to increased heat resistance and improved performance in demanding environments.[2][3] This document provides a comprehensive guide for the application of 4-(2-Amino-2-propyl)cyclohexanol in polymer curing, with a focus on epoxy resin systems.

Mechanism of Curing: A Dual-Action Approach

The curing of epoxy resins with 4-(2-Amino-2-propyl)cyclohexanol proceeds through a two-stage, synergistic mechanism involving both the primary amine and the hydroxyl group.

  • Primary Amine-Epoxy Reaction: The initial and more rapid reaction occurs via the nucleophilic addition of the primary amine to the epoxide ring of the epoxy resin.[4][5] This reaction can proceed at ambient temperatures and is the primary driver of the initial gelation and network formation.[6] Each primary amine group contains two active hydrogens, allowing it to react with two epoxy groups, thus forming a cross-linking point.[7]

  • Hydroxyl Group-Epoxy Reaction: The hydroxyl group on the cyclohexanol ring can also react with the epoxy group, particularly at elevated temperatures or in the presence of a suitable catalyst.[8] This secondary reaction contributes to a higher degree of cross-linking, leading to enhanced thermal and mechanical properties of the final cured polymer. The involvement of the hydroxyl group can be particularly beneficial for achieving a higher glass transition temperature (Tg).

This dual-functionality allows for a versatile curing profile. A primary cure can be achieved at lower temperatures, followed by a post-cure at higher temperatures to fully engage the hydroxyl groups and maximize the polymer's performance characteristics.

Caption: General experimental workflow for using the curing agent.

Characterization of the Cured Polymer

A comprehensive evaluation of the cured polymer is essential to understand the impact of 4-(2-Amino-2-propyl)cyclohexanol on its performance. The following standard tests are recommended:

PropertyASTM StandardDescriptionExpected Outcome with 4-(2-Amino-2-propyl)cyclohexanol
Hardness ASTM D2240Measures the resistance of the material to indentation using a Shore D durometer. [9]High hardness due to the rigid cycloaliphatic structure.
Tensile Strength ASTM D638Determines the maximum stress the material can withstand while being stretched or pulled before breaking. [9]Good tensile strength is anticipated.
Glass Transition Temperature (Tg) ASTM E1356 (DMA) or ASTM E1545 (DSC)Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. [10]A higher Tg is expected, especially with a post-cure, due to increased cross-link density. [2]
Heat Deflection Temperature (HDT) ASTM D648Measures the temperature at which a polymer sample deforms under a specified load. [9]An elevated HDT is likely due to the rigid polymer network.

Safety and Handling

As with all amine-based curing agents, appropriate personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 4-(2-Amino-2-propyl)cyclohexanol and the specific epoxy resin being used.

Conclusion

4-(2-Amino-2-propyl)cyclohexanol presents a promising option for formulators seeking to develop advanced polymer systems with enhanced thermal and mechanical properties, as well as improved environmental resistance. Its dual-functionality offers a versatile curing profile that can be tailored to specific application needs. The protocols and characterization methods outlined in this document provide a solid foundation for exploring the full potential of this novel cycloaliphatic curing agent.

References

  • Ruqinba. (2025, April 20). Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. Retrieved from [Link]

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12). Retrieved from [Link]

  • Epoxyworks. Testing Epoxy to Determine Physical Properties. Retrieved from [Link]

  • Tetra. (2024, June 28). Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials. Retrieved from [Link]

  • Tetra. (2023, March 13). Advantages and Characteristics of Cycloaliphatic Epoxy Resins TTA21 Applied to Electrical Casting Materials. Retrieved from [Link]

  • House, M. L., et al. Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.GOV. Retrieved from [Link]

  • MDPI. (2025, October 24). Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. Retrieved from [Link]

  • ResearchGate. Crosslinking reaction between the epoxide ring and the primary amine. Retrieved from [Link]

  • Materials Characterization Services. ASTM D1652 – Standard Test Method for Epoxy Content of Epoxy Resins. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. Retrieved from [Link]

  • Understanding Cycloaliphatic Amine Hardeners: Properties and Applications. (2025, February 3). Retrieved from [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 28). Retrieved from [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 16). Retrieved from [Link]

  • Polymer Innovation Blog. (2014, March 24). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • California Department of Transportation | Caltrans. METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS. Retrieved from [Link]

  • INCURE INC. - Incurelab. (2026, January 3). Epoxy Curing Mechanism: The Ultimate Guide. Retrieved from [Link]

  • Google Patents. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation.
  • CDC Stacks. (2010, June 4). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. Retrieved from [Link]

  • Reddit. (2019, February 2). Epoxide/glycidyl ether reactivity with hydroxyl? Retrieved from [Link]

  • Curing Agents for Epoxy Resin. Retrieved from [Link]

  • YouTube. (2023, May 18). Alkene Reactivity 4: Opening Epoxides. Retrieved from [Link]

  • Taylor & Francis. (2010, December 8). Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

  • Google Patents. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • MDPI. (2022, April 6). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]

  • Google Patents. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

Sources

Scalable industrial synthesis of 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2-amino-2-propyl)cyclohexanol (also known as 4-(1-amino-1-methylethyl)cyclohexanol). This motif serves as a critical aliphatic building block in the synthesis of GPCR modulators, antihistamines, and novel agrochemicals.

Unlike bench-scale methods that often rely on hazardous azide chemistry or expensive metal-hydride reductions, this industrial route utilizes a Ritter-type amidation followed by heterogeneous catalytic hydrogenation . This approach ensures cost-efficiency, safety, and stereochemical control suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

To achieve scalability, we avoid direct amination of the tertiary carbon, which is sterically hindered and prone to elimination. Instead, we employ a "Protect-Reduce-Hydrolyze" strategy.

The Pathway:

  • Precursor Assembly: Conversion of commodity 4-hydroxyacetophenone to the tertiary alcohol.

  • Nitrogen Installation: A Ritter Reaction installs the nitrogen as an acetamide, which is stable and prevents catalyst poisoning in the subsequent step.

  • Ring Saturation: High-pressure catalytic hydrogenation reduces the aromatic ring.

  • Deprotection: Hydrolysis yields the target amino-alcohol.

SynthesisPath Start 4-Hydroxyacetophenone (Commodity Feedstock) Inter1 4-(2-Hydroxy-2-propyl)phenol (Tertiary Alcohol) Start->Inter1 Grignard (MeMgBr) Inter2 N-(2-(4-Hydroxyphenyl)propan-2-yl)acetamide (Ritter Product) Inter1->Inter2 Ritter Rxn (MeCN, H2SO4) Inter3 N-(2-(4-Hydroxycyclohexyl)propan-2-yl)acetamide (Cis/Trans Mixture) Inter2->Inter3 Hydrogenation (Rh/Al2O3, H2) Target 4-(2-Amino-2-propyl)cyclohexanol (Target) Inter3->Target Hydrolysis (HCl/NaOH)

Figure 1: Strategic synthetic pathway designed for industrial scalability, avoiding hazardous azides.

Detailed Experimental Protocols

Stage 1: Synthesis of the Ritter Intermediate

Objective: Install the amine functionality via a stable acetamide linkage.

  • Reagents: 4-Hydroxyacetophenone (4-HAP), Methylmagnesium bromide (3M in ether), Acetonitrile, Sulfuric Acid.

  • Scale: 1.0 kg input basis.

Step 1.1: Grignard Addition

  • Charge a 20 L glass-lined reactor with 4-HAP (1.0 kg, 7.34 mol) and anhydrous THF (10 L). Cool to 0°C.

  • Slowly dose MeMgBr (3M, 5.0 L, 2.05 equiv) maintaining internal temp <15°C. Note: The first equivalent deprotonates the phenol; the second attacks the ketone.

  • Agitate at 25°C for 4 hours. Monitor by HPLC for disappearance of 4-HAP.

  • Quench: Inverse quench into cold aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to yield crude 4-(2-hydroxy-2-propyl)phenol .

Step 1.2: The Ritter Reaction

  • Suspend the crude diol in Acetonitrile (5 L). Cool to 0°C.

  • Add concentrated H₂SO₄ (1.1 equiv) dropwise. The acid catalyzes the formation of the tertiary carbocation, which is trapped by acetonitrile.

  • Warm to 45°C and stir for 3 hours.

  • Pour onto ice/water. The resulting solid is N-[1-(4-hydroxyphenyl)-1-methylethyl]acetamide .

  • Purification: Recrystallize from Ethanol/Water (80:20).

    • Yield Expectation: 75-80% over two steps.

    • Checkpoint: Verify structure via ¹H-NMR (appearance of acetamide singlet at ~1.9 ppm).

Stage 2: Catalytic Hydrogenation (The Critical Step)

Objective: Reduce the aromatic ring without hydrogenolysis of the C-N or C-O bonds.

  • Challenge: Phenols are difficult to hydrogenate compared to non-functionalized arenes. Free amines can poison catalysts; the acetamide protection mitigates this.

  • Catalyst Selection: 5% Rhodium on Alumina (Rh/Al₂O₃) is preferred over Pd/C for phenol reduction to prevent hydrogenolysis of the benzylic C-N bond [1].

Protocol:

  • Reactor: 5 L High-Pressure Hastelloy Autoclave.

  • Loading: Charge Ritter intermediate (500 g), Rh/Al₂O₃ (25 g, 5 wt% loading), and Methanol (2.5 L).

  • Conditions:

    • Pressure: 50 bar (725 psi) H₂.

    • Temperature: 60°C.

    • Agitation: 1000 rpm (Gas-liquid mass transfer is rate-limiting).

  • Reaction Time: 12–18 hours.

  • Workup: Vent H₂, purge with N₂. Filter catalyst (Pyrophoric risk: keep wet). Concentrate filtrate.

  • Stereochemistry: The product is a mixture of cis and trans isomers (typically 60:40 favoring cis under kinetic control).

Stage 3: Hydrolysis and Isomer Separation

Objective: Remove the acetyl group and isolate the specific diastereomer (usually trans is preferred for drug scaffolds).

  • Hydrolysis: Reflux the hydrogenated acetamide in 6M HCl (10 vol) for 6 hours.

  • Neutralization: Cool to 0°C and adjust pH to 12 using 50% NaOH.

  • Extraction: Extract with DCM or CHCl₃.

  • Isomer Enrichment (Trans-Selective):

    • The trans-isomer (diequatorial) is thermodynamically more stable but often less soluble in specific solvents than the cis-isomer.

    • Method: Dissolve the crude amine mixture in hot Ethyl Acetate/Heptane (1:3) . Cool slowly to 0°C. The trans-4-(2-amino-2-propyl)cyclohexanol typically crystallizes first.

    • Alternative: If cis is required, chromatographic separation on silica (eluent: DCM/MeOH/NH₃) is necessary.

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 55–60%Calculated from 4-HAP start.
Purity (HPLC) >98.5%Area % at 210 nm.
Diastereomeric Ratio >95:5 (Trans:Cis)After crystallization.
Appearance White Crystalline SolidHygroscopic as free amine.
Melting Point 120–124°CDistinct for trans isomer.

Critical Process Parameters (CPPs) & Troubleshooting

A. Exotherm Control (Ritter Step): The addition of H₂SO₄ to the tertiary alcohol/acetonitrile mixture is highly exothermic. Failure to control temperature (<15°C during addition) leads to polymerization of the styrene intermediate (formed via elimination).

  • Mitigation: Use jacketed reactors with active cooling; dose acid via mass flow controller.

B. Catalyst Poisoning: Even trace amounts of sulfur (from H₂SO₄ carryover) will deactivate the Rh catalyst.

  • Mitigation: Ensure the Ritter intermediate is recrystallized and thoroughly washed with water before hydrogenation.

C. Stereocontrol: If the Trans isomer is strictly required, a base-mediated isomerization step can be added before hydrolysis. Heating the ketone intermediate (if using a different route) or the acetamide with sodium ethoxide can equilibrate the mixture to the thermodynamic trans product [2].

Safety & Industrial Hygiene

  • High Pressure Hydrogenation: Operate within Class I, Div 1 explosion-proof zones. Ground all equipment to prevent static discharge during catalyst filtration.

  • Ritter Reaction: Acetonitrile and sulfuric acid can generate trace HCN under extreme thermal stress; ensure reactor venting goes to a caustic scrubber.

  • Reagents: Methylmagnesium bromide is pyrophoric. Handle under inert atmosphere (N₂/Ar).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Authoritative text on Rh vs Pd selectivity for phenols).
  • González-Sabín, J., et al. (2025).[1] "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ResearchGate.[2][3] Available at: [Link]

  • Renger, B. (1983).[3] "4-(2-Amino-2-methylpropyl)phenols by Fluoride Ion Catalyzed Condensation." Synthesis. Available at: [Link]

  • Patent EP0909753B1. "Process for the preparation of trans-4-aminocyclohexanol." (Industrial precedent for isomer separation).

Sources

Reagents and solvents for the synthesis of 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the synthesis of 4-(2-Amino-2-propyl)cyclohexanol , a specialized aliphatic amino-alcohol intermediate often used in the synthesis of pharmaceutical building blocks (e.g., analogs of Venlafaxine or Ambroxol-like mucolytics).

Abstract & Retrosynthetic Analysis

The target molecule, 4-(2-Amino-2-propyl)cyclohexanol (also referred to as 4-(1-amino-1-methylethyl)cyclohexanol), features a cyclohexane ring substituted at the 1-position with a hydroxyl group and at the 4-position with a gem-dimethyl amine group.

Direct amination of a tertiary carbon is challenging. Therefore, the most robust synthetic strategy involves the construction of the tertiary alcohol scaffold followed by a Ritter Reaction to install the amine functionality.

Retrosynthetic Pathway
  • Target: 4-(2-Amino-2-propyl)cyclohexanol

  • Precursor: N-[2-(4-hydroxycyclohexyl)propan-2-yl]acetamide (via Ritter Reaction).

  • Intermediate: 4-(2-Hydroxy-2-propyl)cyclohexanol (Gem-dimethyl diol).

  • Starting Material: Ethyl 4-hydroxycyclohexanecarboxylate (Commercially available).

Reaction Scheme & Workflow

SynthesisWorkflow SM Ethyl 4-hydroxycyclohexanecarboxylate (Starting Material) Step1 Step 1: Grignard Addition (MeMgBr / THF) SM->Step1 Nucleophilic Attack Inter1 4-(2-Hydroxy-2-propyl)cyclohexanol (Tertiary Alcohol) Step1->Inter1 85-90% Yield Step2 Step 2: Ritter Reaction (MeCN / H2SO4) Inter1->Step2 Carbocation Formation Inter2 N-Acetyl Intermediate Step2->Inter2 Amide Formation Step3 Step 3: Hydrolysis (NaOH / EtOH) Inter2->Step3 Deprotection Product 4-(2-Amino-2-propyl)cyclohexanol (Target) Step3->Product Final Isolation

Figure 1: Three-step synthetic pathway from ester precursor to amino-alcohol target.

Reagents & Solvents Selection Guide

The selection of reagents is critical for controlling the cis/trans stereochemistry and preventing side reactions (e.g., dehydration of the tertiary alcohol).

Reagent / SolventRoleCritical Selection Criteria
Methylmagnesium Bromide (MeMgBr) Grignard Reagent3.0 M in Diethyl Ether is preferred over THF for ease of workup, though THF is acceptable. Excess (3.5 eq) is required to deprotonate the hydroxyl group and react twice with the ester.
Tetrahydrofuran (THF) Solvent (Step 1)Must be Anhydrous (Water <50 ppm) . Water destroys the Grignard reagent immediately.
Acetonitrile (MeCN) Reagent & Solvent (Step 2)Acts as the nucleophile in the Ritter reaction. Must be dry to prevent premature hydrolysis of the intermediate carbocation.
Sulfuric Acid (H₂SO₄) Catalyst (Step 2)Concentrated (98%) . Promotes dehydration to the carbocation. Caution: Highly exothermic.
Sodium Hydroxide (NaOH) Hydrolysis Base (Step 3)Used as a 20-40% aqueous solution. Strong base is required to cleave the sterically hindered acetamide.
Ethylene Glycol Co-solvent (Step 3)Optional. High-boiling solvent allows higher reaction temperatures (>100°C) to accelerate the hydrolysis of the hindered amide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Hydroxy-2-propyl)cyclohexanol

Transformation of ester to gem-dimethyl diol.

Safety Note: Grignard reagents are pyrophoric and react violently with water. Perform under inert atmosphere (Nitrogen/Argon).[1]

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Charge: Add Ethyl 4-hydroxycyclohexanecarboxylate (10.0 g, 58 mmol) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer MeMgBr (3M in ether, 68 mL, 203 mmol, 3.5 eq) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <10°C.

    • Note: The first equivalent deprotonates the -OH; the next two attack the ester.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (50 mL). Caution: Vigorous gas evolution.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: Viscous oil or white solid (Yield: ~85%). Proceed to Step 2 without extensive purification.

Step 2: Ritter Reaction (Installation of Amine)

Conversion of tertiary alcohol to acetamide.

  • Setup: 250 mL RBF with stir bar.

  • Charge: Dissolve the crude diol from Step 1 (8.0 g) in Acetonitrile (40 mL).

  • Acid Addition: Cool to 0°C. Add Conc. H₂SO₄ (4.0 mL, 5 eq) dropwise.

    • Critical: Maintain temperature <5°C to prevent elimination (alkene formation).

  • Reaction: Allow to warm to RT and stir for 12-18 hours. The solution may turn yellow/orange.

  • Quench: Pour the mixture onto crushed ice (100 g). Neutralize with 25% NaOH until pH ~10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). The acetamide intermediate is moderately polar.

  • Purification: Recrystallize from Acetone/Hexane if necessary, or proceed to hydrolysis.

Step 3: Hydrolysis to 4-(2-Amino-2-propyl)cyclohexanol

Cleavage of the acetyl group.

  • Setup: pressure vessel or heavy-walled flask (for high temp).

  • Charge: Dissolve the acetamide intermediate in Ethylene Glycol (30 mL) and 10N NaOH (15 mL).

  • Reflux: Heat to 130°C for 24 hours.

    • Note: Standard reflux in ethanol (78°C) is often too slow for this sterically hindered amide.

  • Workup: Cool to RT. Dilute with Water (50 mL). Extract continuously with Chloroform or DCM for 6 hours (liquid-liquid extractor recommended for high yield).

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.[2][3]

  • Salt Formation (Optional): Dissolve free base in Ethanol and add HCl/Ether to precipitate the Hydrochloride salt for long-term storage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet solvent or insufficient GrignardEnsure THF is distilled/anhydrous. Increase MeMgBr to 4.0 eq.
Alkene formation in Step 2 Temperature too high during acid additionKeep acid addition strictly at 0°C. Elimination competes with substitution at higher temps.
Incomplete Hydrolysis (Step 3) Steric hindrance of tert-butyl-like groupSwitch solvent to Ethylene Glycol or 1-Propanol to achieve higher reaction temperatures (>120°C).
Separation of Isomers Cis/Trans mixture from starting materialSeparation is best performed at the Ester stage (distillation) or the Final Amine stage (fractional crystallization of the HCl salt).

References

  • Sigma-Aldrich. Product Specification: 4-(2-Hydroxy-2-propyl)cyclohexanol. CAS: 89450-28-2. Link

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols." Journal of the American Chemical Society, 70(12), 4045–4048.
  • PubChem. Compound Summary: 4-(2-Amino-2-propyl)cyclohexanol Hydrochloride. CID 162624918. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard and Ritter mechanisms).

Sources

Strategic Derivatization of 4-(2-Amino-2-propyl)cyclohexanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-2-propyl)cyclohexanol (CAS: 1933721-44-8 / 1295502-00-9 analogs) represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a rigid cyclohexane core separating a secondary alcohol and a sterically hindered primary amine, this molecule offers unique vectors for library expansion.

This guide addresses the specific synthetic challenges posed by the gem-dimethyl substitution adjacent to the amine (a tert-alkylamine motif). While this substitution significantly enhances metabolic stability by blocking ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon oxidation, it simultaneously introduces steric bulk that impedes standard amide coupling protocols.[2] We present optimized workflows for chemoselective derivatization, orthogonal protection, and library generation.

Chemical Profile & Reactivity Analysis

The Scaffold Architecture

The molecule features a 1,4-disubstituted cyclohexane ring.[2] The trans-isomer is generally preferred in medicinal chemistry as it allows the functional groups to adopt a diequatorial conformation, maximizing the distance and linearity between the two vectors.

  • Vector A (Hydroxyl): Secondary alcohol.[1][2] modifiable via oxidation, etherification, or fluorination.

  • Vector B (Amine): tert-Alkylamine (attached to a quaternary carbon).[1][2]

    • Key Feature: The gem-dimethyl group creates a "neopentyl-like" steric environment.[1][2]

    • Advantage:[1][2][3] Blocks cytochrome P450-mediated N-dealkylation.[1][2]

    • Challenge: Nucleophilicity is retained, but approach to electrophiles is sterically crowded.[2]

Chemoselectivity Map

The amine is more nucleophilic than the alcohol, but its steric hindrance reduces the rate of reaction compared to unhindered primary amines.

  • Acylation: Amine > Alcohol (requires forcing conditions for the amine).

  • Oxidation: Alcohol -> Ketone (requires amine protection or protonation).[1][2]

  • Alkylation: Amine > Alcohol (Reductive amination is preferred over direct alkylation to avoid over-alkylation).[1]

Application Notes: Overcoming Synthetic Bottlenecks

Note 1: Coupling to the Hindered Amine

Standard EDC/NHS coupling often fails or proceeds with low yields due to the steric bulk of the gem-dimethyl group.

  • Recommendation: Use HATU or COMU with HOAt as an additive.[1][2] Alternatively, convert the carboxylic acid partner to an acid chloride.

  • Insight: The "Thorpe-Ingold" effect (gem-dimethyl effect) can actually accelerate cyclization reactions if the amine is used to form spirocycles, but it hinders intermolecular intermolecular attack.[1][2]

Note 2: Divergent Library Synthesis via Ketone Intermediate

Oxidizing the hydroxyl group to a ketone provides a pivotal divergence point. The resulting 4-(2-amino-2-propyl)cyclohexanone allows for:

  • Spirocyclic formation: Bucherer-Bergs reaction (hydantoins) or Strecker synthesis.[1][2]

  • Reductive Amination: Introducing a third diversity vector.[1][2]

  • Grignard Addition: Re-establishing the alcohol with a new alkyl/aryl group (tertiary alcohol).

Visual Workflows

Diagram 1: Divergent Synthesis Strategy

This flowchart illustrates the critical decision points in processing the scaffold.

Derivatization_Workflow Start 4-(2-Amino-2-propyl) cyclohexanol AmineProt Path A: Amine Functionalization Start->AmineProt High Nucleophilicity AlcOx Path B: Alcohol Oxidation (Requires Amine Protection) Start->AlcOx Orthogonal Strategy Amide Amide/Sulfonamide (Stable Core) AmineProt->Amide HATU/DIPEA or R-SO2Cl Ketone Key Intermediate: Cyclohexanone AlcOx->Ketone Dess-Martin or Jones Ox. RedAm Reductive Amination (Vector 3) Ketone->RedAm R-NH2 / NaBH(OAc)3 Spiro Spirocyclization (Rigidification) Ketone->Spiro KCN / (NH4)2CO3

Caption: Strategic divergence points. Path A exploits the amine vector; Path B creates a ketone handle for complexity generation.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Hindered Amine)

Objective: Couple a carboxylic acid (R-COOH) to the sterically hindered amine of the scaffold without affecting the free hydroxyl group.

Reagents:

  • Scaffold: 4-(2-Amino-2-propyl)cyclohexanol (1.0 eq)[1][2]

  • Carboxylic Acid: R-COOH (1.2 eq)[1][2]

  • Coupling Agent: HATU (1.3 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.0 eq) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add the Scaffold (1.0 eq) and the remaining DIPEA (2.0 eq) to the reaction mixture.

  • Reaction:

    • Standard: Stir at RT for 4-16 hours.

    • Stubborn Substrates: If conversion is <50% by LCMS after 4h, heat to 50°C. The steric bulk of the tert-alkylamine often requires thermal energy to overcome the activation barrier.

  • Work-up: Dilute with EtOAc. Wash with sat.[1][2] NaHCO3 (2x), water (1x), and brine (1x). Dry over MgSO4.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation:

  • LCMS: Check for [M+H]+ corresponding to Product. Absence of starting amine.[2]

  • NMR: Verify the amide proton doublet (or broad singlet) typically shifted downfield (~6-8 ppm).[1][2]

Protocol B: Controlled Oxidation to 4-(2-Amino-2-propyl)cyclohexanone

Objective: Oxidize the secondary alcohol to a ketone while preserving the amine. Note: The amine must be protected (e.g., Boc, Cbz) or protonated (Jones conditions) to prevent N-oxidation or polymerization.

Method: Dess-Martin Periodinane (DMP) Oxidation (Boc-Protected Route) [1][2]

Reagents:

  • Substrate: N-Boc-4-(2-amino-2-propyl)cyclohexanol (1.0 eq)

  • Oxidant: Dess-Martin Periodinane (1.2 eq)[1][2]

  • Buffer: NaHCO3 (excess)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the N-Boc protected scaffold in anhydrous DCM (0.1 M).

  • Addition: Add solid NaHCO3 (2.0 eq) followed by DMP (1.2 eq) at 0°C.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (stain with KMnO4; ketone does not stain well with Ninhydrin due to Boc protection).

  • Quench: Add a 1:1 mixture of sat. NaHCO3 and sat.[1][2] Na2S2O3.[1][2] Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

  • Isolation: Extract with DCM. Dry organic layer over Na2SO4 and concentrate.[1][2]

  • Usage: The resulting ketone is often used directly in the next step (e.g., reductive amination) without extensive purification to avoid degradation.

Protocol C: Library Generation via Reductive Amination

Objective: Introduce a diversity element at the ketone position (formerly the alcohol).

Reagents:

  • Ketone Intermediate (from Protocol B) (1.0 eq)

  • Amine Partner: R-NH2 (1.2 - 1.5 eq)[1][2]

  • Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride) (2.0 eq)

  • Acid Catalyst: Acetic Acid (1-2 drops)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step:

  • Imine Formation: Dissolve Ketone and Amine Partner in DCE.[1][2] Add Acetic Acid.[1][2] Stir for 1 hour at RT. (Formation of the imine/iminium species).

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir at RT overnight.

  • Work-up: Quench with sat. NaHCO3. Extract with DCM.[1][2]

  • Deprotection (Optional): If the original scaffold amine was Boc-protected, treat with TFA/DCM (1:1) to reveal the primary amine for further chemistry or final assay.

Quantitative Data Summary

Reaction TypeConditionsYield (Typical)Notes
N-Acylation HATU, DIPEA, DMF, 50°C75-90%Heat often required due to steric hindrance.[1][2]
N-Sulfonylation R-SO2Cl, Pyridine, DCM80-95%Sulfonyl chlorides are highly reactive; usually proceeds at RT.[1][2]
Alcohol Oxidation DMP, DCM, NaHCO385-95%Requires N-protection (Boc) prior to oxidation.[1][2]
Reductive Amination NaBH(OAc)3, DCE60-80%Cis/Trans ratio depends on the incoming amine bulk.[1][2]

References

  • PubChem. Trans-4-amino-1-methyl-cyclohexanol Compound Summary. National Library of Medicine.[2] Link

  • Sigma-Aldrich. (4R)-2-amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol Product Specification. Merck KGaA.[1][2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines. PMC/NIH.[1][2] Link

  • Wiles, J. A., et al. Privileged Scaffolds in Drug Discovery: 1,4-Disubstituted Cyclohexanes.[1][2] MDPI Pharmaceuticals.[1][2] Link

  • ChemScene. (1R,4R)-4-amino-2,2-dimethylcyclohexan-1-ol Product Data.Link

Sources

Advanced Handling and Storage Protocols for Hygroscopic Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Core Directive & Scientific Rationale

Amino alcohols (e.g., ethanolamine, prolinol, phenylglycinol) represent a unique class of bifunctional building blocks essential in the synthesis of chiral auxiliaries, beta-blockers, and heterocyclic scaffolds. However, their dual functionality presents a "double-edged sword" of reactivity:

  • Hygroscopicity: The hydroxyl and amine groups form strong hydrogen bonds with atmospheric water. Water uptake alters molecular weight (compromising stoichiometric precision) and hydrolyzes sensitive downstream intermediates (e.g., imines, esters).

  • Carbamate Formation: Primary and secondary amines react reversibly with atmospheric

    
     to form carbamates (or carbonates in the presence of water), often observed as white crusts on caps.
    
  • Oxidation: The nitrogen lone pair is susceptible to oxidation, leading to N-oxides and colored impurities (yellowing) that can poison catalytic cycles.

This guide moves beyond basic "keep dry" advice to provide a self-validating, rigorous system for managing these reagents.

Material Intake & Characterization: The "Gatekeeper" Phase

Before a reagent enters the synthesis workflow, its integrity must be validated. Relying on the label purity of an opened bottle is a primary cause of reaction failure.

Protocol A: Modified Karl Fischer (KF) Titration

Standard KF reagents often fail with amino alcohols because the basic amine shifts the pH > 8, causing the iodine to disproportionate and resulting in vanishing endpoints or falsely high water readings.

Reagents:

  • Titrant: Composite 5 (or equivalent iodine titrant).

  • Solvent: Anhydrous Methanol buffered with Salicylic Acid or Benzoic Acid .

    • Why? The acid neutralizes the amine, maintaining the optimal pH (5–7) for the Bunsen reaction without esterifying the methanol rapidly.

Step-by-Step Validation:

  • Pre-titration: Condition the titration cell to remove drift (< 10 µ g/min ).

  • Buffer Addition: Add 5–10 g of salicylic acid to the titration vessel (approx. 30-50 mL methanol) until dissolved. Ensure the pH is acidic/neutral (test with pH paper if unsure).

  • Sample Injection: Weigh approx. 50–100 mg of amino alcohol into a syringe. Inject through the septum. Back-weigh the syringe to determine exact mass added.[1]

  • Execution: Run titration.

    • Pass Criteria: Water content < 0.2% (w/w) for general synthesis; < 0.05% for organometallic coupling.

Visual Inspection Guidelines
ObservationDiagnosisAction
Colorless Liquid/White Solid PristineProceed to KF titration.
Light Yellow Tint Mild OxidationUsable for non-sensitive steps; consider redistillation for catalysis.
Dark Orange/Brown Severe OxidationReject. Impurities likely >1%. Distillation required.[2]
White Crust on Cap/Threads Carbamate FormationRisk. Do not dispense. The crust can fall into the bottle, seeding further degradation.

Storage Architecture: The "Onion" Strategy

Effective storage relies on multiple layers of protection (the Onion Strategy) to decouple the reagent from the laboratory environment.

Diagram 1: Storage Logic Tree

StorageLogic Start Reagent Intake StateCheck Physical State? Start->StateCheck Liquid Liquid (e.g., Ethanolamine) StateCheck->Liquid Solid Solid (e.g., Prolinol) StateCheck->Solid Septum Replace Cap with Sure/Seal™ or Teflon Septum Liquid->Septum Parafilm Wrap cap w/ Parafilm + Ziplock w/ Silica Gel Solid->Parafilm Headspace Purge Headspace (N2 or Ar) after EVERY use Septum->Headspace Secondary Secondary Containment Headspace->Secondary Temp Temperature Control Secondary->Temp Desiccator Vacuum Desiccator (w/ P2O5 or KOH) Desiccator->Secondary Parafilm->Desiccator Fridge Store at 2-8°C (Slows Oxidation) Temp->Fridge Warm Warm to RT before opening Fridge->Warm Warm->Start Next Use

Caption: Decision logic for multi-barrier storage. Note the critical step of warming cold reagents to Room Temperature (RT) before opening to prevent condensation.

Dispensing & Handling Protocols

Protocol B: Inert Liquid Transfer (Syringe Technique)

Used for: Liquid amino alcohols (e.g., aminoethanol, chiral amino alcohols in solution).

Equipment:

  • Schlenk line or Nitrogen balloon.

  • Oven-dried glass syringe with long needle (stainless steel).

  • Septum-capped reagent bottle.[3]

Procedure:

  • Equilibrate: If stored cold, allow bottle to stand at room temperature for 30–60 minutes. Opening a cold hygroscopic reagent is the fastest way to ruin it.

  • Purge: Insert a Nitrogen/Argon inlet needle into the septum (high position, headspace). Insert a vent needle briefly to flush air, then remove vent.

  • Withdraw: Insert the syringe needle. Invert bottle. Draw liquid.

    • Tip: Pull slightly more than needed, then push back to expel bubbles.

  • Transfer: Inject directly into the reaction vessel (which should already be under inert gas).

  • Seal: Remove N2 inlet last. Wrap cap with Parafilm immediately.

Protocol C: Solid Handling (The "Glove Bag" Method)

Used for: Solid amino alcohols (e.g., prolinol, valinol) lacking a glovebox.

Rationale: Solids have high surface area. Opening a jar in humid air (RH > 40%) causes immediate surface adsorption.

Procedure:

  • Setup: Place the reagent bottle, spatula, weighing boat, and reaction flask inside a disposable glove bag (e.g., AtmosBag).

  • Purge: Inflate the bag with N2/Ar, seal, and deflate (flatten). Repeat 3 times.

  • Weighing: Open the bottle inside the bag. Weigh the required amount.

  • Transfer: Add solid to the reaction flask inside the bag. Cap the flask.

  • Close: Recap the reagent bottle tightly before opening the bag.

Remediation: Purification of "Wet" Reagents

If KF analysis indicates water content > 1% or visual inspection shows oxidation, purification is required.

Method 1: Azeotropic Distillation (Liquids)

This is superior to simple drying agents for removing significant water loads.

  • Entrainer: Toluene (forms azeotrope with water at 85°C) or Cyclohexane.

  • Setup: Round-bottom flask + Dean-Stark trap + Reflux condenser.

  • Process:

    • Add amino alcohol and Toluene (1:1 ratio).

    • Reflux until no more water collects in the Dean-Stark trap.

    • Distill off the Toluene (atmospheric or reduced pressure).

    • Fractionally distill the amino alcohol under high vacuum (protects against thermal degradation/oxidation).

Method 2: Activated Molecular Sieves (Solvents/Solutions)
  • Type: 4Å Sieves (3Å is for methanol/ethanol; 4Å is standard for amines).

  • Activation (CRITICAL): Sieves from a jar are not dry.

    • Protocol: Heat at 250–300°C under high vacuum (< 1 mbar) for 12 hours. Cool under Ar.

  • Usage: Add 10–20% (w/v) activated sieves to the amino alcohol solution. Let stand 24 hours. Filter under inert atmosphere before use.[2]

Experimental Workflow Visualization

Diagram 2: Dispensing Workflow for Hygroscopic Reagents

DispensingWorkflow Start Start: Reagent Needed TempCheck Is Bottle Cold? Start->TempCheck WarmUp Warm to RT (30-60 min) DO NOT OPEN TempCheck->WarmUp Yes StateCheck Liquid or Solid? TempCheck->StateCheck No (RT) WarmUp->TempCheck Wait LiquidPath Liquid StateCheck->LiquidPath Liquid SolidPath Solid StateCheck->SolidPath Solid InertGas Insert N2 Line (Positive Pressure) LiquidPath->InertGas Syringe Oven-Dried Syringe Transfer InertGas->Syringe Reaction Add to Reaction Vessel Syringe->Reaction GloveBag Place in Glove Bag Purge 3x with N2 SolidPath->GloveBag Weigh Weigh inside Bag GloveBag->Weigh Weigh->Reaction Reseal Purge Headspace & Seal with Parafilm Reaction->Reseal

Caption: Operational workflow ensuring minimal atmospheric exposure during transfer.

References

  • Metrohm AG. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. Application Note. Retrieved from (Search: "Aminoethanol Karl Fischer").

  • Sigma-Aldrich (Merck). Karl Fischer Titration: Side Reactions and How to Prevent Them. Technical Bulletin. Retrieved from .

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and the Mechanism of Water Uptake. Journal of Organic Chemistry, 43(20), 3966–3968. .

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. .[4]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of 4-(2-Amino-2-propyl)cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-amino-2-propyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will explore the causality behind experimental choices, focusing on two primary synthetic pathways: the Ritter reaction and the reduction of a nitro-alkane precursor.

Section 1: Troubleshooting Guide for Synthesis via Ritter Reaction

The Ritter reaction is a powerful method for creating tertiary-alkyl amines by reacting a substrate capable of forming a stable carbocation with a nitrile in the presence of a strong acid.[1][2] For the synthesis of 4-(2-amino-2-propyl)cyclohexanol, a common precursor is 4-(2-hydroxypropan-2-yl)cyclohexanol, which can generate the necessary tertiary carbocation.

Question: Why is my yield of the N-acetyl intermediate (pre-hydrolysis) consistently low?

Answer: Low yields in the initial phase of the Ritter reaction typically point to issues with carbocation formation, stability, or competing side reactions.

  • Inefficient Carbocation Formation: The reaction is initiated by the formation of a stable carbocation.[3] If your starting material is a secondary alcohol, it will not form a carbocation as readily as a tertiary alcohol under these conditions.[2]

    • Solution: Ensure your precursor is the tertiary alcohol, 4-(2-hydroxypropan-2-yl)cyclohexanol. If starting from the corresponding alkene (4-(prop-1-en-2-yl)cyclohexanol), ensure the acid is strong enough to protonate the double bond effectively.

  • Acid Concentration and Choice: The acid catalyst is critical. Its concentration affects both the rate of carbocation formation and the prevalence of side reactions.

    • Causality: Insufficient acid will result in a slow or incomplete reaction. Conversely, excessively concentrated or harsh acids at elevated temperatures can promote the dehydration of the cyclohexanol ring's secondary alcohol, leading to the formation of cyclohexene-based byproducts.[4][5]

    • Troubleshooting Protocol:

      • Titrate the concentration of your acid (e.g., sulfuric acid, perchloric acid) to find the optimal balance. Start with established protocols and adjust incrementally.

      • Consider alternative, milder acid catalysts that can be effective, such as iron(III) perchlorate or sustainable deep eutectic solvents.[3][6]

  • Reaction Temperature: Temperature control is vital.

    • Causality: High temperatures can accelerate side reactions, particularly dehydration and polymerization of the alkene byproducts. Low temperatures may slow the reaction to an impractical rate.

    • Solution: Maintain a consistent and optimized temperature. A typical starting point is 0°C to room temperature. Use an ice bath for initial reagent mixing to control any exotherms.

  • Nitrile Reactivity and Concentration: The nitrile acts as the nucleophile that traps the carbocation.

    • Solution: Use the nitrile (e.g., acetonitrile) as the solvent or in a significant excess to ensure it outcompetes other potential nucleophiles (like water) and favors the desired reaction pathway.

Diagram: Troubleshooting Low Yield in Ritter Reaction

Ritter_Troubleshooting Start Low Yield of N-acetyl Intermediate Check_Precursor Verify Precursor: Is it a tertiary alcohol or suitable alkene? Start->Check_Precursor Precursor_OK Precursor is correct. Check_Precursor->Precursor_OK Yes Precursor_Bad Use correct precursor: 4-(2-hydroxypropan-2-yl)cyclohexanol Check_Precursor->Precursor_Bad No Check_Acid Optimize Acid: Is concentration correct? Is it too harsh? Acid_OK Acid conditions are optimal. Check_Acid->Acid_OK Yes Acid_Bad Titrate acid concentration. Consider milder Lewis acids. Check_Acid->Acid_Bad No Check_Temp Control Temperature: Is it too high, causing decomposition? Temp_OK Temperature is controlled. Check_Temp->Temp_OK Yes Temp_Bad Maintain lower temperature (e.g., 0°C to RT). Check_Temp->Temp_Bad No Check_Nitrile Evaluate Nitrile: Is it in sufficient excess? Nitrile_OK Nitrile concentration is high. Check_Nitrile->Nitrile_OK Yes Nitrile_Bad Use nitrile as solvent or increase molar excess. Check_Nitrile->Nitrile_Bad No Precursor_OK->Check_Acid Acid_OK->Check_Temp Temp_OK->Check_Nitrile

Caption: Decision tree for troubleshooting low yield in the Ritter reaction.

Question: How can I prevent the formation of alkene and polymeric byproducts?

Answer: The formation of these byproducts stems from the carbocation intermediate being deprotonated to form an alkene, which can then polymerize under the strong acid conditions.

  • Mechanism of Side Reaction: The secondary alcohol on the cyclohexanol ring can be eliminated. More commonly, the tertiary carbocation can lose a proton from an adjacent carbon, forming 4-(prop-1-en-2-yl)cyclohexanol or related isomers.

  • Preventative Measures:

    • Low Temperature: As mentioned, maintaining a low reaction temperature minimizes the rate of elimination reactions.

    • Controlled Acid Addition: Add the strong acid slowly to the solution of the alcohol and nitrile at a low temperature. This maintains a low instantaneous concentration of the protonated, activated species and helps control the reaction pathway.

    • Choice of Acid: While strong Brønsted acids like H₂SO₄ are traditional, Lewis acids can sometimes offer better selectivity by coordinating to the hydroxyl group without being as aggressive in promoting elimination.

Question: My hydrolysis of the N-acetyl intermediate to the final amine is incomplete. What should I do?

Answer: Amide hydrolysis requires harsh conditions (strong acid or base and heat), and achieving full conversion without degrading the product can be challenging.

  • Insufficiently Harsh Conditions: The stability of the amide bond requires forcing conditions to cleave.

    • Solution (Acid Hydrolysis): Increase the concentration of the acid (e.g., 6M HCl) and/or the reflux temperature and time. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting amide.

    • Solution (Basic Hydrolysis): Use a strong base like NaOH or KOH in a suitable solvent (e.g., water/ethanol mixture) and heat to reflux. This can sometimes provide a cleaner reaction profile.

  • Product Degradation: The desired amino alcohol product may not be stable to prolonged heating in very strong acid or base.

    • Solution: Find a balance of reaction time and temperature. It is often better to stop the reaction at 95% conversion and purify the product away from the small amount of remaining amide, rather than forcing the reaction to 100% and risking significant product loss.

Section 2: Troubleshooting Guide for Synthesis via Nitro-Alkane Reduction

This pathway involves the synthesis of 4-(2-nitro-2-propyl)cyclohexanol, followed by the chemical reduction of the nitro group to an amine. This is a common and reliable way to introduce an amino group.[7]

Question: My reduction of the nitro group is slow or incomplete. How can I improve the conversion?

Answer: Incomplete reduction can be due to catalyst issues, suboptimal reaction conditions, or the choice of reducing agent.

  • Catalyst Inactivation (for Catalytic Hydrogenation):

    • Causality: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the substrate or solvent (e.g., sulfur compounds). The catalyst may also simply be old or have low activity.

    • Troubleshooting Protocol:

      • Ensure the 4-(2-nitro-2-propyl)cyclohexanol precursor is highly pure.

      • Use fresh, high-quality catalyst. For Pd/C, ensure it is handled properly to avoid deactivation by atmospheric oxygen.

      • Increase catalyst loading. See the table below for typical ranges.

  • Insufficient Hydrogen Pressure/Agitation:

    • Causality: In catalytic hydrogenation, the reaction occurs at the three-phase interface of the solid catalyst, liquid substrate solution, and gaseous hydrogen. Poor mixing or low pressure reduces the availability of hydrogen at the catalyst surface.

    • Solution: Increase the hydrogen pressure (within the safety limits of your equipment) and ensure vigorous stirring or shaking to maximize gas-liquid-solid contact.

  • Choice of Reducing Agent: Not all reducing agents are equally effective for nitro groups.

    • Causality: Metal hydrides like NaBH₄ are generally not effective at reducing nitro groups unless used with transition metal catalysts.[8] Reagents like iron in acidic media are classic and effective.[7]

    • Solution: If catalytic hydrogenation is not feasible, consider using a metal-based reducing system.

Table: Comparison of Common Reducing Systems for Nitro Groups
Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C 1-5 atm H₂, RT, Methanol/Ethanol solventClean workup, high yieldCatalyst cost, potential for poisoning, requires specialized equipment
H₂ / Raney Ni 1-5 atm H₂, RT-50°C, Ethanol solventLess expensive than Pd, highly activePyrophoric, can be difficult to handle, potential for hydrogenolysis
Fe / HCl or Acetic Acid Reflux, Water/Ethanol co-solventInexpensive, reliable, scalableStoichiometric iron salts in workup can complicate purification
SnCl₂ / HCl RT or gentle heating, Ethanol solventMilder than Fe/HCl, good for sensitive substratesTin waste is toxic and requires careful disposal
Question: I am observing byproducts such as hydroxylamines or azo compounds. How can these be avoided?

Answer: These byproducts are the result of partial reduction of the nitro group.

  • Mechanism of Formation: The reduction of a nitro group (R-NO₂) proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species. If the reaction stalls at these intermediate stages, they can either remain or react with each other to form azo (R-N=N-R) compounds.[7]

  • Preventative Measures:

    • Ensure Full Reduction: Drive the reaction to completion by using a sufficient excess of the reducing agent (for metal/acid systems) or by allowing adequate reaction time and catalyst loading (for hydrogenation).

    • Condition Optimization: For metal/acid reductions, maintaining a sufficiently acidic pH throughout the reaction is crucial to ensure the intermediates are protonated and readily reduced further. For catalytic hydrogenation, ensure the system is free of oxygen, which can interfere with the reduction process.

Section 3: General FAQs

Q: Which synthetic route is better: Ritter reaction or nitro reduction? A: The "better" route depends on the availability of starting materials, scalability, and safety considerations.

  • Ritter Reaction: Potentially shorter and more atom-economical if a suitable tertiary alcohol precursor is readily available. However, it uses strong acids and can have side-reaction issues.

  • Nitro Reduction: Often more reliable and higher yielding, with well-established procedures. The synthesis of the nitro precursor adds steps, and handling nitroalkanes and hydrogenation equipment requires specific safety protocols.

Q: How do I purify the final 4-(2-amino-2-propyl)cyclohexanol product? A: As an amino alcohol, the product is a polar, basic compound.

  • Acid-Base Extraction: A common strategy is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove polar non-basic impurities. Then, extract the organic layer with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the free-base product re-extracted into an organic solvent.

  • Crystallization: The free base or a salt (e.g., hydrochloride or oxalate salt) can often be purified by crystallization from a suitable solvent system.[9]

  • Column Chromatography: Chromatography on silica gel can be effective, but the basicity of the amine may cause tailing. It is often necessary to pre-treat the silica with a base (e.g., triethylamine in the eluent) to get good separation.

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable stain to visualize the spots, as the amino alcohol may not be UV-active. A ninhydrin stain is excellent for detecting primary amines, while a permanganate stain can visualize the alcohol. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization are suitable.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction and Hydrolysis

Caption: Workflow for the Ritter reaction synthesis route.

Step 1: Ritter Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(2-hydroxypropan-2-yl)cyclohexanol (1.0 eq) in acetonitrile (10 volumes).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add concentrated sulfuric acid (1.5 - 2.0 eq) dropwise, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl intermediate.

Step 2: Amide Hydrolysis

  • To the crude intermediate, add 6M aqueous hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approx. 100°C) for 4-12 hours, monitoring by TLC for the disappearance of the amide.

  • Cool the reaction to room temperature and wash with an organic solvent like dichloromethane to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and carefully basify with solid NaOH or 50% aqueous NaOH until the pH is >12.

  • Extract the basic aqueous layer with ethyl acetate or a chloroform/isopropanol mixture (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-amino-2-propyl)cyclohexanol. Further purification can be achieved via crystallization or chromatography.[9]

Protocol 2: Synthesis via Reduction of Nitro Precursor

Step-by-Step Methodology (Catalytic Hydrogenation)

  • To a hydrogenation vessel, add 4-(2-nitro-2-propyl)cyclohexanol (1.0 eq) and a suitable solvent such as methanol or ethanol (15-20 volumes).

  • Carefully add 5-10% (by weight) of Palladium on carbon (10% Pd/C) catalyst under an inert atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 atm (or as per your equipment's safety rating).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by observing hydrogen uptake and periodically analyzing by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. The product can then be purified as described previously.

References

  • Fu, Y., & Wu, Y. (1997). A Regio-and Stereoselective Synthesis of β-Amino Alcohols.
  • Das, B., et al. (2006). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry.
  • Praveen, C. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • Reddy, B. M., et al. (2012). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY.
  • Wikipedia contributors. (2023). Ritter reaction. Wikipedia, The Free Encyclopedia.
  • Chegg. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Iqbal, R., & Ahmad, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry.
  • Organic Syntheses. (n.d.). Cyclohexylcarbinol.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Martínez-Montero, L., et al. (2023).
  • Rowles, I., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Rowles, I., & Turner, N. J. (2022).
  • Liu, Z.-Q., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI.
  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o... | Study Prep.
  • Bednarz, R. J.-R., et al. (2023). Reaction mechanism from 4‐propylcyclohexanol (1) via...
  • Fructos, M. R., et al. (2011).
  • Esposito, A., et al. (1999). Process for the purification of an aminoalcohol. U.S.
  • Grygoryeva, O., et al. (2021). INFLUENCE OF AMINO ACIDS AND ALCOHOLS ON CATALYTIC OXIDATION OF CYCLOHEXANE. Chemistry & Chemical Technology.
  • Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.
  • Perna, F. M., et al. (2024). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing.
  • Connolly, M. J. (2022). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing.
  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Multistep Grignard Synthesis Problem. YouTube.
  • UCF Department of Chemistry. (n.d.). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions.
  • Organic Chemistry Portal. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • DE19745529C1 - Production of trans-4-amino-cyclohexanol
  • US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.
  • Joshi, M. S. (2020). How do I separate cyclohexanol impurity?
  • McMaster University, Department of Chemistry. (n.d.).
  • Lejarazo Gómez, E. F., et al. (2013).
  • CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
  • CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
  • Mohammadi, R., & Veisi, H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Wikipedia contributors. (2024). Cyclohexanol. Wikipedia, The Free Encyclopedia.
  • Page, A. (2013). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College.
  • US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Al-Dahbi, A. S. (2014). Batch and Continuous Process of Cyclohexanol Production.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Organic Syntheses. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-.

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Separating cis and trans isomers of 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: StereoPure Applications Group Ticket #8492: Separation of cis/trans-4-(2-Amino-2-propyl)cyclohexanol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Description

"We are synthesizing 4-(2-Amino-2-propyl)cyclohexanol via hydrogenation. We are observing a diastereomeric mixture (approx. 60:40) and struggling to separate the cis and trans isomers. Standard silica chromatography results in severe tailing, and we cannot confidently assign the NMR spectra. We need a scalable separation protocol and a definitive method to distinguish the isomers."

Diagnostic & Root Cause Analysis

1. The "Conformational Lock" Effect Your molecule features a 2-amino-2-propyl group (also known as a gem-dimethyl amino group,


). This group is sterically bulky, behaving similarly to a tert-butyl group.
  • Thermodynamic Reality: This bulky group will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions. It effectively "locks" the cyclohexane ring conformation.

  • The Isomers:

    • Trans-Isomer: The hydroxyl group (-OH) is equatorial (diequatorial 1,4-relationship). This is the thermodynamically stable isomer.

    • Cis-Isomer: The hydroxyl group (-OH) is axial (equatorial-axial 1,4-relationship).

2. The Separation Challenge

  • Tailing: The primary amine interacts strongly with the acidic silanols on standard silica gel, causing peak broadening.

  • Solubility: The free amine-alcohol is highly polar and potentially zwitterionic in certain pH ranges, making extraction difficult.

Part 1: Separation Protocols

We recommend three tiers of separation depending on your scale and purity requirements.

Method A: The "Schiff Base" Crystallization (High Scale / High Purity)

Best for: >5g scale, isolating the Trans isomer. This method leverages the specific reactivity of the amine to form a Schiff base (imine), which changes the solubility profile and often allows the rigid trans isomer to crystallize selectively.

Protocol:

  • Derivatization: Dissolve the crude mixture in Acetone (10 mL per gram of substrate).

  • Reflux: Heat to reflux for 2-4 hours. The amine reacts with acetone to form the isopropylidene imine (Schiff base).

    • Reaction:

      
      
      
  • Crystallization: Cool the solution slowly to 0°C. The trans-imine is significantly less soluble and more crystalline due to its planar symmetry compared to the cis-imine.

  • Filtration: Filter the white precipitate.

  • Hydrolysis (Deprotection): Resuspend the solid in THF/Water (1:1) and adjust pH to 2 with 1M HCl. Stir for 1 hour to hydrolyze the imine back to the amine.

  • Isolation: Basify to pH >12 with NaOH, extract with DCM, and concentrate.

Method B: Amine-Modified Flash Chromatography (Analytical to Small Scale)

Best for: <1g scale, isolating BOTH isomers.

System Setup:

  • Stationary Phase: Amino-functionalized silica (NH2-Silica) OR standard silica pre-treated with 2% Triethylamine (TEA).

  • Mobile Phase: DCM : Methanol : NH4OH (90:9:1).

Workflow:

  • Pre-equilibrate the column with the mobile phase to neutralize active silanols.

  • Load sample (dissolved in minimal DCM/MeOH).

  • Elution Order:

    • Fraction 1 (Trans): The diequatorial trans isomer is slightly less polar and elutes first.

    • Fraction 2 (Cis): The axial-OH cis isomer is more polar and elutes second.

    • Note: The bulky equatorial amine group dominates the interaction, but the axial OH (cis) is more exposed to the silica surface than the equatorial OH (trans), leading to greater retention.

Method C: Boc-Protection Strategy (Difficult Separations)

Best for: When direct separation fails completely.

If the free amines are inseparable, convert to the N-Boc derivative .

  • React crude amine with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • The resulting carbamates are non-basic and separate easily on standard silica gel (Hexane/EtOAc gradient).

  • Deprotect with TFA/DCM after separation.

Part 2: Analytical Verification (NMR Guide)

You must use


 NMR  to definitively assign stereochemistry.[1] The signal for the proton at C1 (H1)  (the carbon attached to the -OH) is the diagnostic key.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Conformation H1 is Axial (OH is Equatorial)H1 is Equatorial (OH is Axial)
Coupling (J) Large axial-axial coupling (

Hz)
Small equatorial-axial/eq coupling (

Hz)
Signal Width Broad Multiplet (Width > 20 Hz)Narrow Multiplet (Width < 10 Hz)
Chemical Shift Typically shielded (lower ppm, e.g., ~3.5 ppm)Typically deshielded (higher ppm, e.g., ~3.9 ppm)

Why? The Karplus equation dictates that coupling constants depend on the dihedral angle.

  • Trans (Axial H1): Has two 180° anti-periplanar interactions with C2/C6 axial protons

    
     Large J.
    
  • Cis (Equatorial H1): Has only 60° gauche interactions

    
     Small J.
    

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct separation methodology based on your specific constraints.

SeparationStrategy Start Crude Mixture 4-(2-Amino-2-propyl)cyclohexanol ScaleCheck What is your scale? Start->ScaleCheck LargeScale > 5 Grams (Production/Process) ScaleCheck->LargeScale SmallScale < 1 Gram (Analytical/MedChem) ScaleCheck->SmallScale MethodA Method A: Schiff Base Cryst. (Acetone Reflux) LargeScale->MethodA Cost-effective PurityCheck Goal: Pure Trans or Both? SmallScale->PurityCheck MethodB Method B: NH2-Silica Chrom. (DCM/MeOH/NH4OH) PurityCheck->MethodB Need Both Isomers MethodC Method C: Boc-Protection (Std. Silica Chrom.) PurityCheck->MethodC Difficult Separation NMR Verify w/ 1H NMR Check H1 Coupling (J-value) MethodA->NMR MethodB->NMR MethodC->NMR

Figure 1: Decision tree for selecting the optimal separation strategy based on scale and purity requirements.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the trans isomer elute first on silica? A: In 1,4-disubstituted cyclohexanes with a locked conformation, the cis isomer has an axial hydroxyl group . Axial polar groups are generally more accessible to the silica surface and less sterically shielded than equatorial groups, leading to stronger retention (lower


). Additionally, the trans isomer (diequatorial) has a smaller dipole moment in many conformers compared to the cis isomer.

Q2: Can I use recrystallization without derivatization? A: It is possible but difficult. The free amine tends to "oil out" rather than crystallize due to its hygroscopic and low-melting nature. If you must avoid derivatization, try dissolving in a minimum amount of hot Toluene and adding Heptane dropwise until cloudy, then cool slowly. However, Method A (Schiff Base) is superior for yield.

Q3: My NMR shows a broad hump at 2.5 ppm. What is this? A: This is likely the amine protons (


) and the hydroxyl proton (

) exchanging rapidly. This signal can obscure ring protons. Add a drop of

to the NMR tube; the exchangeable protons will disappear (exchange with D), revealing the ring protons underneath for clearer assignment.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and "locking" groups).

  • BenchChem Technical Support. (2025). Synthesis and Separation of trans-4-Aminocyclohexanol. (Describes the Schiff base/acetone crystallization method for aminocyclohexanols).

  • Sielc Technologies. (2024). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. (Chromatographic methods for polar amines).

  • Study.com. (2024). Differentiation of cis- and trans-4-tert-butylcyclohexanol using H-1 NMR. (Mechanistic explanation of J-coupling in locked cyclohexane systems).

Sources

Troubleshooting crystallization issues with 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Solid-State Characterization Topic: Troubleshooting Crystallization of 4-(2-Amino-2-propyl)cyclohexanol Case ID: #AMINO-CYC-04-OPT

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties with 4-(2-Amino-2-propyl)cyclohexanol due to three converging physicochemical factors inherent to hindered aminocyclohexanols:

  • Stereoisomerism: The cyclohexane ring exists in cis and trans configurations. The bulky 2-amino-2-propyl group (a gem-dimethyl amine) forces the ring into specific chair conformations. Impurities of the undesired isomer (typically cis) act as potent crystal growth inhibitors, often leading to "oiling out" rather than nucleation.

  • Bifunctional H-Bonding: The molecule contains both a hydrogen bond donor/acceptor (hydroxyl) and a basic nitrogen. This leads to competitive intermolecular networking vs. intramolecular "bite" bonding, creating a high propensity for metastable oils or gels.

  • Hygroscopicity: The free base is likely hygroscopic, absorbing atmospheric water which depresses the melting point and promotes oiling.

This guide provides targeted troubleshooting based on industrial best practices for aminocyclohexanol intermediates.

Part 1: Troubleshooting Guides & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Observation: “Upon cooling my reaction mixture or during recrystallization, the solution turns cloudy and separates into a viscous oil at the bottom. No solids form even after days.”

Root Cause: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit of the "oil" phase is reached before the nucleation limit of the crystal phase. This is common in amine salts where high supersaturation drives the system into a "spinodal decomposition" region rather than the nucleation zone.

Corrective Actions:

  • Q: How do I recover the solid from the oil?

    • A: Do not cool further; this increases viscosity and locks impurities into the oil. Reheat the mixture until the oil re-dissolves (clear solution). Add a "bridge solvent" (e.g., 5-10% Methanol or Ethanol) if using a non-polar system, or increase the temperature and add seed crystals at the very onset of cloudiness (the metastable zone).

  • Q: Which solvent system prevents this?

    • A: Switch to a Dual-Solvent Displacement method.

      • Dissolve: In a minimum amount of polar solvent (Methanol or Isopropanol) at 50-60°C.

      • Precipitate: Slowly dose a non-polar anti-solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene) at temperature.

      • Critical Step: Seed the solution when the anti-solvent ratio is 1:1. Do not add the remaining anti-solvent until a visible seed bed is established.

Issue 2: Inability to Separate Cis/Trans Isomers

User Observation: “NMR shows a 60:40 cis/trans mixture. Recrystallization improves this slightly, but yield crashes.”

Root Cause: Free-base aminocyclohexanols often form solid solutions where the cis and trans isomers co-crystallize due to similar lattice energies. Separation is rarely efficient in the free-base form.

Corrective Actions:

  • Q: What is the best strategy for isomer enrichment?

    • A: Derivatization to a Salt. The lattice energy differences between diastereomeric salts are significantly larger than in free bases.

    • Recommendation: Form the Hydrochloride (HCl) or L-Tartrate salt.

    • Protocol: Dissolve the oil in dry Ethanol/Acetone (1:5). Add 1.05 equivalents of HCl (in dioxane or ether). The trans-isomer hydrochloride usually has a significantly higher melting point and lower solubility, precipitating preferentially.

  • Q: Can I use thermodynamic equilibration?

    • A: Yes. If your synthesis allows, heating the free base in a high-boiling solvent (e.g., Toluene) with a catalytic amount of base (KOtBu) can epimerize the mixture toward the thermodynamically stable isomer (typically trans for 1,4-disubstituted cyclohexanes) before you attempt crystallization.

Issue 3: Sticky/Hygroscopic Solids

User Observation: “I get a solid on the filter, but it turns into a gum upon exposure to air.”

Root Cause: The amino-alcohol moiety is forming a hydrate. The "gum" is likely a deliquescent hydrate or a solvate collapsing after solvent loss.

Corrective Actions:

  • Q: How do I dry this without melting it?

    • A: Avoid vacuum ovens initially if the melting point is low (<60°C). Use a desiccator with P₂O₅ (Phosphorus Pentoxide) under varying vacuum.

    • Solvent Swap: Perform a final wash with anhydrous Heptane or Pentane to remove surface polar solvents (water/alcohol) that attract atmospheric moisture.

Part 2: Master Protocol – Controlled Crystallization

Objective: Purification of 4-(2-Amino-2-propyl)cyclohexanol (Target: Trans-isomer HCl Salt).

Reagents:

  • Crude Amino-alcohol (Free base)

  • Solvent A: Isopropyl Alcohol (IPA) - Good solubility

  • Solvent B: Ethyl Acetate (EtOAc) or Acetone - Poor solubility (Anti-solvent)

  • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Dissolution (T = 60°C):

    • Dissolve 10g of crude oil in 30 mL of IPA. Stir until clear.

    • Tech Note: If the solution is colored, treat with activated carbon (5% w/w) for 15 mins and filter hot.

  • Salt Formation (T = 50°C):

    • Slowly add 1.05 eq. of HCl (in Dioxane).

    • Observation: An exotherm will occur. Maintain T > 45°C to prevent premature precipitation (oiling).

  • Seeding (The Critical Control Point):

    • Cool slowly to 40°C.

    • Add 0.5% w/w pure seed crystals (if available) or scratch the glass wall vigorously.

    • Wait: Hold at 40°C for 30-60 minutes. Do not proceed until a white suspension is clearly visible.

  • Anti-Solvent Addition (T = 40°C -> 20°C):

    • Start dosing EtOAc (60 mL total).

    • Rate: Add the first 10 mL very slowly (over 20 mins).

    • Cooling: Once 50% of anti-solvent is added, begin cooling to 5°C at a rate of 10°C/hour.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold EtOAc (chilled to 0°C).

    • Dry under vacuum at 40°C.

Data Summary Table: Expected Solubility Profile

SolventFree Base SolubilityHCl Salt SolubilityRole in Process
Water HighVery HighAvoid (Loss of yield)
Methanol HighHighDissolution (Initial)
Acetone HighLowAnti-solvent (Preferred)
Toluene ModerateVery LowAnti-solvent (Alternative)
Hexane LowInsolubleWash solvent

Part 3: Logic Flow & Decision Tree

The following diagram illustrates the decision logic for troubleshooting the "Oiling Out" phenomenon, the most common failure mode for this molecule.

CrystallizationLogic Start Start: Crude Reaction Mixture CheckState Check State at RT Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Crystals Form Oil Oiling Out / Viscous Gum CheckState->Oil Phase Separation PurityCheck Check Purity (NMR/HPLC) Solid->PurityCheck Reheat Reheat to Dissolution (T > 50°C) Oil->Reheat SolventCheck Check Solvent System Reheat->SolventCheck AddPolar Add 10% Polar Co-solvent (MeOH/EtOH) SolventCheck->AddPolar System too Non-Polar Seed Add Seeds at Metastable Zone (Before Cloud Point) SolventCheck->Seed System OK AddPolar->Seed SlowCool Controlled Cooling (5°C/hour) Seed->SlowCool SlowCool->Solid Recryst Recrystallize (Salt Formation) PurityCheck->Recryst Low Purity / Mixed Isomers Success Pure Trans-Isomer Salt PurityCheck->Success >98% Trans Recryst->Reheat

Caption: Decision tree for managing liquid-liquid phase separation (oiling out) during aminocyclohexanol purification.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out and Solvent Selection. Retrieved from

  • European Patent Office (Espacenet). Process for the preparation of trans-4-aminocyclohexanol (EP0909753B1). (Demonstrates salt fractionation for aminocyclohexanols). Retrieved from

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process (PC-SAFT Models). Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis of sterically hindered tert-alkylamines. The preparation of 4-(2-amino-2-propyl)cyclohexanol from its corresponding tertiary alcohol, 4-(2-hydroxypropan-2-yl)cyclohexanol, presents significant synthetic challenges. Standard activation methods frequently fail due to massive dehydration (E1 elimination) or the inability to hydrolyze the resulting sterically congested intermediates.

This guide provides a field-proven, self-validating workflow utilizing an optimized Ritter-thiourea sequence to bypass these bottlenecks.

Module 1: Reaction Pathway & Diagnostics

The diagram below maps the chemical logic of the synthesis, contrasting the optimized chloroacetonitrile pathway against the standard (and often failing) acetonitrile pathway.

Workflow A 4-(2-hydroxypropan-2-yl)cyclohexanol (Starting Material) B Tertiary Carbocation Intermediate A->B Acid Catalyst (-H2O) C 4-(prop-1-en-2-yl)cyclohexanol (Dehydration Side Product) B->C E1 Elimination (Excess Heat/Acid) D Chloroacetamide Intermediate (Target Pathway) B->D ClCH2CN (Optimized) E Acetamide Intermediate (Standard Pathway) B->E CH3CN (Standard) F 4-(2-amino-2-propyl)cyclohexanol (Final Product) D->F Thiourea, EtOH/AcOH (Cyclization-Cleavage) G Failed Hydrolysis (Dead End) E->G Aqueous Base/Acid (Steric Hindrance)

Workflow for 4-(2-amino-2-propyl)cyclohexanol synthesis highlighting optimized vs. failed pathways.

Module 2: Troubleshooting FAQs

Q1: During the activation of the tertiary alcohol, my GC-MS shows massive formation of 4-(prop-1-en-2-yl)cyclohexanol. How do I prevent this dehydration? Answer: The formation of the isopropenyl side product is a classic E1 elimination pathway that directly competes with the desired nucleophilic addition of the nitrile[1]. When the tertiary alcohol is protonated and loses water, the resulting carbocation is highly prone to losing an adjacent proton. This is exacerbated by temperature spikes or overly harsh Brønsted acids. Causality & Solution: To suppress E1 elimination, you must increase the rate of nucleophilic trapping while strictly controlling thermal energy. Maintain the reaction strictly at 0–3 °C during acid addition[2]. Alternatively, substituting liquid


 with a solid-supported Brønsted acid under continuous flow conditions has been shown to drastically reduce alkene byproducts by minimizing the substrate's residence time in highly acidic environments[1].

Q2: I successfully performed the Ritter reaction using standard acetonitrile, but I cannot hydrolyze the resulting acetamide to get the free amine. Boiling in 6M HCl or 20% NaOH does nothing. Why? Answer: You have encountered the severe steric hindrance inherent to


-dimethyl (tert-alkyl) amides. Standard hydrolysis requires the nucleophile (water or hydroxide) to attack the carbonyl carbon, forming a bulky tetrahedral intermediate. The adjacent gem-dimethyl groups physically block this trajectory, making the activation energy prohibitively high.
Causality & Solution: You must bypass the tetrahedral intermediate entirely by changing the Ritter reagent from acetonitrile to chloroacetonitrile (

)
[2]. This yields a chloroacetamide intermediate. When treated with thiourea, the sulfur atom acts as a potent nucleophile, displacing the

-chloride to form an isothiouronium salt. This intermediate then undergoes a highly favored intramolecular cyclization, attacking its own amide carbonyl to release the free tert-alkylamine[2]. This specific cleavage strategy is highly reliable and is even utilized in commercial API synthesis, such as the deprotection steps for the antibiotic cefpodoxime proxetil[3].

Q3: Does the secondary hydroxyl group on the cyclohexane ring need protecting? Answer: Generally, no, provided the reaction time is strictly monitored. Tertiary alcohols form carbocations orders of magnitude faster than secondary alcohols due to hyperconjugation and inductive stabilization. However, if the reaction is left too long or heated excessively, the secondary alcohol may undergo elimination or a secondary Ritter reaction. If you observe di-amide formation in your LC-MS, protect the secondary alcohol as a transient acetate ester prior to the Ritter step.

Module 3: Quantitative Method Comparison

The following table summarizes the quantitative differences between the standard and optimized synthetic routes, highlighting why the chloroacetonitrile pathway is mandatory for this specific scaffold.

Nitrile ReagentIntermediate FormedCleavage ReagentCleavage ConditionsDehydration Side Product (%)Overall Yield of Free Amine (%)
Acetonitrile (

)
Acetamide20% NaOH or 6M HClReflux, 48 hours15 - 25%< 5% (Mostly unreacted amide)
Chloroacetonitrile (

)
ChloroacetamideThioureaEtOH/AcOH (5:1), Reflux, 10h< 5% (With temp control)82 - 88%

Module 4: Self-Validating Experimental Protocol

This two-phase protocol is designed to be self-validating, providing visual and analytical cues to ensure the reaction is proceeding correctly at each stage.

Phase 1: Synthesis of the Chloroacetamide Intermediate
  • Preparation: In a dry, round-bottom flask, dissolve 4-(2-hydroxypropan-2-yl)cyclohexanol (1.0 eq) in a mixture of (2.0 eq) and glacial acetic acid (0.5 M relative to the alcohol)[2].

    • Causality: Acetic acid acts as a co-solvent to moderate the harshness of the incoming sulfuric acid, reducing E1 dehydration.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow it to cool to exactly 0–3 °C.

  • Activation: Add concentrated

    
     (2.0 eq) dropwise over 30 minutes.
    
    • Validation Check: The solution should turn pale yellow. A rapid shift to dark brown or black indicates localized overheating and polymerization of dehydrated byproducts. If this occurs, slow the addition rate.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 6:1). The reaction is complete when the starting material spot disappears and is replaced by a lower

      
       spot corresponding to the chloroacetamide.
      
  • Workup: Pour the mixture over crushed ice. Extract with Ethyl Acetate (3x). Wash the organic layer with saturated

    
     until the aqueous phase pH is ~8. Dry over 
    
    
    
    and concentrate in vacuo.
Phase 2: Thiourea Cleavage to the Free Amine
  • Preparation: Dissolve the crude chloroacetamide intermediate (1.0 eq) and thiourea (1.2 eq) in a 5:1 (v/v) mixture of Ethanol and Acetic Acid[2].

    • Causality: This specific solvent ratio provides optimal polarity for the isothiouronium salt formation while supplying enough protons to facilitate the final cyclization-cleavage mechanism.

  • Cleavage: Heat the mixture to reflux for 10 hours.

    • Validation Check: After 2-3 hours, a fine white precipitate (the pseudothiohydantoin byproduct) will begin to form on the walls of the flask. This visual cue confirms the cyclization-cleavage mechanism is actively proceeding.

  • Workup: Cool the reaction to room temperature and filter off the white byproduct. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Isolation: Dilute the remaining acidic residue with water, chill to 0 °C, and slowly basify with 20% NaOH until the pH reaches 12. Extract the aqueous layer with Dichloromethane (3x).

    • Validation Check: The free amine will partition into the organic layer. Dry and evaporate the solvent to yield 4-(2-amino-2-propyl)cyclohexanol as a highly pure solid or viscous oil.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis.
  • PubMed / National Institutes of Health. (2003). An improved method for preparation of cefpodoxime proxetil. Chem Pharm Bull (Tokyo).
  • Royal Society of Chemistry. (2018).

Sources

Technical Support Center: Optimizing Solvent Selection for Amino-Cyclohexanol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Amino-cyclohexanols (such as trans-4-aminocyclohexanol) are highly versatile chiral building blocks used extensively in pharmaceutical synthesis, including the production of active pharmaceutical ingredients (APIs) like Ambroxol[1]. However, isolating these compounds from aqueous reaction mixtures presents a significant thermodynamic challenge. Because they possess both a basic amino group and a polar hydroxyl group on a compact aliphatic ring, they are highly hydrophilic and amphiphilic, often resulting in poor partition coefficients (


) in standard organic solvents[2][3].

This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your liquid-liquid extraction (LLE) workflows.

Diagnostic Extraction Workflow

Before adjusting your protocol, use the following decision matrix to identify the optimal extraction strategy based on the chemical state of your target solute.

G N1 Aqueous Amino-Cyclohexanol (Highly Hydrophilic) N2 pH Adjustment (Target pH > 11) N1->N2 Deprotonate Amine N3 Evaluate Extraction Strategy N2->N3 Analyze Partition Coefficient N4 Direct LLE (Et2O:iPrOH 3:1) N3->N4 Sufficient Lipophilicity N5 Reactive Extraction (Imine / Boc Derivatization) N3->N5 Poor Phase Transfer N6 Enantioselective LLE (Chiral Phosphoric Acids) N3->N6 Isomer Separation Needed N7 Organic Phase Recovery & Crystallization N4->N7 Extract & Dry N5->N7 Extract with DCM N6->N7 Host-Guest Complexation

Caption: Decision matrix for optimizing amino-cyclohexanol liquid-liquid extraction workflows.

Core Principles of Amino Alcohol Extraction

Standard non-polar solvents (like hexane or pure diethyl ether) frequently fail to extract unprotected amino-cyclohexanols because the energetic cost of breaking the aqueous hydration shell around the vicinal or distal amino-alcohol motif is too high[4]. Successful extraction relies on manipulating three physical properties:

  • pH-Driven Deprotonation: The amine group must be fully deprotonated to eliminate ion-dipole interactions with water. Adjusting the aqueous phase to a pH greater than 11 ensures the molecule exists entirely in its neutral, free-base form[5][6].

  • Hydration Shell Disruption via Solvent Blending: Using a binary solvent system—typically a mixture of a non-polar bulk solvent and a polar protic co-solvent—bridges the polarity gap. The co-solvent acts as a hydrogen-bond donor/acceptor, effectively solvating the polar functional groups while the bulk solvent facilitates phase separation[7].

  • Ionic Strength Manipulation (Salting Out): Saturating the aqueous phase with inorganic salts (e.g., NaCl) increases the water's ionic strength. This diminishes the solubility of the non-polar cyclohexane ring, thermodynamically driving the organic compound into the extraction solvent[6].

Quantitative Solvent Selection Matrix

The table below summarizes the efficacy of various solvent systems based on the derivatization state of the amino-cyclohexanol.

Solvent SystemPolarity IndexTarget Solute StateExtraction EfficacyMechanistic Advantage & Causality
Dichloromethane (DCM) 3.1N-Boc ProtectedHigh Excellent phase separation; optimally dissolves lipophilic carbamates due to matched polarizability[8].
Diethyl Ether : Isopropanol (3:1) ~3.5Free BaseHigh Isopropanol acts as a hydrogen-bond bridge, disrupting the aqueous hydration shell, while ether provides bulk immiscibility[7].
Ethyl Acetate 4.4Free Base / NeutralModerate Good general solvent, but highly prone to base-catalyzed hydrolysis at the elevated pH required to deprotonate amines[5][6].
Chloroform 4.1Free BaseLow to Moderate High density aids phase separation, but severe toxicity and environmental concerns limit its use in modern scale-up[9].

Self-Validating Experimental Protocols

Protocol A: Mixed-Solvent Extraction of Free-Base Amino-Cyclohexanols

Objective: Isolate highly hydrophilic free-base amino-cyclohexanols from aqueous reaction mixtures without derivatization.

  • Aqueous Phase Basification: Cool the aqueous mixture to 0–5°C to prevent volatilization or degradation. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches >11.

    • Validation Checkpoint: Verify the pH using high-range indicator paper. The solution should visibly turn cloudy or form a distinct oily layer as the amine deprotonates and the free base precipitates out of the water[5][6].

  • Salting Out: Saturate the aqueous phase by adding solid NaCl portion-wise until no more dissolves.

    • Causality: Increasing the ionic strength maximizes the hydrophobic effect, forcing the non-polar cyclohexane ring into the organic phase[6].

  • Solvent Addition: Add a 3:1 (v/v) mixture of diethyl ether and isopropanol[7].

  • Partitioning: Agitate vigorously for 5 minutes, venting the separatory funnel frequently. Allow the phases to separate completely.

    • Validation Checkpoint: Two distinct liquid layers must be visible. If a stable emulsion forms, centrifuge the mixture at 3000 rpm for 5 minutes to force coalescence.

  • Recovery: Separate the upper organic layer. Repeat the extraction of the aqueous layer 3–5 times to ensure quantitative recovery. Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure amino alcohol[10].
    
Protocol B: Reactive Extraction via Transient Imine Formation

Objective: Recover amino-cyclohexanols from highly dilute streams or industrial waste liquids (e.g., Ambroxol synthesis waste).

  • Imine Formation: Adjust the aqueous waste stream to pH 9–11 using NaOH. Add 1.1 equivalents of benzaldehyde and stir at room temperature for 1–3 hours[11].

    • Causality: The primary amine reacts with the aldehyde to form a lipophilic Schiff base (imine), drastically increasing the molecule's hydrophobicity and altering its partition coefficient.

    • Validation Checkpoint: A solid precipitate of trans-4-(benzylidene-amino)-cyclohexanol will form in the reactor, indicating successful derivatization[11].

  • Isolation: Filter the precipitate or extract it using a standard non-polar solvent like DCM.

  • Hydrolysis & Recovery: Resuspend the isolated imine in a 50% mass aqueous sulfuric acid solution (adjusting to pH 1–4). Stir for 1–3 hours[11].

    • Causality: Acidic conditions rapidly hydrolyze the imine back into benzaldehyde (which can be extracted away with an organic wash) and the highly water-soluble aminocyclohexanol sulfate salt[11].

    • Validation Checkpoint: The aqueous phase will now contain the purified amino-cyclohexanol salt. You can now proceed with Protocol A to isolate the pure free base.

Troubleshooting & FAQs

Q: My trans-4-aminocyclohexanol is still highly water-soluble even at pH 12. How can I drive it into the organic phase? A: If pH adjustment is insufficient, you are fighting the inherent hydrophilicity of the amino-alcohol motif. Pure non-polar solvents cannot break the hydrogen bonds between the solute and water. You must switch to a mixed solvent system, specifically a 3:1 ratio of diethyl ether to isopropanol[7]. The isopropanol acts as a phase-transfer bridge. Additionally, ensure you have fully saturated the aqueous layer with NaCl to leverage the salting-out effect[6].

Q: I need to extract and separate the cis and trans isomers directly from the aqueous reaction mixture. Is this possible via LLE? A: Yes, through Enantioselective Liquid-Liquid Extraction (ELLE). By utilizing chiral host molecules—such as SPINOL-, VAPOL-, or VANOL-based phosphoric acids—in the organic phase, you can selectively extract specific stereoisomers[12][13]. The chiral host forms a lipophilic ion-pair complex preferentially with one isomer (due to steric and hydrogen-bonding recognition), pulling it into the organic phase while leaving the other isomer in the aqueous phase[12][13].

Q: We are scaling up the synthesis of 4-N-Boc-aminocyclohexanol. What is the most robust extraction solvent to avoid emulsions? A: Once the amine is protected with a tert-butyloxycarbonyl (Boc) group, the molecule loses its primary basicity and becomes significantly more lipophilic. Dichloromethane (DCM) is the industry standard for extracting 4-N-Boc-aminocyclohexanol. After the Boc anhydride reaction is complete, extract the aqueous phase directly with DCM (e.g., 2 x 50 mL per 20g scale), wash the combined organic layers with water to remove residual salts, and dry over anhydrous sodium sulfate[8].

Q: Why does my extraction with Ethyl Acetate result in low yields and degraded products? A: Extracting basic amines requires the aqueous phase to be highly alkaline (pH > 11). Under these strongly basic conditions, ester-based solvents like Ethyl Acetate undergo rapid base-catalyzed hydrolysis (saponification), breaking down into ethanol and acetate salts[5][6]. This not only consumes your extraction solvent but also introduces impurities into your mixture. Switch to an ether-based or halogenated solvent system.

References

  • Organomation. "Solvent Extraction Techniques". [Link]

  • Wikipedia. "Liquid–liquid extraction". [Link]

  • YouTube. "Intro to Liquid-Liquid Extraction".[Link]

  • Google Patents. "CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone".
  • RSC Publishing. "Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts". [Link]

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation". [Link]

  • SciSpace. "Highly Efficient and Robust Enantioselective Liquid-Liquid Extraction of 1,2-Amino Alcohols utilizing VAPOL- and VANOL-based Phosphoric Acid Hosts". [Link]

  • Publication Server of the University of Greifswald. "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis". [Link]

  • Google Patents.
  • Semantic Scholar (Green Chemistry). "In-situ liquid-liquid extraction of metaraminol".[Link]

  • LookChem. "Cas 27489-62-9, trans-4-Aminocyclohexanol".[Link]

  • D-nb.info. "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase".[Link]

Sources

Technical Guide: Oxidative Stability of 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Functional" Challenge

4-(2-Amino-2-propyl)cyclohexanol presents a unique stability profile due to its bifunctional nature: a sterically hindered primary amine and a secondary alcohol .

Unlike typical primary amines, the amine group in this molecule is attached to a tertiary carbon (


). This "tert-alkyl" arrangement blocks the standard oxidative deamination pathway (which requires 

-hydrogens), making the amine surprisingly robust against metabolic-like degradation. However, under chemical stress (peroxides, radicals), the molecule faces two competing degradation pathways:
  • Oxidation of the Secondary Alcohol (Dominant): Conversion to the corresponding ketone.[1][2]

  • Direct N-Oxygenation (Secondary): Formation of N-hydroxylamines and N-oxides.

This guide provides the mechanistic understanding, troubleshooting logic, and validated protocols required to characterize and control these impurities.

Mechanistic Insight: Competing Degradation Pathways

To troubleshoot effectively, you must understand why the molecule degrades.

Pathway A: The "Soft Target" (Alcohol Oxidation)

The secondary hydroxyl group on the cyclohexane ring is the most chemically vulnerable site for oxidation. In the presence of radical initiators or high-potential oxidants (e.g., peroxides, metal ions), the C-H bond at the 4-position is abstracted.

  • Result: Formation of 4-(2-amino-2-propyl)cyclohexanone .

  • LC-MS Signature: Mass shift of -2 Da (Loss of 2 Hydrogens).

  • Risk Factor: High. This is the thermodynamic sink for this molecule under oxidative stress.

Pathway B: The "Hindered" Amine (N-Oxygenation)

The 2-amino-2-propyl group lacks


-hydrogens, preventing imine formation. Therefore, oxidation occurs on the nitrogen atom itself.
  • Result: Formation of N-hydroxylamine (

    
    ), potentially oxidizing further to Nitroso  (
    
    
    
    ) or Nitro (
    
    
    ) species.[3]
  • LC-MS Signature: Mass shift of +16 Da (Addition of Oxygen).

  • Risk Factor: Moderate. Significant only under high peroxide loads or extended storage.

Visualization: Degradation Logic Flow

The following diagram maps the degradation logic. Use this to correlate your LC-MS data with structural changes.

DegradationPathways cluster_conditions Stress Factors Parent 4-(2-Amino-2-propyl) cyclohexanol (MW: X) Ketone Degradant A: Ketone (4-(2-amino-2-propyl)cyclohexanone) Mass Shift: -2 Da Parent->Ketone Alcohol Oxidation (Dominant Pathway) [O] - 2H Hydroxylamine Degradant B: N-Hydroxylamine (R-NH-OH) Mass Shift: +16 Da Parent->Hydroxylamine N-Oxygenation (Secondary Pathway) + [O] Nitro Degradant C: Nitro Species (R-NO2) Mass Shift: +30/32 Da Hydroxylamine->Nitro Further Oxidation (Harsh Conditions) Factors Peroxides (H2O2) Metal Ions (Fe3+, Cu2+) AIBN (Radicals)

Caption: Figure 1. Competing oxidative degradation pathways. The alcohol-to-ketone conversion (Pathway A) is typically kinetically favored over the N-oxidation of the sterically hindered amine (Pathway B).

Troubleshooting Center (FAQs)

Q1: I see a new impurity at RRT ~1.1 with a mass shift of -2 Da. What is it?

Diagnosis: This is almost certainly the ketone derivative (Pathway A). Why: The oxidation of a secondary alcohol to a ketone involves the loss of two hydrogen atoms (


).
Action: 
  • Check your excipients (e.g., PEG, Polysorbates) for peroxide contamination.

  • If using a metal catalyst in synthesis, ensure efficient scavenging; metals catalyze this transformation.

Q2: My sample turned yellow/brown, but the main peak purity is >99%.

Diagnosis: Trace N-oxide or Nitroso formation.[3] Why: Nitrogen-centered oxidation products (like nitroso compounds or nitroxyl radicals) are often chromophoric (colored) even at ppm levels that are below the UV detection limit of standard HPLC methods. Action:

  • Analyze the sample using a Photodiode Array (PDA) detector at lower wavelengths (200-220 nm) or use LC-MS/MS to hunt for +16 Da or +30 Da species.

  • This is a "cosmetic" stability failure that often precedes chemical failure.

Q3: I used Sodium Bisulfite to quench my peroxide stress test, and now I see a massive unknown peak.

Diagnosis: You likely formed a Bisulfite Adduct . Why: Sodium bisulfite is a nucleophile. If your molecule oxidizes to the ketone (as predicted), the bisulfite will react with the ketone carbonyl to form a sulfonate adduct. This is a false positive artifact of the quenching process. Action: STOP using bisulfite. Use Catalase (enzyme) to degrade


 or use simple dilution/freezing to stop the reaction. (See Protocol below).

Validated Experimental Protocol: Oxidative Stress Testing

Objective: To force degradation in a controlled manner to identify potential impurities, compliant with ICH Q1A(R2) [1].

Materials
  • API: 4-(2-Amino-2-propyl)cyclohexanol (1 mg/mL).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ), diluted to 3%.
    
  • Solvent: Acetonitrile/Water (50:50).

  • Quencher: Catalase (from bovine liver) solution OR cold dilution solvent. (NO BISULFITE) .

Workflow
  • Preparation: Dissolve 10 mg of API in 10 mL of solvent.

  • Initiation: Add 1 mL of 3%

    
     to 4 mL of API solution. (Final 
    
    
    
    conc: ~0.6%).
  • Incubation: Store at Room Temperature (25°C).

    • Checkpoint: Pull aliquots at T=1h, 6h, 24h.

  • Quenching (CRITICAL):

    • Take 0.5 mL of the stressed solution.

    • Add 0.5 mL of Catalase solution (0.1 mg/mL in water).

    • Why? Catalase specifically degrades

      
       to water and oxygen without reacting with the ketone degradant [2].
      
  • Analysis: Inject immediately onto HPLC/LC-MS.

Data Reporting Table
Retention Time (RT)Relative RT (RRT)Mass Shift (

m/z)
Proposed StructureMechanism
5.2 min1.000ParentN/A
5.8 min1.12-2.01 Cyclohexanone deriv.Alcohol Oxidation
4.5 min0.86+15.99 N-HydroxylamineN-Oxygenation
4.1 min0.78+31.99 Nitro/N-oxideAdvanced N-Oxidation

Troubleshooting Logic Tree

Use this decision tree to diagnose specific stability failures.

TroubleshootingTree Start Observation Q1 Is there a Mass Shift? Start->Q1 BranchA Yes: -2 Da Q1->BranchA BranchB Yes: +16 Da Q1->BranchB BranchC No: Peak Broadening Q1->BranchC SolA Ketone Formation Check: Peroxides in Excipients Check: Metal Contamination BranchA->SolA SolB N-Oxidation Check: Radical Initiators Check: Headspace Oxygen BranchB->SolB SolC Silanol Interaction (Not Oxidation) Action: Add 0.1% TFA or Use End-capped Column BranchC->SolC

Caption: Figure 2. Troubleshooting logic for identifying degradation root causes based on LC-MS and chromatographic observations.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Li, Y., et al. "Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide." Royal Society of Chemistry, 2025.

  • Rawalay, S. S., & Shechter, H. "Oxidation of primary, secondary, and tertiary amines with neutral permanganate."[4] Journal of Organic Chemistry, 1967.[4]

  • Kishore, R. S. K., et al. "The degradation of pharmaceuticals: An overview of the mechanisms." Pharmaceutics, 2018.

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within your specific laboratory environment.

Sources

Technical Support Center: Stereocontrol in 4-(2-Amino-2-propyl)cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stereoselective Synthesis & Troubleshooting Ticket ID: ST-4AP-CYC-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecular Context

The Challenge: Synthesizing 4-(2-amino-2-propyl)cyclohexanol requires precise control over the relative stereochemistry between the hydroxyl group at C1 and the bulky 2-amino-2-propyl anchor at C4.[1]

The "Anchor" Effect: The 2-amino-2-propyl group [


] is sterically demanding (A-value > 5 kcal/mol).[1] In the cyclohexane chair conformation, this group will almost exclusively occupy the equatorial  position to minimize 1,3-diaxial interactions. Consequently, the stereochemical outcome is determined solely by the orientation of the incoming hydroxyl group:
  • Trans-Isomer: Hydroxyl is Equatorial (Thermodynamic product).[1]

  • Cis-Isomer: Hydroxyl is Axial (Kinetic product).[1]

This guide provides validated workflows to selectively target either isomer and troubleshoot common failures in diastereomeric ratio (dr).

The Stereocontrol Matrix (Decision Pathways)

Before beginning experimental work, select your target isomer to determine the reagent class.

Stereocontrol_Matrix Start Target Isomer Selection Target_Trans Target: TRANS-Isomer (Thermodynamic / Equatorial OH) Start->Target_Trans Target_Cis Target: CIS-Isomer (Kinetic / Axial OH) Start->Target_Cis Route_A Route A: Small Hydride (NaBH4 / CeCl3) Target_Trans->Route_A Standard Lab Scale Route_B Route B: MPV Reduction (Al(OiPr)3 / Isopropanol) Target_Trans->Route_B High Purity Req Route_C Route C: Bulky Hydride (L-Selectride) Target_Cis->Route_C Best Selectivity Route_D Route D: Catalytic Hydrogenation (Rh/C or PtO2) Target_Cis->Route_D From Phenol Precursor Outcome_Mix Result: Mixed Isomers (Requires Chromatography) Route_A->Outcome_Mix Axial Attack Dominant (But imperfect) Outcome_Trans Result: >90% Trans (via Equilibration) Route_B->Outcome_Trans Thermodynamic Control Outcome_Cis Result: >95% Cis (via Steric Approach Control) Route_C->Outcome_Cis Equatorial Attack Route_D->Outcome_Cis Surface Adsorption

Figure 1: Decision matrix for reagent selection based on the desired stereochemical outcome.[1]

Technical Support Modules (Troubleshooting)

Module A: Targeting the Trans-Isomer (Equatorial Alcohol)

Method: Reduction of 4-(2-amino-2-propyl)cyclohexanone.[1]

User Issue: "I used NaBH₄ but I'm still getting 15-20% of the cis impurity." Root Cause: While NaBH₄ is small and prefers axial attack (leading to equatorial OH), the preference is not absolute due to the competing torsional strain in the transition state. Correction: Switch to Thermodynamic Control .

Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction

This method relies on reversibility to reach the thermodynamic minimum (diequatorial).[1]

  • Setup: Dissolve ketone (1 eq) in dry isopropanol (0.5 M).

  • Catalyst: Add Aluminum Isopropoxide (

    
    , 1.1 eq).
    
  • Reflux: Heat to reflux.[1] The acetone byproduct must be distilled off to drive equilibrium.

  • Workup: Cool, quench with dilute HCl (careful of the amine salt), neutralize to pH 10, extract.

ParameterNaBH₄ (Standard)Al(OiPr)₃ (MPV)
Mechanism Kinetic (Axial Attack)Thermodynamic Equilibration
Typical dr (Trans:Cis) 4:1>20:1
Reaction Time 1 hour12-24 hours
Side Reactions MinimalAldol condensation (if overheated)
Module B: Targeting the Cis-Isomer (Axial Alcohol)

Method: Steric Approach Control using Bulky Hydrides.[1]

User Issue: "My yield is low, and the reaction stalled." Root Cause: The free amine in the 2-propyl group can coordinate with the Boron/Aluminum center of the reducing agent, deactivating it or altering the steric bulk. Correction: Protect the amine or use excess reagent.

Protocol: L-Selectride Reduction

L-Selectride (Lithium tri-sec-butylborohydride) is extremely bulky.[1] It cannot fit into the axial trajectory; it is forced to attack from the equatorial face, pushing the hydroxyl group axial.

  • Protection (Recommended): Convert the free amine to a Boc-carbamate or simply protonate it (use the HCl salt of the ketone) if solubility permits. Note: Free amines can quench L-Selectride.[1]

  • Conditions: THF solvent, -78°C (Critical).

  • Addition: Add L-Selectride (1.2 eq) slowly.

  • Quench: Oxidative workup is required (NaOH /

    
    ) to cleave the C-B bond.
    

Diagnostic Check:

  • If dr is low (<90% cis): Temperature was likely too high (> -70°C).[1]

  • If conversion is low: The amine coordinated the hydride. Use 2.5 eq of reagent or protect the amine.

Module C: The Phenol Route (Hydrogenation)

Method: Heterogeneous hydrogenation of 4-(2-amino-2-propyl)phenol.[1]

User Issue: "I am hydrogenating the phenol and getting random mixtures." Root Cause: Catalyst surface adsorption dictates stereochemistry.

  • Rh/C or PtO₂: Favors cis (all-syn addition).[1] The aromatic ring sits flat on the catalyst; hydrogens add from the bottom, pushing the substituents up (cis).

  • Pd/C: Often leads to isomerization or mixed results due to ring "rolling" on the surface.

Protocol for Cis-Selectivity:

  • Catalyst: 5% Rh/Al₂O₃ or PtO₂ (Adams' Catalyst).

  • Solvent: Acetic Acid (Protonates the amine, preventing catalyst poisoning).

  • Pressure: 50-60 psi H₂.

  • Outcome: High cis selectivity.[1]

Purification & Analysis FAQ

Q1: How do I rapidly determine my diastereomeric ratio (dr)? A: Use ¹H NMR .

  • Axial Proton (Trans-isomer): Look for the proton at C1 (attached to OH).[1] It will be an axial proton (

    
    ), appearing as a broad triplet of triplets (tt) with large coupling constants (
    
    
    
    Hz) due to diaxial coupling.[1]
  • Equatorial Proton (Cis-isomer): The C1 proton is equatorial (

    
    ).[1] It appears as a narrow multiplet or singlet (bs) with small coupling constants (
    
    
    
    Hz).[1]

Q2: Can I separate the isomers if the reaction isn't perfect? A: Yes.

  • Crystallization: The trans-isomer (diequatorial) usually has a significantly higher melting point and lower solubility.[1] It can often be recrystallized from ethyl acetate/hexane.[1]

  • Chromatography: The cis-isomer (axial OH) is generally more polar due to the exposed hydroxyl group (less sterically shielded) and will elute after the trans-isomer on silica gel, though this varies by solvent system.[1]

Q3: The amine is interfering with my chromatography (tailing). A: Add 1% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM/MeOH/NH₃). This deprotonates the silanols on the silica, preventing the amine from sticking. Alternatively, use basic alumina.

References & Authority

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and the A-values of substituents).

  • Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity". Journal of the American Chemical Society, 94(20), 7159–7161. Link (Definitive source for L-Selectride usage).

  • Wigfield, D. C. (1979). "Stereochemistry of Hydride Reductions of Ketones". Tetrahedron, 35(4), 449-462.[1] (Review of steric approach control vs product development control).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Source for Rh/Pt vs Pd selectivity in phenol reduction).

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 4-(2-Amino-2-propyl)cyclohexanol: High-Field vs. Benchtop NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical rigor with operational efficiency. When analyzing functionalized alicycles like 4-(2-Amino-2-propyl)cyclohexanol —a critical building block and intermediate in pharmaceutical synthesis—the choice of Nuclear Magnetic Resonance (NMR) instrumentation dictates the depth of structural information you can extract.

This guide objectively compares the performance of conventional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) systems. By deconstructing the causality behind spectral resolution, we will establish a self-validating analytical workflow to help you determine which system best serves your specific drug development or quality control (QA/QC) needs.

The Analytical Challenge: Causality of Spectral Resolution

4-(2-Amino-2-propyl)cyclohexanol (C9H19NO) presents a classic NMR challenge: a cyclohexane ring substituted with a hydroxyl group at C1 and a bulky 2-amino-2-propyl group at C4.

The primary analytical goal is often to distinguish between the cis and trans diastereomers. In the trans isomer (assuming a diequatorial conformation), both the C1-H and C4-H protons occupy axial positions. This geometry results in large axial-axial J-couplings (~10–12 Hz).

  • High-Field NMR (600 MHz): The Larmor frequency is sufficiently high that the chemical shift difference in Hertz (Δν) between the ring protons is vastly greater than their scalar coupling constants (J). This satisfies the first-order spectrum condition (Δν >> J), cleanly resolving the C1-H as a distinct triplet of triplets (tt).

  • Benchtop NMR (80 MHz): The chemical shift dispersion is compressed to roughly 1/7.5th that of a 600 MHz magnet. Consequently, Δν approaches J, inducing severe second-order effects (roofing and complex multiplet overlap) . While the sharp singlet of the gem-dimethyl group remains highly visible, the critical stereochemical information within the ring protons becomes obscured, often requiring Computer-Assisted Structure Elucidation (CASE) algorithms to deconvolute .

Product Performance Comparison Matrix

To objectively evaluate these alternatives, we must compare their operational parameters and their specific performance on our target molecule.

Table 1: High-Field vs. Benchtop NMR Comparison
ParameterHigh-Field NMR (e.g., Bruker Ascend 600 MHz)Benchtop NMR (e.g., Magritek Spinsolve 80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Neodymium)
Resolution (Lineshape) < 0.1 Hz (Ultra-high resolution)< 0.4 Hz (Excellent for low-field)
Sensitivity (LOD) Sub-micromolar~50 - 100 micromolar
Infrastructure Requires liquid He/N2, large footprintCryogen-free, standard lab benchtop
C1-H Stereochemical ID Direct: Cleanly resolves axial/equatorial J-couplingsIndirect: Requires 2D NMR or CASE software
Gem-Dimethyl Detection Instantaneous (< 1 minute)Instantaneous (< 2 minutes)
Best Use Case De novo structural elucidation, Isomer IDRoutine QA/QC, Reaction monitoring, Purity

Self-Validating Experimental Protocols

Trustworthy analytical science relies on self-validating systems. The following step-by-step methodologies explain not just how to acquire the data, but why specific parameters are chosen to ensure quantitative and qualitative accuracy.

Step 1: Sample Preparation & Internal Referencing
  • Solvent Selection: Dissolve 20 mg of 4-(2-Amino-2-propyl)cyclohexanol in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange, ensuring the -OH and -NH2 protons remain visible in the initial spectrum.

  • Homogenization: Vortex for 30 seconds and transfer to a standard 5 mm NMR tube (High-field) or standard benchtop tube.

Step 2: High-Field Acquisition (Stereochemical Resolution)
  • Pulse Sequence: Standard 1D 1H (zg30) at 600 MHz.

  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: This is sufficient for the T1 relaxation of small molecules in non-viscous solvents, ensuring accurate integration.

  • Scans (NS): 16 scans. Yields exceptional Signal-to-Noise (S/N) in under 3 minutes.

Step 3: Benchtop Acquisition (Routine QA/QC)
  • Pulse Sequence: Standard 1D 1H (90° pulse) at 80 MHz.

  • Relaxation Delay (D1): Set to 5.0 seconds.

    • Causality: Benchtop fields can exhibit different T1 relaxation profiles. A longer D1 ensures complete relaxation, which is critical for quantitative NMR (qNMR) assays in regulated environments .

  • Scans (NS): 64 scans. Increased to mathematically compensate for the lower intrinsic sensitivity of the 1.88 T magnet.

Step 4: D2O Exchange (The Self-Validation Step)
  • Validation: Add 1 drop of D2O to the NMR tube, shake vigorously for 1 minute, and re-acquire the spectrum.

  • Causality: The disappearance of the broad signals at ~1.50–2.00 ppm confirms their identity as the exchangeable -OH and -NH2 protons, separating them definitively from the overlapping aliphatic ring protons.

Spectral Data Presentation

The tables below summarize the expected quantitative data for the trans isomer (diequatorial) across both instrument classes.

Table 2: 1H NMR Spectral Data Comparison
Proton AssignmentChemical Shift (ppm)MultiplicityIntegration600 MHz Visibility80 MHz Visibility
C1-H (axial) 3.52tt (J = 11.0, 4.2 Hz)1HDistinct triplet of tripletsBroad, unresolved multiplet
-OH, -NH2 1.50 - 2.00br s3HDistinct broad singletsOverlaps with ring CH2
Ring CH2 (eq) 1.85 - 2.05m4HResolved multipletsSevere second-order overlap
Ring CH2 (ax) 1.15 - 1.35m4HResolved multipletsSevere second-order overlap
C4-H (axial) 1.05 - 1.15m1HPartially resolvedBuried under methyl singlet
-C(CH3)2 1.10s6HSharp, isolated singletSharp, isolated singlet
Table 3: 13C NMR Spectral Data Comparison

Note: 13C NMR is less affected by field strength due to its massive 200 ppm chemical shift range, but benchtop systems require significantly longer acquisition times for quaternary carbons.

Carbon AssignmentChemical Shift (ppm)Type600 MHz Detection80 MHz Detection
C1 (CH-OH) 70.5CHHigh S/NModerate S/N
C(CH3)2NH2 52.0CqHigh S/NLow S/N (Requires >512 scans)
C4 (CH-R) 45.2CHHigh S/NModerate S/N
C2, C6 (CH2) 35.6CH2High S/NModerate S/N
C3, C5 (CH2) 28.4CH2High S/NModerate S/N
-CH3 (gem) 26.8CH3High S/NHigh S/N

Workflow Visualization

To streamline laboratory operations, use the following decision matrix to select the appropriate instrumentation based on your immediate analytical goal.

NMR_Decision_Tree Start Synthesize/Isolate 4-(2-Amino-2-propyl)cyclohexanol Goal Define Analytical Goal Start->Goal Routine Routine ID & Purity (Functional Group Check) Goal->Routine Rapid QC Stereo Stereochemical Assignment (cis/trans J-coupling) Goal->Stereo Isomer ID Benchtop Benchtop NMR (80 MHz) Fast, low cost, gem-dimethyl visible Routine->Benchtop HighField High-Field NMR (600 MHz) Resolves C1/C4 axial/equatorial protons Stereo->HighField

Decision workflow for selecting NMR instrumentation based on analytical goals.

Conclusion & Recommendations

For the analysis of 4-(2-Amino-2-propyl)cyclohexanol, the choice between High-Field and Benchtop NMR is not a matter of "better" or "worse," but of analytical fitness-for-purpose.

If your goal is routine QA/QC, reaction monitoring, or verifying the presence of the gem-dimethyl group , a Benchtop NMR (80 MHz) is highly recommended. It democratizes access to NMR, offering rapid, cryogen-free analysis directly at the fume hood.

However, if your objective is de novo structural elucidation or definitive assignment of cis/trans stereochemistry , the High-Field NMR (600 MHz) remains indispensable. The 14.1 Tesla magnet is physically required to overcome the second-order overlap of the cyclohexane ring, revealing the crucial axial-equatorial J-couplings necessary for absolute structural confidence.

References

  • Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, 2021. URL:[Link]

  • Soong, R., et al. "A CASE (Computer-Assisted Structure Elucidation) for Bench-Top NMR Systems in the Undergraduate Laboratory for De Novo Structure Determination: How Well Can We Do?" Journal of Chemical Education, 2022. URL:[Link]

  • Nanalysis Corp. "Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays." News-Medical, 2023. URL:[Link]

Decoding the Vibrational Fingerprint: A Guide to FTIR Peak Assignments for 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, precise and rapid molecular characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for elucidating molecular structure, offering a unique vibrational fingerprint of a compound. This guide provides an in-depth analysis and comparison of the expected FTIR peak assignments for 4-(2-Amino-2-propyl)cyclohexanol, a molecule of interest in various chemical and pharmaceutical contexts. By understanding the characteristic absorptions of its constituent functional groups, scientists can confidently identify and assess the purity of this compound.

The structural complexity of 4-(2-Amino-2-propyl)cyclohexanol, featuring a primary amine, a secondary alcohol, and a substituted cyclohexane ring, gives rise to a rich and informative infrared spectrum. This guide will deconstruct the expected spectrum, drawing comparisons with simpler, related molecules to provide a robust framework for peak assignment. The insights provided herein are grounded in established spectroscopic principles and data from authoritative sources.

Predicted FTIR Spectrum: A Composite of Functional Group Vibrations

The FTIR spectrum of 4-(2-Amino-2-propyl)cyclohexanol is best understood as an overlay of the characteristic vibrational modes of its three key components: the cyclohexanol ring, the primary amino group, and the propyl side chain.

The High-Frequency Region (4000-2500 cm⁻¹): A Tale of O-H and N-H Stretching

This region is dominated by the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups. These are typically strong and broad absorptions due to hydrogen bonding.

  • O-H Stretching: Expect a broad and intense absorption band in the region of 3650-3200 cm⁻¹.[1][2] In the condensed phase, intermolecular hydrogen bonding significantly broadens this peak. For comparison, the IR spectrum of cyclohexanol exhibits a prominent, broad O-H stretch centered around 3300-3400 cm⁻¹.[1][2]

  • N-H Stretching: Primary amines (R-NH₂) characteristically display two bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching modes.[3][4][5] These bands are typically sharper and less intense than the O-H stretch.[3][4] The asymmetric stretch occurs at a higher wavenumber (around 3350-3450 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (around 3250-3330 cm⁻¹).[5]

  • C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups will appear as a series of sharp peaks in the 3000-2850 cm⁻¹ region.[6] Specifically, expect absorptions corresponding to the stretching of C-H bonds in CH₃, CH₂, and CH groups.

The Fingerprint Region (1800-600 cm⁻¹): A Wealth of Structural Information

This region is rich with bending and stretching vibrations that are highly specific to the molecule's overall structure.

  • N-H Bending: Primary amines exhibit a characteristic N-H bending (scissoring) vibration in the range of 1650-1580 cm⁻¹.[5] This band can sometimes be sharp.

  • C-H Bending: The bending vibrations of the CH₂ and CH₃ groups will be present in the 1470-1370 cm⁻¹ range. The cyclohexane ring will also contribute to a complex series of absorptions in this area.

  • C-O Stretching: The C-O stretching vibration of the secondary alcohol is expected to produce a strong absorption in the 1300-1000 cm⁻¹ range.[2] For cyclohexanol, this peak is typically observed around 1070 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration of aliphatic amines is typically found in the 1250-1020 cm⁻¹ region and is of medium to weak intensity.[5]

  • N-H Wagging: A broad band due to N-H wagging is characteristic of primary and secondary amines and is observed in the 910-665 cm⁻¹ range.[5]

Comparative Analysis: Isolating Key Vibrational Modes

To confidently assign the peaks for 4-(2-Amino-2-propyl)cyclohexanol, a comparison with the spectra of simpler, analogous molecules is invaluable.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 4-(2-Amino-2-propyl)cyclohexanolComparison Molecule: CyclohexanolComparison Molecule: Primary Aliphatic Amine
Hydroxyl (-OH) O-H Stretch3650-3200 (broad, strong)~3300-3400 (broad, strong)[1][2]N/A
C-O Stretch1300-1000 (strong)~1070 (strong)N/A
Primary Amine (-NH₂) N-H Stretch (asymmetric)3450-3350 (medium, sharp)N/ATwo bands in 3500-3300 range[3][4][5]
N-H Stretch (symmetric)3330-3250 (medium, sharp)N/ATwo bands in 3500-3300 range[3][4][5]
N-H Bend (scissoring)1650-1580 (medium)N/A1650-1580[5]
C-N Stretch1250-1020 (weak-medium)N/A1250-1020[5]
N-H Wag910-665 (broad)N/A910-665[5]
Alkyl (C-H) C-H Stretch3000-2850 (strong, sharp)3000-28503000-2850[6]
C-H Bend1470-1370 (medium)1470-13701470-1370

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for experimental validation of these assignments, the following protocol is recommended.

Figure 1. A generalized workflow for obtaining and analyzing an FTIR spectrum.

Step-by-Step Protocol:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) is a convenient method for both solid and liquid samples, requiring minimal sample preparation. The sample is brought into direct contact with an ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal with no sample) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the sample spectrum is recorded. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum may require baseline correction to account for any sloping baseline and smoothing to reduce noise.

  • Peak Picking and Assignment: Identify the wavenumbers of the major absorption peaks. These experimental values can then be compared to the predicted assignments outlined in this guide and in the scientific literature to confirm the structure of 4-(2-Amino-2-propyl)cyclohexanol.

Conclusion: A Powerful Tool for Structural Elucidation

FTIR spectroscopy provides a rapid and non-destructive method for the identification and characterization of 4-(2-Amino-2-propyl)cyclohexanol. By systematically analyzing the key stretching and bending vibrations of the hydroxyl, primary amine, and alkyl functionalities, a detailed and reliable assignment of the observed spectral peaks can be achieved. This guide, by providing a framework for understanding these assignments and a protocol for acquiring high-quality data, empowers researchers to confidently utilize FTIR spectroscopy in their drug development and chemical synthesis endeavors.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • OpenStax. 24.
  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines.
  • University of Calgary. IR: amines.
  • ResearchGate. (n.d.).
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

Sources

High-Resolution LC-MS/MS vs. GC-EI-MS for the Characterization of 4-(2-Amino-2-propyl)cyclohexanol: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization and quantification of polar, aliphatic amino-alcohols like 4-(2-Amino-2-propyl)cyclohexanol (C9H19NO) present distinct analytical challenges. Lacking a strong UV chromophore and possessing both a secondary hydroxyl group and a sterically hindered primary amine, this compound is notoriously difficult to analyze natively using traditional gas chromatography.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of our High-Resolution Accurate-Mass (HRAM) LC-MS/MS platform (Product) against standard GC-EI-MS (Alternative) . By examining the underlying ionization mechanisms and fragmentation causality, this guide provides a self-validating framework for researchers and drug development professionals to optimize their analytical workflows.

Mechanistic Fragmentation Logic (The "Why")

To design a robust analytical method, we must first understand the gas-phase thermodynamic behavior of 4-(2-Amino-2-propyl)cyclohexanol.

Electrospray Ionization (ESI-HCD) Pathways

In positive-ion ESI, the primary amine acts as a powerful proton acceptor, yielding a stable


 precursor at m/z 158.1540 [2]. When subjected to Higher-energy C-trap Dissociation (HCD), the molecule does not fragment randomly. The dominant kinetic pathway is the inductive alpha-cleavage of the C4–C(isopropyl) bond. Because the nitrogen atom can stabilize the resulting positive charge via resonance (forming an acetone iminium ion), the charge is exclusively retained on the 

fragment, yielding an overwhelming base peak at m/z 58.0651. Secondary, higher-energy pathways involve the neutral losses of water (-18.01 Da) from the cyclohexanol ring and ammonia (-17.03 Da) from the amine.
Electron Ionization (EI) Pathways

Under standard 70 eV Electron Ionization [1], the molecule is stripped of an electron to form a radical cation


 at m/z 157. Because aliphatic radical cations are highly unstable, the molecular ion peak is virtually non-existent. The molecule instantly undergoes alpha-cleavage to yield the same m/z 58 base peak. However, the presence of the underivatized hydroxyl and amine groups causes severe hydrogen bonding with the GC stationary phase, leading to peak tailing and thermal degradation at elevated inlet temperatures.

MS_Fragmentation M Protonated Precursor [M+H]+ m/z 158.1540 F1 Alpha-Cleavage [C3H8N]+ m/z 58.0651 (Base Peak) M->F1 Inductive Cleavage (-C6H11O) F2 Water Loss [M+H-H2O]+ m/z 140.1434 M->F2 -18.0106 Da F3 Ammonia Loss [M+H-NH3]+ m/z 141.1274 M->F3 -17.0265 Da F4 Combined Loss [M+H-H2O-NH3]+ m/z 123.1168 F2->F4 -17.0265 Da F3->F4 -18.0106 Da

Figure 1: ESI-HCD fragmentation pathways of 4-(2-Amino-2-propyl)cyclohexanol.

Experimental Methodologies

To ensure a self-validating system [3], both protocols must be executed with strict adherence to sample integrity. The HRAM LC-MS/MS method relies on exact mass for validation, whereas the GC-MS method relies on chemical derivatization to force volatility.

Protocol A: HRAM LC-MS/MS Workflow (Product)

Causality: HILIC chromatography is chosen over Reversed-Phase (RP) because the highly polar amino-alcohol will not retain on standard C18 columns.

  • Sample Preparation: Dilute the analyte to 10 ng/mL in an aqueous buffer (50:50 Acetonitrile:Water containing 0.1% Formic Acid) to ensure complete protonation in solution.

  • Chromatographic Separation: Inject 2 µL onto a HILIC UHPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient using Mobile Phase A (10 mM Ammonium Formate in Water) and Mobile Phase B (Acetonitrile).

  • Ionization: Operate the ESI source in positive mode. Set spray voltage to 3.5 kV and capillary temperature to 275°C.

  • Mass Analysis: Acquire Full Scan MS1 at 120,000 resolving power. Trigger Data-Dependent MS2 (ddMS2) using an HCD normalized collision energy (NCE) of 30, scanning at 30,000 resolving power.

Protocol B: GC-EI-MS Workflow (Alternative)

Causality: Derivatization is mandatory. Without capping the -OH and -NH2 groups with trimethylsilyl (TMS) groups, the molecule will thermally degrade in the 250°C GC inlet.

  • Sample Preparation: Transfer 100 µL of the sample to a glass vial and evaporate to complete dryness under a gentle nitrogen stream (water destroys the derivatization reagent).

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 70°C for 60 minutes to form the di-TMS derivative (MW 301.2).

  • Chromatographic Separation: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use an oven program starting at 70°C (hold 1 min), ramping at 15°C/min to 280°C.

  • Ionization: Operate the EI source at 230°C and 70 eV. Acquire data in full scan mode (m/z 50–350).

Workflow cluster_LC HRAM LC-MS/MS Workflow (Product) cluster_GC GC-EI-MS Workflow (Alternative) LC1 Sample Dilution (Aqueous Buffer) LC2 HILIC UHPLC Separation LC1->LC2 LC3 ESI+ HCD Detection LC2->LC3 GC1 Solvent Exchange (Anhydrous) GC2 TMS Derivatization (60 min @ 70°C) GC1->GC2 GC3 GC Separation & EI Detection GC2->GC3

Figure 2: Methodological comparison between HRAM LC-MS/MS and GC-EI-MS workflows.

Performance Comparison Data

The following table summarizes the quantitative and operational metrics of both systems when analyzing 4-(2-Amino-2-propyl)cyclohexanol.

Performance MetricHRAM LC-MS/MS (Product)GC-EI-MS (Alternative)
Sample Preparation Time < 5 minutes (Dilute & Shoot)> 90 minutes (Dry down & Derivatize)
Derivatization Required? NoYes (BSTFA + 1% TMCS)
Primary Diagnostic Ion m/z 58.0651 (Exact Mass)m/z 58 (Nominal Mass)
Mass Accuracy < 3 ppm~ 0.5 Da (Unit Resolution)
Limit of Detection (LOD) 0.5 ng/mL15 ng/mL
Structural Validation High (Isotopic fidelity + Exact MS/MS)Moderate (Library match heavily dependent on derivatization yield)
Thermal Artifact Risk Zero (Analyzed at room temp)High (Requires 250°C inlet)

Conclusion

For the analysis of 4-(2-Amino-2-propyl)cyclohexanol, the HRAM LC-MS/MS platform vastly outperforms traditional GC-EI-MS. The causality is rooted in the molecule's physical chemistry: its high polarity and thermal lability make it a poor candidate for gas-phase separation without extensive, error-prone derivatization.

By utilizing HILIC separation coupled with ESI-HCD, the HRAM LC-MS/MS acts as a self-validating analytical system. It eliminates derivatization artifacts, reduces sample preparation time by 94%, and provides sub-3 ppm mass accuracy on the critical m/z 58.0651 diagnostic fragment, ensuring absolute confidence in structural identification for drug development workflows.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link][1]

  • Kruve, A., Rebane, R., Kipper, K., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta, 870, 29-44.[Link][2]

Sources

HPLC Method Development for 4-(2-Amino-2-propyl)cyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Protocol Guide

The Analytical Challenge: Aliphatic Amino Alcohols

4-(2-Amino-2-propyl)cyclohexanol is a highly polar, aliphatic amino alcohol frequently encountered as a critical intermediate or related substance in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a severe analytical challenge: it completely lacks a conjugated


-electron system or aromatic ring. 

Because it possesses no strong chromophore, standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is highly ineffective. Monitoring this compound at low UV wavelengths (e.g., 200–210 nm) results in unacceptable baseline drift, severe matrix interference from mobile phase solvents, and poor sensitivity (Limit of Detection often >0.1%). Consequently, analytical scientists must pivot to alternative detection strategies: Universal Detectors (like Charged Aerosol Detection [CAD]), Pre-column Derivatization, or Mass Spectrometry (LC-MS/MS)[1].

This guide objectively compares these three methodologies, providing the mechanistic causality behind each approach and field-proven experimental protocols to ensure rigorous quality control.

Method Performance Comparison Matrix

To select the optimal analytical strategy, laboratories must balance sensitivity requirements, equipment availability, and sample throughput. The table below synthesizes the quantitative performance metrics of the three viable alternatives.

ParameterHPLC-CAD (HILIC Mode)HPLC-UV (Pre-column Derivatization)LC-MS/MS (ESI+)
Detection Mechanism Mass-based aerosol chargingUV/Fluorescence of isoindole derivativeMass-to-charge ratio (m/z)
Sensitivity (LOD) ~10–50 ng/mL~1–5 ng/mL (Fluorescence)<0.1 ng/mL
Linear Dynamic Range 1.5 to 2 orders of magnitude*3 orders of magnitude3 to 4 orders of magnitude
Sample Prep Complexity Low (Direct injection)High (Strict timing required)Low (Direct injection)
Matrix Interference Low (if volatile buffers used)Moderate (Reagent peaks)Low (High specificity)
Equipment Cost Moderate ($30k - $50k for CAD)Low (Standard HPLC)High (>$150k)

*Note: CAD response is inherently non-linear (sigmoidal). Modern chromatography data systems (CDS) apply a power-function transformation to linearize the calibration curve.

Decision Framework for Method Selection

The selection of the appropriate method depends heavily on the regulatory phase of the drug development lifecycle and the available capital equipment.

Workflow Start 4-(2-Amino-2-propyl)cyclohexanol Method Selection Decision1 Is trace-level (<0.01%) quantification required? Start->Decision1 LCMS LC-MS/MS (ESI+ Mode) Decision1->LCMS Yes Decision2 Is a Universal Detector (CAD/ELSD) available? Decision1->Decision2 No CAD HPLC-CAD (HILIC Column) Decision2->CAD Yes Deriv Pre-Column Derivatization (OPA/FMOC) + HPLC-UV Decision2->Deriv No

Decision matrix for selecting the optimal HPLC method for aliphatic amino alcohols.

Detailed Methodologies & Workflows

Method A: HPLC-CAD (The Gold Standard for Routine QC)

Mechanistic Causality: The Charged Aerosol Detector (CAD) is a universal detector that measures any non-volatile analyte. The column effluent is nebulized with nitrogen gas, and the mobile phase is evaporated at ambient or slightly elevated temperatures. The remaining dry analyte particles collide with a stream of ionized nitrogen gas, transferring a positive charge to the particles. This charge is measured by an electrometer[1][2]. Because 4-(2-Amino-2-propyl)cyclohexanol is non-volatile, it generates a robust CAD signal regardless of its lack of a chromophore.

Why HILIC? Due to the highly polar nature of the amino alcohol, standard C18 columns exhibit poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Water in the mobile phase forms an aqueous layer on the stationary phase, partitioning the polar analyte and ensuring excellent retention and peak shape.

Experimental Protocol: HPLC-CAD (Self-Validating System)
  • Column Selection: Use an Amide-HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation (Critical Step):

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: CAD requires 100% volatile buffers. Non-volatile salts like phosphate will precipitate, causing massive background noise and permanently damaging the detector corona wire).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B. Hold for 1 min, then ramp to 60% B over 8 minutes. Return to 90% B to re-equilibrate.

  • CAD Parameters: Set evaporator temperature to 35°C. Set data collection rate to 10 Hz.

  • System Validation: Inject a blank (diluent). The baseline must remain stable with noise <0.5 pA. Inject a Resolution Standard containing 4-(2-Amino-2-propyl)cyclohexanol and a closely eluting polar impurity (e.g., cyclohexylamine). Ensure resolution (

    
    ) > 2.0.
    
Method B: Pre-Column Derivatization (The Accessible Alternative)

Mechanistic Causality: For laboratories lacking CAD or LC-MS, the analyte must be chemically modified. Reacting the primary amine group of 4-(2-Amino-2-propyl)cyclohexanol with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) at an alkaline pH (9.5) forms a highly fluorescent isoindole derivative[3]. This derivative absorbs strongly at 340 nm and emits fluorescence at 450 nm, bypassing the compound's inherent optical limitations.

Experimental Protocol: OPA Derivatization & HPLC-UV
  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of 0.1 M sodium borate buffer (pH 9.5) and 10 µL of 2-mercaptoethanol. Protect from light.

  • Derivatization Reaction: In an autosampler vial, mix 50 µL of the sample with 50 µL of the OPA reagent.

  • Incubation (Critical Step): Allow the reaction to proceed for exactly 2.0 minutes at room temperature. (Causality: Isoindole derivatives are inherently unstable and degrade over time. Precise, automated timing via an autosampler is mandatory to ensure reproducible peak areas).

  • Chromatography: Inject 10 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Methanol / 40% Water (containing 0.1% TFA).

  • Detection: Set UV detector to 340 nm (or Fluorescence detector: Ex 340 nm / Em 450 nm).

  • System Validation: Monitor the degradation of the derivative by injecting the same vial sequentially over 30 minutes. Calculate the decay rate to establish the maximum allowable queue time.

Method C: LC-MS/MS (For Trace Impurity Profiling)

Mechanistic Causality: When 4-(2-Amino-2-propyl)cyclohexanol must be quantified at parts-per-million (ppm) levels (e.g., as a potentially reactive intermediate in a final API), LC-MS/MS is required. The basic aliphatic amine is easily protonated


 in Electrospray Ionization positive mode (ESI+).

Protocol Note: Use the same HILIC chromatographic conditions as Method A, but divert the flow to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass (


 158.1) fragmenting to its dominant product ion (typically loss of water or ammonia).

Conclusion & Recommendations

For modern pharmaceutical analysis of 4-(2-Amino-2-propyl)cyclohexanol, HPLC-CAD coupled with HILIC chromatography is the recommended methodology. It provides a self-validating, direct-measurement system that eliminates the kinetic instability and labor-intensive sample preparation associated with OPA derivatization[1][2]. While LC-MS/MS remains the undisputed champion for trace-level sensitivity, HPLC-CAD offers the best balance of robust linearity, operational simplicity, and cost-effectiveness for routine lot-release and stability testing.

References

  • Title: Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection Source: researchgate.net URL: 1

  • Title: Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine Source: nih.gov URL: 3

  • Title: US20130150625A1 - Novel Amino Alcohol Cationic Lipids for Oligonucleotide Delivery Source: google.com URL: 2

Sources

Kinetic Control vs. General Utility: A Comparative Guide to Cyclohexylamine and 4-(2-Amino-2-propyl)cyclohexanol

[1][2]

Executive Summary

In synthetic chemistry and materials science, the choice between Cyclohexylamine (CHA) and 4-(2-Amino-2-propyl)cyclohexanol (APCH) is rarely a matter of simple substitution.[] It is a choice between kinetic immediacy and steric control .

While CHA serves as a high-velocity nucleophile for rapid derivatization and curing, APCH introduces a "steric gate" via its gem-dimethyl group, significantly retarding nucleophilic attack while maintaining basicity.[] Furthermore, APCH’s distal hydroxyl group transforms it from a monofunctional capper into a bifunctional chain extender. This guide dissects their reactivity profiles to support precise selection in drug discovery and polymer engineering.

Structural Anatomy & Physicochemical Profile[1][2]

The fundamental difference lies in the steric environment of the nitrogen atom. CHA presents a primary amine on a secondary carbon (


FeatureCyclohexylamine (CHA)4-(2-Amino-2-propyl)cyclohexanol (APCH)
CAS 108-91-82082756-84-9
Structure Cyclohexyl-

HO-Cyclohexyl-

Amine Class Primary (on

Carbon)
Primary (on

Carbon / Tertiary Carbinamine)
Steric Hindrance Moderate (Equatorial preference)High (Gem-dimethyl shielding)
Functionality Monofunctional (Amine)Bifunctional (Amine + Alcohol)
pK_a (Conj.[] Acid) ~10.64~10.68 (Est. based on t-butylamine)
Nucleophilicity High (

)
Low (

)
Reactivity Profile: The Steric-Kinetic Dichotomy
A. Nucleophilic Attack (Amine Center)

Cyclohexylamine reacts under diffusion control with highly reactive electrophiles (e.g., isocyanates, acid chlorides). The nitrogen lone pair is accessible, making it an aggressive nucleophile.

APCH , conversely, exhibits the Gem-Dimethyl Effect .[] The two methyl groups flanking the amine carbon create a steric cone that impedes the approach of electrophiles.

  • Mechanism: The transition state for nucleophilic attack is destabilized by van der Waals repulsion between the electrophile and the methyl groups.

  • Outcome: Reaction rates with isocyanates can be 10–100x slower than CHA. This allows for "latency"—mixtures that are stable at room temperature but cure at elevated temperatures.

B. Bifunctionality & Orthogonality
  • CHA: Acts as a chain terminator in polymerization or a simple building block in synthesis. It has only one reactive handle.

  • APCH: Acts as a chain extender or crosslinker .[]

    • Step 1: The amine reacts (slowly) to form urea/amide linkages.

    • Step 2: The distal hydroxyl group (

      
       position relative to amine) remains available for subsequent reaction (e.g., with isocyanates to form urethanes) or to modulate solubility (H-bonding).
      
Visualizing the Steric Clash

The following diagram illustrates the kinetic barrier introduced by the gem-dimethyl group in APCH compared to the accessible nitrogen in CHA.

ReactivityComparisoncluster_CHACyclohexylamine (CHA)cluster_APCH4-(2-Amino-2-propyl)cyclohexanol (APCH)CHACyclohexyl-NH2(Accessible Lone Pair)Product1Rapid Adduct FormationCHA->Product1Low Barrier (Fast)Electrophile1Electrophile(Isocyanate/Acyl Cl)Electrophile1->Product1APCHHO-Cyclohexyl-C(Me)2-NH2(Sterically Shielded)TransitionHigh EnergyTransition StateAPCH->TransitionSteric Repulsion(Gem-Dimethyl)Electrophile2Electrophile(Isocyanate/Acyl Cl)Electrophile2->TransitionProduct2Controlled/SlowAdduct FormationTransition->Product2Requires Heat/Catalyst

Caption: Comparative reaction pathways showing the direct, low-barrier attack of CHA versus the sterically hindered, high-barrier pathway of APCH.

Experimental Protocol: Competitive Kinetic Assay

To empirically verify the reactivity difference, use this self-validating competitive acylation protocol. This experiment measures the relative rate constants (

Objective: Quantify the "Steric Lag" of APCH relative to CHA.

Materials
  • Substrate A: Cyclohexylamine (1.0 eq)[]

  • Substrate B: 4-(2-Amino-2-propyl)cyclohexanol (1.0 eq)[]

  • Limiting Electrophile: Benzoyl Chloride (0.5 eq)

  • Base: Triethylamine (2.0 eq, to scavenge HCl)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Internal Standard: Naphthalene (non-reactive)[]

Workflow
  • Preparation: Dissolve CHA (1 mmol), APCH (1 mmol), and Naphthalene (0.5 mmol) in 10 mL anhydrous DCM.

  • T0 Sampling: Take a 50 µL aliquot, dilute in Acetonitrile (ACN), and analyze via HPLC/GC to establish baseline peak area ratios (

    
     and 
    
    
    ).
  • Initiation: Add Benzoyl Chloride (0.5 mmol) dropwise at 0°C under vigorous stirring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Quenching: Add 1 mL Methanol to quench any unreacted acid chloride.

  • Analysis: Analyze the final mixture via HPLC/GC.

Data Interpretation

Calculate the conversion (


  • Expected Result:

    
    .
    
  • Validation: If

    
    , the steric hindrance is insufficient for "latency" at RT, or the benzoyl chloride is too small/reactive. Repeat with a bulkier electrophile like tert-butyl isocyanate.[]
    
Decision Matrix: When to Use Which?
Application ScenarioRecommended ReagentScientific Rationale
Rapid Curing (Polyureas) Cyclohexylamine Unhindered nucleophile allows for cure times in seconds (e.g., spray coatings).[]
Latent Curing / Pot Life APCH Steric bulk prevents reaction at RT, allowing for one-pot mixing.[] Curing triggers only upon heating (overcoming the steric barrier).
Metabolic Stability (Drugs) APCH The gem-dimethyl group blocks

-carbon oxidation and metabolic deamination by enzymes (e.g., MAO), prolonging half-life.[]
Polymer Chain Extension APCH Bifunctionality allows the molecule to insert into the polymer backbone, rather than terminating it.
Scavenging / Purification Cyclohexylamine High kinetic rate ensures efficient removal of electrophilic impurities.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115669, 4-(2-(Methylamino)propyl)cyclohexanol. Retrieved from [Link]

  • Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.[][2] Retrieved from [Link][]

  • Hartwig, J. F., et al. (2015).[3] Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society. Retrieved from [Link]

X-ray crystallography data for 4-(2-Amino-2-propyl)cyclohexanol structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of 4-(2-Amino-2-propyl)cyclohexanol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Modalities

Introduction The compound 4-(2-Amino-2-propyl)cyclohexanol (CAS 1202007-09-7) represents a highly functionalized alicyclic scaffold frequently utilized in advanced drug discovery. Featuring a cyclohexane ring substituted with a hydroxyl group and a bulky 2-amino-2-propyl (alpha,alpha-dimethylaminomethyl) moiety, this molecule possesses two stereogenic centers at the C1 and C4 positions. Consequently, it exists as cis and trans diastereomers, each comprising a pair of enantiomers. In pharmaceutical development, the spatial orientation of these functional groups—specifically their preference for equatorial versus axial positions—dictates biological target affinity and pharmacokinetic profiles[1].

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of definitively assigning the absolute and relative stereochemistry of such flexible cyclic systems. This guide provides an objective comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic modalities (NMR, VCD, MS), detailing the experimental causality and self-validating workflows required to achieve unequivocal structural confirmation.

Section 1: Comparative Analysis of Analytical Modalities

No single technique operates in a vacuum. A robust structural validation strategy relies on orthogonal methods. However, when differentiating between complex diastereomers of cyclohexanol derivatives, the resolution capabilities of these techniques vary significantly. While NMR can infer spatial relationships, SCXRD remains the definitive "first-option" method for absolute configuration[2].

Table 1: Performance Comparison of Analytical Modalities for Stereochemical Confirmation

Analytical ModalityPrimary OutputStereochemical ResolutionLimitations
SCXRD (X-ray) 3D Atomic CoordinatesAbsolute & Relative (Definitive)Requires diffraction-quality single crystals; static solid-state conformation[3].
2D NOESY NMR Through-space proton proximityRelative (Inferential)Signal overlap; chair-flip dynamics in solution can blur NOE cross-peaks.
VCD Spectroscopy Chiral vibrational signaturesAbsolute (Comparative)Requires highly accurate DFT computational modeling for spectral matching[2].
High-Res Mass Spec Exact Mass & FragmentationNone (Constitutional only)Cannot differentiate between cis/trans stereoisomers or enantiomers.

Section 2: Experimental Methodologies & Causality

To leverage SCXRD for absolute structure determination, the experimental protocol must be meticulously designed. The following self-validating workflow details the critical steps for 4-(2-Amino-2-propyl)cyclohexanol, explaining the causality behind the methodology.

Protocol 1: Precision Single-Crystal Growth via Vapor Diffusion Obtaining a single crystal is often the most formidable barrier in SCXRD. For a molecule like 4-(2-Amino-2-propyl)cyclohexanol, which contains both hydrogen-bond donors (-OH, -NH₂) and acceptors, controlling the crystallization kinetics is paramount.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of methanol within an inner vial.

    • Causality: Methanol is a polar, protic solvent that fully solvates the hydrogen-bonding network of the amine and hydroxyl groups, preventing premature amorphous aggregation.

  • Antisolvent Chamber Setup: Place the open inner vial inside a larger, sealed outer chamber containing 3 mL of pentane (antisolvent).

    • Causality: Vapor diffusion establishes an ultra-slow supersaturation gradient. As volatile pentane vapors slowly diffuse into the methanol solution, the solubility of the compound decreases logarithmically. This slow transition avoids kinetic trapping, thermodynamically favoring the nucleation and growth of a single, highly ordered crystal lattice rather than twinned or microcrystalline powders.

Protocol 2: SCXRD Data Collection and Absolute Structure Refinement Once a suitable crystal (typically >0.1 mm in one dimension) is harvested, data collection parameters must be optimized for absolute stereochemical assignment.

  • Cryocooling: Mount the crystal on a goniometer loop using paratone oil and immediately flash-cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller temperature factors). This drastically improves the intensity of high-angle diffraction spots, yielding the high-resolution data (< 0.8 Å) required to accurately model the electron density of the flexible cyclohexane ring[3].

  • X-ray Source Selection: Utilize a microfocus Cu Kα X-ray source (λ = 1.5418 Å) rather than a standard Mo Kα source.

    • Causality: The absolute configuration of light-atom molecules (containing only C, H, N, O) relies on anomalous dispersion. Copper radiation maximizes the anomalous scattering signal from the oxygen and nitrogen atoms in 4-(2-Amino-2-propyl)cyclohexanol. This allows for the precise calculation of the Flack parameter, providing unambiguous proof of handedness without needing to synthesize a heavy-atom derivative[4].

Section 3: Structural Logic & Workflow Visualization

The following diagram illustrates the orthogonal validation workflow. By integrating initial LC-MS/NMR screening with the definitive 3D mapping of SCXRD, the protocol ensures a self-validating loop where no structural assumption goes unchecked.

Workflow A 4-(2-Amino-2-propyl)cyclohexanol Synthesis & Purification B Initial Screening (LC-MS / 1D NMR) A->B C Orthogonal Stereochemical Validation B->C D 2D NOESY NMR (Relative Stereochemistry) C->D E VCD Spectroscopy (Chiral Signatures) C->E F Single-Crystal Growth (Vapor Diffusion) C->F H Definitive 3D Structure (Flack Parameter < 0.1) D->H E->H G SCXRD Analysis (Absolute Configuration) F->G G->H

Caption: Orthogonal structural validation workflow for stereochemical confirmation.

Section 4: Quantitative Data Interpretation

When the SCXRD data is refined, the resulting crystallographic parameters provide a mathematical proof of the molecular structure. Table 2 summarizes the representative quantitative metrics expected for a high-quality structural confirmation of this compound.

Table 2: Representative SCXRD Data Metrics for 4-(2-Amino-2-propyl)cyclohexanol

Crystallographic ParameterRepresentative ValueScientific Interpretation
Crystal System / Space Group Orthorhombic / P2₁2₁2₁The P2₁2₁2₁ space group lacks inversion centers, confirming the crystal is composed of a single, enantiopure chiral molecule.
Resolution Limit 0.78 ÅHigh resolution ensures individual atoms are distinctly resolved in the electron density map.
Final R-factor (R₁) 0.038 (3.8%)An R₁ < 5% indicates an excellent agreement between the experimental diffraction data and the calculated 3D structural model.
Flack Parameter 0.01(4)A value near 0 (with a standard uncertainty < 0.1) definitively confirms the absolute configuration. A value near 1.0 would indicate the inverted enantiomer[4].
Conformational Output 1,4-trans-diequatorialUnambiguously reveals the relative stereochemistry, showing both the hydroxyl and 2-amino-2-propyl groups occupying the sterically favored equatorial positions on the chair conformation[3].

Conclusion

While 2D NMR and VCD provide essential corroborating evidence, SCXRD stands unparalleled in its ability to deliver an absolute, mathematically verifiable 3D model of 4-(2-Amino-2-propyl)cyclohexanol. By employing optimized vapor diffusion crystallization and Cu Kα cryo-crystallography, researchers can overcome the inherent flexibility of cyclohexanol systems, ensuring the structural integrity required for rigorous downstream pharmaceutical development.

References

  • Stereochemistry, Conformation, and Stereoselectivity. Windows.net. 1

  • Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. PMC - NIH. 3

  • Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. ResearchGate. 2

  • Crystallization of Liquids, Absolute Structure Determination. Crystallise! AG.4

Sources

Validated analytical methods for amino-cyclohexanol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated Analytical Methods for Aminocyclohexanol Quantification: A Comparative Guide

Introduction: The Analytical Paradox of Aminocyclohexanols

Aminocyclohexanols (such as trans-4-aminocyclohexanol and 2-aminocyclohexanol) are indispensable chiral building blocks and active pharmaceutical ingredient (API) intermediates. They are critical in the synthesis of therapeutics ranging from mucolytics like ambroxol to complex cyclin-dependent kinase (CDK) inhibitors[1].

However, quantifying these compounds presents a classic analytical paradox. They are highly polar, possess basic amine functionalities, and completely lack a UV-absorbing chromophore. Consequently, standard reversed-phase HPLC-UV methods fail entirely due to a lack of column retention and detector signal. As a Senior Application Scientist, I frequently guide laboratories away from doomed HPLC-UV attempts toward validated, robust methodologies. This guide objectively compares the three most effective analytical strategies—LC-MS/MS, GC-MS, and Chemometric Optical Assays—detailing the causality behind experimental choices and providing self-validating protocols.

Part 1: Methodological Comparison & Causality

Direct LC-MS/MS via Mixed-Mode or HILIC Chromatography
  • The Causality: Electrospray ionization (ESI) is highly efficient for basic aliphatic amines, making mass spectrometry the ideal detector. Because standard C18 columns cannot retain polar aminocyclohexanols, we must employ Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (e.g., Newcrom R1) using volatile buffers like formic acid[2].

  • The Application: This method is paramount for high-throughput pharmacokinetic (PK) studies and biological matrices where high sensitivity (sub-ng/mL) and minimal sample preparation are required[1].

GC-MS with Chemical Derivatization
  • The Causality: Free aminocyclohexanols exhibit poor peak shape on gas chromatography due to strong hydrogen bonding between the analyte's amine/hydroxyl groups and the silanol groups in the column lining. By derivatizing the molecule (e.g., using di-tert-butyl dicarbonate or acetylation), we eliminate hydrogen bonding, drastically increasing volatility and thermal stability.

  • The Application: Excellent for diastereomeric separation (cis/trans isomers) and API impurity profiling, such as the stringent detection of trans-4-aminocyclohexanol in ambroxol hydrochloride injections[3].

High-Throughput Chemometric Optical Assays
  • The Causality: In asymmetric synthesis, determining enantiomeric excess (ee) and diastereomeric excess (de) via chiral chromatography is a massive bottleneck. By utilizing dynamic-covalent assemblies (e.g., forming hydrazones with a sensing ensemble), we can induce a Circular Dichroism (CD) or UV-Vis signal that is strictly proportional to the chiral/isomeric concentration[4].

  • The Application: High-throughput screening (HTS) of biocatalytic transaminase reactions in 96-well microplates[5].

Part 2: Visualizing Method Selection

MethodSelection Start Aminocyclohexanol Quantification Goal Goal1 High-Throughput PK (Biological Matrix) Start->Goal1 Goal2 Isomeric/Chiral Purity (Synthetic Matrix) Start->Goal2 Goal3 Reaction Monitoring (ee/de determination) Start->Goal3 Meth1 LC-MS/MS (MRM) Mixed-Mode / HILIC Goal1->Meth1 High Sensitivity No Derivatization Meth2 GC-MS (Post-Derivatization) Goal2->Meth2 High Resolution Isomer Separation Meth3 Optical/Chemometric (CD/UV-Vis Assays) Goal3->Meth3 Rapid Screening Dynamic Assemblies

Caption: Logical decision tree for selecting an aminocyclohexanol quantification method based on matrix.

Part 3: Quantitative Performance Comparison

To objectively evaluate these alternatives, the following table summarizes the validated performance metrics across the three primary methodologies.

Analytical ParameterLC-MS/MS (Mixed-Mode)GC-MS (Derivatized)Chemometric Optical Assay
Primary Matrix Plasma, Urine, Cell LysateAPI formulations, Synthetic mixturesHigh-throughput synthetic plates
Limit of Detection (LOD) 0.1 – 0.5 ng/mL~0.13 µg/mL[3]~0.1 mM[4]
Linear Dynamic Range 1 – 1,000 ng/mL0.5 – 50 µg/mL0.5 – 5.0 mM
Run Time per Sample 3 – 5 minutes15 – 20 minutes< 1 minute (Microplate reader)
Sample Preparation Protein Precipitation (Crash)Alkalinization, Derivatization, LLEDirect addition of sensing ensemble
Isomer Resolution Poor to ModerateExcellent (Baseline separation)Excellent (via mathematical speciation)

Part 4: Self-Validating Experimental Protocols

As an application scientist, I enforce the principle that every protocol must be a self-validating system. A method that cannot internally flag its own failure is a liability.

Protocol A: LC-MS/MS Workflow for Biological Matrices
  • Aliquot & Spike: Transfer 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -aminocyclohexanol).
    
    • Self-Validation Check: The SIL-IS perfectly co-elutes with the target analyte. By quantifying the ratio of the analyte to the SIL-IS, the system automatically corrects for any matrix-induced ion suppression during ESI, ensuring absolute quantitative accuracy[1].

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 2 µL of the supernatant onto a [2]. Elute using a gradient of water/acetonitrile with 0.1% formic acid.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM).

    • Self-Validation Check: Monitor two mass transitions (one Quantifier ion, one Qualifier ion). A consistent ion ratio across all samples confirms peak purity and the absence of isobaric interference.

Protocol B: GC-MS Derivatization Workflow for Synthetic Purity
  • Aliquot & Spike: Aliquot 100 µL of the aqueous synthetic sample. Spike with an internal standard (e.g., cyclohexylamine).

  • Alkalinization: Add 50 µL of 1M NaOH to ensure the aminocyclohexanol is entirely in its free-base form.

  • Derivatization: Add 50 µL of di-tert-butyl dicarbonate (

    
    ) to derivatize the primary amine.
    
    • Self-Validation Check: Always run a parallel "reagent blank" (water + reagents). This ensures no artifactual peaks in the chromatogram originate from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       degradation products.
      
  • Extraction (LLE): Extract the derivatized product with 200 µL of ethyl acetate (EtOAc). Vortex vigorously and centrifuge to separate the layers.

  • Analysis: Inject 1 µL of the top organic layer into the GC-MS operating in Selected Ion Monitoring (SIM) mode.

    • Self-Validation Check: The complete absence of the underivatized analyte peak, coupled with the expected retention time shift, confirms 100% derivatization efficiency.

GCMSWorkflow Step1 Sample Aliquot + SIL-IS Step2 Alkalinization & Boc2O Addition Step1->Step2 Step3 Liquid-Liquid Extraction Step2->Step3 Step4 Organic Phase Concentration Step3->Step4 Step5 GC-MS Analysis (SIM Mode) Step4->Step5

Caption: Step-by-step GC-MS sample preparation and derivatization workflow for aminocyclohexanols.

References

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics Source: Journal of the American Chemical Society (JACS) / PubMed Central URL:[Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Source: Google Patents (CN114137255A)

Sources

Technical Guide: Reference Standard Strategy for 4-(2-Amino-2-propyl)cyclohexanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 4-(2-Amino-2-propyl)cyclohexanol analysis Content Type: Publish Comparison Guide

Executive Summary

The analysis of 4-(2-Amino-2-propyl)cyclohexanol (systematically 4-(2-aminopropan-2-yl)cyclohexan-1-ol ) presents a distinct challenge in pharmaceutical development: it is a non-pharmacopeial impurity/intermediate with limited commercial availability. Often encountered in the synthesis of cyclohexyl-amine class drugs (e.g., Venlafaxine analogs, antihistamines) or as a functionalized terpene derivative, its detection is complicated by the lack of a strong UV chromophore and the presence of cis/trans stereoisomers .

This guide objectively compares the available reference standard options—from custom synthesis to surrogate analogs—and provides a validated analytical framework for researchers who must quantify this molecule without a USP/EP monograph.

Part 1: The Target Molecule & Analytical Challenges

Before selecting a standard, the structural context must be defined to ensure "fitness for purpose."

  • Chemical Structure: A cyclohexane ring substituted at position 1 with a hydroxyl group (-OH) and at position 4 with a 2-amino-2-propyl group (

    
    ).
    
  • Molecular Formula:

    
     (MW: 157.25  g/mol ).[1][2][3][4]
    
  • Critical Attribute: Stereoisomerism . The 1,4-substitution creates cis and trans isomers. A reference standard must define this ratio, as biological activity and response factors often differ.

  • Detection Hurdle: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless.
    
Diagram 1: Structural Context & Isomerism

Isomerism Target Target: 4-(2-Amino-2-propyl)cyclohexanol (C9H19NO) Cis Cis-Isomer (Axial/Equatorial) Target->Cis Stereocenter 1,4 Trans Trans-Isomer (Equatorial/Equatorial) Target->Trans Stereocenter 1,4 Challenge Analytical Challenge: No UV Chromophore Separation Required Cis->Challenge Trans->Challenge

Caption: Structural divergence of the target molecule into cis/trans isomers, necessitating chromatographic separation capability in the reference standard.

Part 2: Comparative Analysis of Reference Standard Options

Since a "Gold Standard" USP/EP Reference Standard does not exist for this specific molecule, researchers must choose between three alternative tiers.

Comparison Table: Reference Standard Performance
FeatureOption A: Custom Certified Reference Material (CRM) Option B: In-House Synthesized Standard Option C: Surrogate Analog (e.g., 4-Aminocyclohexanol)
Source Specialized Vendors (e.g., TRC, SynZeal, BOC Sci)Internal MedChem / Process Chem DeptCommercial Reagent Suppliers (Sigma, TCI)
Purity Confidence High (>98% w/ qNMR data)Variable (Depends on isolation rigor)Medium (Commercial grade, often ~95%)
Traceability ISO 17034 AccreditedInternal COA onlyCoA available but not for Target
Stereochemistry Defined Cis/Trans RatioMust be characterized manuallyIrrelevant (Different molecule)
Suitability Release Testing / Impurity Quantification Method Development / R&D System Suitability / Retention Marker ONLY
Cost/Time High (

$) / 4-8 Weeks lead time
Medium (

) / 2-3 Weeks
Low ($) / Immediate
Expert Recommendation
  • For Method Development: Use Option B . Synthesize the crude intermediate to establish retention times and separation conditions.

  • For GMP Release/Stability: You must procure Option A . Regulatory bodies (FDA/EMA) require a fully characterized standard (structure elucidation via MS/NMR/IR) for impurities >0.1%.

  • Warning: Do NOT use Option C for quantification. The response factor of a surrogate (like 4-aminocyclohexanol) will differ significantly due to the steric bulk of the isopropyl group affecting ionization (MS) or derivatization efficiency.

Part 3: Validated Experimental Protocol

Because the molecule lacks UV absorbance, Derivatization-HPLC or LC-MS/MS is required. The protocol below utilizes pre-column derivatization with Fmoc-Cl , a robust method for primary amines that imparts UV detectability and improves retention on C18 columns.

Protocol: Fmoc-Derivatization HPLC Method

1. Reagents:

  • Derivatizing Agent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl), 5 mM in Acetonitrile.

  • Buffer: Borate Buffer (0.2 M, pH 9.0).

  • Diluent: 50:50 Acetonitrile:Water.

2. Sample Preparation:

  • Dissolve Reference Standard (Option A/B) in Diluent to 0.5 mg/mL.

  • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL Fmoc-Cl Reagent .

  • Vortex and incubate at 40°C for 10 minutes .

  • Quench with 50 µL of 1-adamantanamine (to remove excess Fmoc).

  • Inject immediately.

3. Chromatographic Conditions:

  • Column: C18 High-Load Carbon (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV at 265 nm (Fmoc chromophore) or Fluorescence (Ex 265nm / Em 310nm).

Diagram 2: Analytical Workflow & Decision Tree

Workflow Start Start: Reference Standard Selection CheckCommercial Is CRM Available? Start->CheckCommercial YesCRM Purchase CRM (Option A) CheckCommercial->YesCRM Yes NoCRM Is Synthesis Feasible? CheckCommercial->NoCRM No Analysis Select Detection Method YesCRM->Analysis Synth Synthesize & Characterize (Option B) NoCRM->Synth Yes Surrogate Use Surrogate for RT only (Option C) NoCRM->Surrogate No (Limit: Qual only) Synth->Analysis UV Standard UV? (NO - No Chromophore) Analysis->UV Deriv Derivatization (Fmoc/Dansyl) -> HPLC-UV/FLD Analysis->Deriv High Sensitivity CAD Charged Aerosol Det. (CAD) -> Direct HPLC Analysis->CAD Universal Detection

Caption: Decision matrix for standard selection and analytical detection mode. Note the mandatory shift away from direct UV detection.

Part 4: Self-Validating Quality Criteria (The "Trust" Pillar)

To ensure your analysis is authoritative, the Reference Standard must pass these three checks before use in a GMP environment:

  • The "Mass Balance" Check:

    • Protocol: Purity (Chromatographic) × (100 - %Water - %Residual Solvents - %Inorganics) / 100.

    • Requirement: The assay value must be derived from this calculation, not just the area %. A standard with 99% area purity but 10% water content has an assay of only ~89%.

  • The Isomeric Ratio Confirmation:

    • Protocol: Run the standard on the Fmoc-HPLC method described above.

    • Expectation: You should see two distinct peaks (cis and trans). If only one peak is observed, the standard is likely stereochemically pure (which may or may not match your sample) or the method lacks selectivity.

    • Action: Verify resolution (

      
      ) between isomers.
      
  • Structural Elucidation (For In-House Standards):

    • 1H-NMR: Look for the characteristic isopropyl methyl doublet (

      
       ppm) and the cyclohexyl ring protons.
      
    • MS: Confirm parent ion

      
       m/z.
      
References
  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). "2.2.29. Liquid Chromatography." EDQM. Available at: [Link]

  • Toyo'oka, T. "Modern Derivatization Methods for Separation Science." Wiley.
  • PubChem. "Compound Summary: 4-(2-Amino-2-propyl)cyclohexanol (Analog Search)." National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: Amino-Propyl Cyclohexanol Isomers in Catalysis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Amino-Propyl Cyclohexanol (APCH) isomers, focusing on their catalytic synthesis, structural properties, and downstream performance as pharmacophores in drug development.

Executive Summary

Amino-propyl cyclohexanols (APCH) represent a critical class of semi-rigid linkers used to modulate the pharmacokinetic properties of protease inhibitors, GPCR ligands, and analgesics. Unlike flexible linear alkyl chains or rigid phenyl rings, the cyclohexanol core offers a tunable "conformational switch" based on its stereochemistry.

This guide compares the two primary stereoisomers—cis-APCH and trans-APCH —evaluating their catalytic accessibility, thermodynamic stability, and functional performance as structural motifs.

Structural & Conformational Analysis

The performance of APCH isomers is dictated by the spatial orientation of the hydroxyl (-OH) and aminopropyl (-(CH₂)₃NH₂) groups on the cyclohexane chair.

IsomerSubstituent Orientation (Lowest Energy)Molecular GeometryKey Property
Trans-APCH Diequatorial (1,4 or 1,3 systems)Linear, ExtendedHigh metabolic stability; mimics phenyl ring geometry.
Cis-APCH Axial-EquatorialBent, CompactPromotes intramolecular H-bonding; induces "U-turn" conformations in peptides.

Performance Implication:

  • Trans-isomers are preferred for replacing phenyl rings to improve solubility (sp³ character) without altering ligand length.

  • Cis-isomers are utilized to induce turn structures in peptidomimetics or to access cryptic binding pockets.

Comparative Study: Catalytic Synthesis Routes

The primary challenge in deploying APCH isomers is achieving high diastereoselectivity during synthesis. We compare the two dominant catalytic methodologies: Heterogeneous Metal Catalysis (Chemo-catalysis) and Biocatalytic Cascades .

Heterogeneous Hydrogenation (Chemo-catalysis)

The reduction of 3-(3-aminopropyl)phenol or corresponding ketones is the industrial standard. The choice of metal catalyst dictates the diastereomeric ratio (d.r.).

  • Rhodium (Rh): Favors cis-selectivity via kinetic control (syn-addition of H₂).

  • Palladium (Pd) / Ruthenium (Ru): Favors trans-selectivity via thermodynamic equilibration (keto-enol tautomerism mechanism).

Experimental Data: Hydrogenation of 3-(3-aminopropyl)phenol

Catalyst System Pressure (bar) Solvent Conversion (%) Selectivity (Cis:Trans) Mechanism
5% Rh/Al₂O₃ 50 iPrOH >99% 92:8 Kinetic Syn-Addition
5% Pd/C 10 H₂O (pH 4) 95% 15:85 Thermodynamic Equilibration

| Ru/C | 40 | MeOH | >99% | 45:55 | Mixed Mode |

Biocatalytic Cascade (Enzymatic Route)

For high-value pharmaceutical intermediates requiring >99% d.e., chemo-catalysis often requires expensive chiral HPLC purification. Biocatalysis offers a superior alternative using Ketoreductases (KRED) and Transaminases (ATA).

  • Route: Cyclohexanedione derivative → (KRED) → Hydroxy-ketone → (ATA) → Amino-alcohol.

  • Advantage: Perfect stereocontrol at both C1 and C3/C4 centers.

Mechanistic Visualization

The following diagram illustrates the divergent pathways in the catalytic hydrogenation of the phenol precursor, highlighting how catalyst selection switches the major product isomer.

HydrogenationMechanism Phenol Substrate: 3-(3-aminopropyl)phenol Ads Adsorbed Species (π-bound) Phenol->Ads Adsorption Rh_Cat Rh Catalyst (Kinetic Control) Ads->Rh_Cat Pd_Cat Pd Catalyst (Thermodynamic) Ads->Pd_Cat SynAdd Syn-Addition of H2 (Face Specific) Rh_Cat->SynAdd Fast H2 uptake Cis Major Product: Cis-Isomer (Kinetic) SynAdd->Cis No equilibration KetoEnol Intermediate: Cyclohexanone (Keto-Enol Tautomerism) Pd_Cat->KetoEnol Partial Red. KetoEnol->Cis Minor path Trans Major Product: Trans-Isomer (Thermodynamic) KetoEnol->Trans Equilibration (Steric Relief)

Caption: Divergent catalytic pathways. Rhodium promotes direct syn-addition yielding the kinetic cis-isomer, while Palladium allows keto-enol equilibration favoring the thermodynamic trans-isomer.

Detailed Experimental Protocol

Protocol A: Trans-Selective Hydrogenation (Thermodynamic Control)

Objective: Synthesis of trans-4-(3-aminopropyl)cyclohexanol from the phenol precursor.

Reagents:

  • Substrate: 3-(3-aminopropyl)phenol (1.0 eq)

  • Catalyst: 5% Pd/C (10 wt% loading)

  • Solvent: Water (acidified to pH 2 with HCl to protect amine)

  • Hydrogen Source: H₂ gas (balloon or reactor)

Workflow:

  • Preparation: Dissolve 5.0 g of substrate in 50 mL of acidified water. The acidic pH protonates the amine, preventing catalyst poisoning.

  • Loading: Charge the autoclave with the solution and add 0.5 g of 5% Pd/C.

  • Reaction: Pressurize to 10 bar H₂. Heat to 80°C .

    • Note: Higher temperature (80°C vs RT) is crucial to overcome the activation energy for the keto-enol tautomerization required for trans selectivity.

  • Monitoring: Monitor via GC-MS. Look for the disappearance of the aromatic signal.

  • Work-up: Filter catalyst through Celite. Basify filtrate with NaOH to pH 12. Extract with DCM (3x).

  • Validation: 1H NMR should show the methine proton (CH-OH) as a triplet of triplets (tt) with large coupling constants (~10-12 Hz), indicative of axial orientation (hence equatorial OH).

Protocol B: Cis-Selective Hydrogenation (Kinetic Control)

Objective: Synthesis of cis-isomer.

Modifications:

  • Catalyst: Use 5% Rh/Al₂O₃.

  • Solvent: Isopropanol (neutral).

  • Conditions: Run at Room Temperature (25°C) and high pressure (50 bar).

  • Causality: Low temperature prevents thermodynamic equilibration, locking in the kinetic product formed by the syn-addition of hydrogen across the aromatic face.

Performance Evaluation in Drug Discovery

When selecting an isomer for a lead compound, the following performance metrics are observed:

FeatureCis-APCHTrans-APCH
LogP (Lipophilicity) Lower (more polar due to exposed OH)Higher (better membrane permeability)
Solubility High (disrupts crystal packing)Moderate
Receptor Binding Ideal for "curved" pockets (e.g., HIV protease)Ideal for narrow, hydrophobic channels
Metabolic Stability Moderate (equatorial H vulnerable)High (axial H sterically shielded)

Recommendation: Start with the Trans-isomer if replacing a phenyl group to maintain geometry while improving solubility (Fsp³ count). Use the Cis-isomer if the target requires a specific bent conformation to induce selectivity.

References

  • Sviatenko, O., et al. (2025). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.

  • Makosch, M., et al. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PMC - NIH.

  • Zhan, J., et al. (2021).[1] Highly selective conversion of phenol to cyclohexanol over increased acidity on the Ru/Nb2O5-nC18PA catalysts. Green Chemistry.

  • Patent US8680139B2 . (2014). Anti-neoplastic compounds, compositions and methods (Use of aminopropyl cyclohexanol as intermediate). Google Patents.

  • Patent US4371720A . (1983). 2-Hydroxy-4-(substituted) phenyl cycloalkanes and derivatives. Google Patents.

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Guide for 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. As a Senior Application Scientist, I frequently observe laboratories struggling with the disposal of bifunctional organic molecules like 4-(2-Amino-2-propyl)cyclohexanol . Because this compound features both a primary amine and a secondary alcohol on a cyclohexane scaffold, its disposal is not as simple as pouring it into a generic waste carboy.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and RCRA-compliant disposal of this chemical. By understanding the mechanistic causality behind these safety rules, you ensure both scientific integrity and regulatory compliance.

Chemical Profiling & Causality in Waste Management

Before disposing of any chemical, we must understand its reactivity profile. 4-(2-Amino-2-propyl)cyclohexanol is an alicyclic amino alcohol, and its dual functional groups dictate its waste routing:

  • The Amine Moiety: Imparts basicity and nucleophilicity. In aqueous waste streams, high concentrations of this amine can elevate the pH. If the pH reaches or exceeds 12.5, the waste is legally classified by the EPA as a[1]. Furthermore, amines react exothermically with strong acids and oxidizers, necessitating strict chemical segregation to prevent container pressurization[2].

  • The Alcohol & Cyclohexane Ring: The organic backbone increases the chemical's fuel value. If dissolved in flammable organic solvents (e.g., methanol, ethanol) during laboratory workflows, the resulting mixture must be classified as a [1][3].

Table 1: Quantitative Thresholds for Waste Characterization & Spill Response

ParameterQuantitative ThresholdRCRA / Safety ImplicationOperational Action Required
Aqueous pH ≥ 12.5D002 (Corrosive) characteristic triggered[1].Route to dedicated alkaline waste; do not mix with acids[2].
Flash Point < 60°C (140°F)D001 (Ignitable) characteristic triggered[1][3].Store away from oxidizers; keep away from ignition sources.
Spill Volume > 1 LiterExceeds typical incidental spill capacity.Evacuate immediate area and contact EHS emergency response[4].
Halogen Content > 1,000 ppmPresumed listed halogenated waste[5].Strictly segregate from halogenated solvent streams[6].
Step-by-Step Disposal Protocol

As a best practice in laboratory safety, waste management begins before the experiment concludes[4]. Follow this validated protocol for the disposal of 4-(2-Amino-2-propyl)cyclohexanol:

Step 1: Container Selection Select a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as alkaline amine solutions can slowly corrode certain metals over time[1].

Step 2: Segregation and Mixing Verify that the waste carboy does not contain incompatible chemicals. 4-(2-Amino-2-propyl)cyclohexanol must never be mixed with halogenated solvents, strong acids, or heavy metals[2]. Mixing amines with acids in a sealed container causes a violent exothermic neutralization reaction.

Step 3: Labeling (OSHA & EPA Compliance) Under , the container must be labeled the exact moment the first drop of waste is introduced[2].

  • Affix a highly visible "HAZARDOUS WASTE" label[2].

  • List the specific constituents (e.g., "4-(2-Amino-2-propyl)cyclohexanol, 5% in Methanol"). Do not use abbreviations or chemical formulas[2].

Step 4: Storage and Venting Store the container in a designated secondary containment tray. Keep the container tightly closed unless actively adding waste, and store it in a cool, well-ventilated area away from direct sunlight and ignition sources[3].

Step 5: Final Disposition Once the container is full, submit a waste pickup request to your Environmental Health and Safety (EHS) department[2]. Do not pour this chemical down the sink or dispose of it in regular domestic trash[2].

Waste Routing and Segregation Logic

Understanding where the waste goes is critical for preventing downstream reactions. The following diagram illustrates the decision-making process for routing 4-(2-Amino-2-propyl)cyclohexanol waste based on its state.

WasteSegregation A 4-(2-Amino-2-propyl)cyclohexanol Waste Stream B Aqueous Waste (pH > 10) A->B If dissolved in water C Organic Solvent Waste (Non-Halogenated) A->C If dissolved in organics D Solid Waste (Contaminated PPE/Wipes) A->D If spilled/absorbed E RCRA TSDF Incineration B->E Corrosive Base (D002) F RCRA TSDF Incineration C->F Flammable (D001) G RCRA TSDF Incineration D->G Hazardous Solid Waste

Decision matrix for the RCRA-compliant segregation of 4-(2-Amino-2-propyl)cyclohexanol waste streams.

Spill Response Workflow

Spills involving amino alcohols require immediate, calculated action to prevent inhalation exposure and environmental release. Materials generated from cleaning up a hazardous spill are themselves considered hazardous waste[2].

Protocol for Spill Cleanup:

  • Evacuate & Assess: Stop the flow of material if safe to do so, and eliminate all ignition sources in the immediate area[3].

  • PPE: Don appropriate personal protective equipment, including chemical-resistant nitrile gloves, safety goggles, and a lab coat[4][7].

  • Containment & Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth[3]. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into an appropriate HDPE waste container[3].

  • Disposal: Label the container as hazardous waste and contact EHS for immediate pickup[2]. Never return spilled material to its original container for re-use[3].

SpillResponse S1 1. Spill Detected Eliminate Ignition Sources S2 2. Assess Volume Evacuate if > 1L S1->S2 S3 3. Don PPE (Nitrile, Goggles, Coat) S2->S3 S4 4. Contain & Absorb (Vermiculite/Sand) S3->S4 S5 5. Collect in HDPE Use Non-Sparking Tools S4->S5 S6 6. Label & Dispose Contact EHS S5->S6

Step-by-step operational workflow for responding to an amino alcohol chemical spill.

References
  • [8] U.S. Environmental Protection Agency (EPA). "A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal." EPA NEPIS. Available at:[Link]

  • [1] Temple University Campus Operations. "Hazardous Chemical Waste Defined." Temple.edu. Available at:[Link]

  • [7] Penn State University. "Department of Materials Science & Engineering: Chemical Waste Handling Policies." PSU.edu. Available at: [Link]

  • [2] Western Kentucky University. "Hazardous & Regulated Waste Management Guide." WKU.edu. Available at:[Link]

  • [4] Catholic University of America. "Environmental Health and Safety Manual." Catholic.edu. Available at:[Link]

  • [5] U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." EPA.gov. Available at:[Link]

  • [3] Pennsylvania Department of Environmental Protection. "Safety Data Sheet - Amino Alcohol Formulations." DEP.PA.gov. Available at: [Link]

  • [6] Ohio University. "Hazardous Materials Management Manual." Ohio.edu. Available at: [Link]

Sources

Personal protective equipment for handling 4-(2-Amino-2-propyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(2-Amino-2-propyl)cyclohexanol is a bifunctional intermediate combining a sterically hindered primary amine with a secondary alcohol on a cyclohexane ring.[1][2] While specific Safety Data Sheets (SDS) for this exact isomer may be limited in public repositories, its structure dictates its hazard profile.

Core Hazard Classification (Derived from Functional Groups):

  • Corrosive (Category 1B): The amine functionality (

    
    ) confers high basicity, posing a risk of severe skin burns and eye damage.[1][2]
    
  • Acute Toxicity (Oral/Dermal): The lipophilic cyclohexane ring facilitates dermal absorption, while the amine group contributes to systemic toxicity.[1]

  • Target Organ Toxicity: Potential respiratory irritant (STOT-SE 3) if dust is inhaled.[1][2]

Immediate Action Required: Treat this compound as a Corrosive Solid .[1] All handling requires engineering controls (fume hood) and barrier protection preventing skin contact and inhalation.[2]

Chemical Hazard Analysis & Mechanistic Risk

To understand the why behind the PPE, we must analyze the molecule's interaction with biological systems.

Functional GroupChemical PropertyBiological Interaction (Risk)
Primary Amine (

)
High pKa (Basic), NucleophilicSaponification of lipids: Causes rapid cell membrane destruction (chemical burns).[1][2] Lachrymator: Vapors/dust intensely irritate mucous membranes.[2]
Cyclohexyl Ring Lipophilic (Fat-soluble)Carrier Vector: Facilitates the transport of the toxic amine group across the stratum corneum (skin barrier), increasing systemic toxicity risks compared to simple amines.[1][2]
Tertiary Carbon Attachment Steric HindranceMetabolic Stability: The bulky group next to the amine may slow enzymatic breakdown, potentially prolonging systemic effects if absorbed.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. Standard "lab safety" is insufficient; "Barrier Integrity" is the goal.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient .[1][2] Amine dusts are corrosive; vapors can bypass side-shields.[1][2] Goggles provide a seal against corrosive fines.[2]
Respiratory P100/N95 Respirator (if outside hood)If weighing powder outside a hood (not recommended), a P100 filter is mandatory to stop fine particulates.[1] Surgical masks offer zero protection.
Dermal (Hands) Double-Gloving Strategy (See Protocol below)Outer: Nitrile (min 5 mil).[1][2] Inner: Nitrile or Laminated Film.[2] Reason: Organic amines can permeate thin nitrile.[2] The air gap between gloves acts as a secondary diffusion barrier.[2]
Dermal (Body) Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb liquids and hold corrosive amines against the skin.[1] Non-woven, fluid-resistant fabrics (Tyvek) shed dust and splashes.[1][2]
Glove Selection Logic (Permeation Defense)

Critical Warning: Do not use Latex. Amines degrade latex proteins rapidly, leading to immediate breakthrough.[2]

  • Routine Handling (Solid/Powder): Double Nitrile (0.11 mm / 4 mil minimum).[1]

  • Solution Handling (Organic Solvents): If dissolved in DCM or Methanol, use Silver Shield (Laminate) or Viton gloves as the outer layer.[1] Solvent breakthrough carries the amine through the glove instantly.[2]

Visualized Decision Workflows

Diagram 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the correct safety setup based on the physical state of the chemical.

PPE_Logic Start Start: Handling 4-(2-Amino-2-propyl)cyclohexanol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Solid_PPE PPE: Double Nitrile Gloves + Splash Goggles + Tyvek Sleeves Solid->Solid_PPE Sol_Check Check Solvent Type Solution->Sol_Check Solid_Eng Engineering: Fume Hood (Low Face Velocity to prevent powder dispersal) Solid_PPE->Solid_Eng Action Proceed with Experiment Solid_Eng->Action Sol_Halogen Halogenated (e.g., DCM) Sol_Check->Sol_Halogen Sol_Polar Polar (e.g., MeOH, DMSO) Sol_Check->Sol_Polar Glove_Lam REQUIRED: Laminate (Silver Shield) or Viton Gloves Sol_Halogen->Glove_Lam Glove_Nit Double Nitrile (Change every 15 mins) Sol_Polar->Glove_Nit Glove_Lam->Action Glove_Nit->Action

Caption: Decision matrix for selecting glove material based on the carrier solvent, critical for preventing permeation of the amine.

Operational Protocols

Weighing & Transfer (The High-Risk Step)

Context: Static electricity can cause amino-alcohol powders to "jump," creating aerosol hazards.[1][2]

  • Preparation: Place an ionizing fan (static eliminator) inside the fume hood if available.[2]

  • Containment: Use a disposable weighing boat. Do not use spatulas that have been used with strong acids (risk of exothermic salt formation).[2]

  • Technique:

    • Open the secondary container inside the hood.[2]

    • Weigh the material.[2]

    • Immediately dissolve the solid in the reaction solvent (if applicable) to reduce dust hazard.[1][2]

    • Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (water), before returning to storage.[1]

Reaction Setup
  • Inert Atmosphere: Amines oxidize over time.[2] Run reactions under Nitrogen or Argon.[2]

  • Temperature Control: Exothermic reaction potential.[2] If reacting with acid chlorides or anhydrides, cool the vessel to 0°C before addition.

Waste Disposal

Never dispose of this chemical in the "General Organic" waste if that waste stream contains acidic byproducts (e.g., acid chlorides, strong acids).[1]

  • Segregation: Dispose in "Basic Organic Waste" or "Amine Waste" containers.

  • Labeling: Clearly tag as "Corrosive - Amine."[1][2]

Emergency Response & Spill Management

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

Spill_Response Alert Spill Detected Evac Alert Area & Check for Skin Exposure Alert->Evac Skin_Exp Skin Contact? Evac->Skin_Exp Wash Flush 15 mins (Water) Do NOT use vinegar Skin_Exp->Wash Yes Assess Assess Volume Skin_Exp->Assess No Wash->Assess Small < 5 grams/mL Assess->Small Large > 5 grams/mL Assess->Large Neutralize Cover with weak acid neutralizer (Citric Acid or Sodium Bisulfate) Small->Neutralize EHS Call EHS / Hazmat Large->EHS Absorb Absorb with Vermiculite/Pads Neutralize->Absorb Disposal Bag as Hazardous Waste (Tag: Corrosive Amine) Absorb->Disposal

Caption: Step-by-step spill response emphasizing neutralization of the basic amine prior to absorption.

First Aid Specifics
  • Skin: Flush with water for 15 minutes.[2][3][4] Do not attempt to neutralize on the skin (e.g., with vinegar) as the heat of neutralization can worsen the burn.[1]

  • Eyes: Irrigate immediately.[2][3][4][5] Time is tissue.[2]

  • Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention immediately.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Amines. [Link][1]

  • PubChem. Compound Summary: Cyclohexanol & Aliphatic Amines (General Hazard Class). [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.